molecular formula C26H23N5O B1684704 Osi-906 CAS No. 867160-71-2

Osi-906

Cat. No.: B1684704
CAS No.: 867160-71-2
M. Wt: 421.5 g/mol
InChI Key: PKCDDUHJAFVJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linsitinib (also known as OSI-906) is an orally bioavailable small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and, to a lesser extent, the Insulin Receptor (IR) . Its primary mechanism of action involves selective binding to the cytoplasmic tyrosine kinase domain of IGF-1R, thereby inhibiting ligand-induced autophosphorylation and subsequent downstream signaling through key pathways like AKT and ERK . This inhibition can result in suppressed tumor cell proliferation and induced apoptosis, positioning Linsitinib as a valuable compound in oncology research, particularly for investigating adrenocortical carcinoma and wild-type gastrointestinal stromal tumors (GIST) . Beyond oncology, Linsitinib has emerged as a highly promising candidate for research in autoimmune disorders. Recent clinical and preclinical studies have demonstrated its significant efficacy in models of Thyroid Eye Disease (TED), a condition driven by the pathogenic crosstalk between IGF-1R and the Thyrotropin Receptor (TSHR) . In a Phase 2b/3 clinical trial, Linsitinib met its primary endpoint, showing a statistically significant reduction in proptosis (eye bulging) . Preclinical models further show that Linsitinib attenuates disease progression by reducing immune cell infiltration and tissue remodeling in the orbit . Its convenient oral administration and favorable safety profile, with a well-characterized pharmacokinetic and pharmacodynamic data from over 900 patients across numerous clinical trials, make it a robust tool for scientific inquiry . This product is For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDDUHJAFVJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007055, DTXSID901121553
Record name Linsitinib
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Record name trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867160-71-2, 867160-72-3
Record name Linsitinib [USAN:INN]
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Record name Linsitinib
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linsitinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol
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Record name LINSITINIB
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Osi-906 (Linsitinib): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osi-906, also known as Linsitinib, is a potent and selective, orally bioavailable small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] By targeting these critical receptor tyrosine kinases, this compound disrupts key signaling pathways implicated in tumor cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Dual Inhibition of IGF-1R and IR

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR kinase domains, thereby inhibiting their autophosphorylation and subsequent activation.[2] This dual inhibition is critical, as both receptors can play compensatory roles in cancer cell signaling. The activation of IGF-1R and IR by their respective ligands, IGF-1, IGF-2, and insulin, triggers a cascade of downstream signaling events that are crucial for malignant progression.[3]

Molecular Targets and Selectivity

This compound demonstrates high selectivity for IGF-1R and IR over a panel of other protein kinases.[4][5] This specificity minimizes off-target effects and associated toxicities.

TargetIC50 (Cell-Free Assay)Reference
IGF-1R35 nM[1][3][5][6][7]
Insulin Receptor (IR)75 nM[1][3][5][6][7]
IRR (Insulin Receptor-Related Receptor)75 nM[6]

Table 1: In vitro inhibitory activity of this compound against its primary molecular targets.

Inhibition of Downstream Signaling Pathways

By blocking the kinase activity of IGF-1R and IR, this compound effectively abrogates the activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][4][6][7] These pathways are central to regulating cell proliferation, growth, survival, and apoptosis. This compound has been shown to inhibit the phosphorylation of key downstream effectors including Akt, ERK1/2, and S6 kinase.[4][6][7]

OSI906_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras IR IR IR->PI3K IR->Ras IGF1_IGF2 IGF-1/IGF-2 IGF1_IGF2->IGF1R Insulin Insulin Insulin->IR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis S6K p70S6K mTOR->S6K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation S6K->Proliferation OSI906 This compound OSI906->IGF1R OSI906->IR

Figure 1: this compound Mechanism of Action Signaling Pathway.

Cellular and In Vivo Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in preclinical xenograft models.

In Vitro Efficacy

The cellular potency of this compound is reflected in its ability to inhibit IGF-1R autophosphorylation and the proliferation of various cancer cell lines.

AssayCell LineIC50 / EC50Reference
IGF-1R Autophosphorylation3T3/huIGF1R24 nM (IC50)[4]
Downstream Signaling (Akt, ERK1/2, S6 Kinase)-28 - 130 nM (IC50)[6]
Cell ProliferationVarious (NSCLC, CRC, etc.)21 - 810 nM (EC50)[6]

Table 2: Cellular activity of this compound in vitro.

In Vivo Efficacy

In animal models, orally administered this compound has been shown to inhibit tumor growth and, in some cases, induce tumor regression.

Xenograft ModelDoseOutcomeReference
IGF-1R-driven25 mg/kg60% Tumor Growth Inhibition (TGI)[6]
IGF-1R-driven75 mg/kg100% TGI, 55% regression[6]
NCI-H29260 mg/kgInhibition of glucose uptake[6]

Table 3: In vivo anti-tumor activity of this compound in xenograft models.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified IGF-1R and IR.

Methodology:

  • Assay Format: ELISA-based or radiometric assays are commonly employed.[6][8]

  • Enzyme Source: Purified recombinant human IGF-1R or IR kinase catalytic domains are used.[6]

  • Substrate: A generic tyrosine kinase substrate, such as poly(Glu:Tyr), is coated onto 96-well plates.[6]

  • Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a buffer containing ATP (e.g., 100 µM).[6] For radiometric assays, (γ-³²P)-ATP is included.[8]

  • Detection (ELISA): Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The signal is quantified by measuring the absorbance after the addition of an HRP substrate like ABTS.[6]

  • Detection (Radiometric): The reaction products are transferred to a filter paper, washed to remove unincorporated (γ-³²P)-ATP, and the radioactivity is quantified using a scintillation counter.[8]

  • Data Analysis: IC50 values are calculated from the sigmoidal dose-response curve of percent inhibition versus the logarithm of this compound concentration.[6]

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of IGF-1R, IR, and downstream signaling proteins in cancer cells.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines are cultured to sub-confluency and then treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9][10]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the BCA assay.[10]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of IGF-1R, IR, Akt, ERK, and other proteins of interest.

  • Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[10]

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Figure 2: General workflow for Western Blot analysis.
Cell Viability/Proliferation Assay

Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).[6]

  • Viability Assessment: Cell viability is measured using a commercially available assay kit, such as:

    • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[11][12]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[6]

    • WST-1 Assay: This is another colorimetric assay that measures the cleavage of the WST-1 tetrazolium salt by mitochondrial dehydrogenases in viable cells.[13]

  • Data Acquisition: The absorbance or luminescence is read using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and EC50 values are determined from the dose-response curves.[6]

Clinical Implications and Future Directions

While this compound has shown promise in preclinical studies, its clinical activity as a single agent has been modest in some cancer types.[14][15] However, there is a strong rationale for its use in combination with other targeted therapies, such as EGFR inhibitors like erlotinib, to overcome resistance mechanisms.[4][16][17] Further research is needed to identify predictive biomarkers to select patient populations most likely to benefit from this compound treatment. The dual inhibition of IGF-1R and IR remains a compelling strategy in oncology, and a deeper understanding of the intricate signaling networks will be crucial for the successful clinical development of inhibitors like this compound.

References

Linsitinib (OSI-906): A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] As a small molecule tyrosine kinase inhibitor, Linsitinib has been investigated for its therapeutic potential in various cancers.[3] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Linsitinib, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Mechanism of Action

Linsitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of both IGF-1R and IR.[2][4] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (IGF-1, IGF-2, and insulin), thereby blocking the initiation of downstream signaling cascades.[5][6][7] The primary consequence of this action is the suppression of two major signaling networks crucial for cell proliferation, survival, and growth: the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Linsitinib from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Linsitinib

Target/ProcessAssay TypeIC50/EC50 ValueCell Line(s)/SystemReference(s)
IGF-1RCell-free kinase assay35 nM-[1][5]
Insulin Receptor (IR)Cell-free kinase assay75 nM-[1][5]
IGF-1R AutophosphorylationCellular assay28 - 130 nMVarious[5][11]
Cell ProliferationCell viability assay21 - 810 nMVarious cancer cell lines[5][11]

Table 2: In Vivo Efficacy of Linsitinib in Xenograft Models

Xenograft ModelLinsitinib DoseOutcomeReference(s)
IGF-1R-driven model25 mg/kg60% Tumor Growth Inhibition (TGI)[5][11]
IGF-1R-driven model75 mg/kg100% TGI, 55% tumor regression[5][11]
NCI-H29260 mg/kgInhibition of tumor growth[5][11]

Downstream Signaling Pathways

Linsitinib's therapeutic potential stems from its ability to modulate key signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by IGF-1R or IR, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Linsitinib's inhibition of IGF-1R/IR prevents the activation of PI3K, leading to the suppression of this entire cascade.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K Activates Linsitinib Linsitinib (this compound) Linsitinib->IGF1R_IR PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Linsitinib's inhibition of the PI3K/AKT/mTOR pathway.
The MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of IGF-1R/IR leads to the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate the small G-protein Ras. This initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression. By blocking the initial receptor activation, Linsitinib effectively shuts down this pro-proliferative pathway.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / IR Grb2_Sos Grb2/Sos IGF1R_IR->Grb2_Sos Recruits Linsitinib Linsitinib (this compound) Linsitinib->IGF1R_IR Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocates Transcription Gene Transcription (Proliferation) ERK_nucleus->Transcription Regulates

Linsitinib's inhibition of the MAPK/ERK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of Linsitinib.

Western Blot Analysis for Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway following Linsitinib treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, NCI-H292) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Linsitinib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • For stimulation experiments, serum-starve cells and then stimulate with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of IGF-1R, AKT, and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

6. Detection:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow A Cell Seeding & Treatment with Linsitinib B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-IGF-1R, p-AKT, p-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

A typical workflow for Western Blot analysis.
Cell Viability Assays

These assays are used to determine the effect of Linsitinib on cell proliferation and viability.

1. MTT Assay:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a serial dilution of Linsitinib for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Seed cells in an opaque-walled 96-well plate and allow them to attach.

  • Treat cells with a serial dilution of Linsitinib for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Conclusion

Linsitinib (this compound) is a dual inhibitor of IGF-1R and IR that effectively blocks downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways. This mechanism underlies its anti-proliferative and pro-apoptotic effects observed in numerous preclinical studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Linsitinib and similar targeted therapies. Understanding the intricate details of its mechanism of action is paramount for the design of effective clinical trials and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

The Dual Inhibitory Effect of OSI-906 (Linsitinib) on AKT and ERK Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-906, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] By targeting these receptor tyrosine kinases, this compound effectively modulates downstream signaling pathways critical for tumor cell proliferation and survival, most notably the PI3K/AKT and MAPK/ERK pathways. This technical guide provides an in-depth analysis of the effects of this compound on AKT and ERK phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains.[2] This inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[3] The IGF-1R signaling axis plays a crucial role in tumorigenesis, promoting cell growth, proliferation, and resistance to apoptosis.[4] Dysregulation of this pathway is a common feature in a variety of human cancers.

Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes a conformational change, leading to the activation of its intrinsic tyrosine kinase activity. This results in the phosphorylation of intracellular substrate proteins, which in turn activate two major signaling pathways:

  • The PI3K/AKT Pathway: This pathway is central to cell survival, growth, and proliferation.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in regulating cell proliferation, differentiation, and survival.

By inhibiting IGF-1R and IR, this compound aims to abrogate the activation of both the PI3K/AKT and MAPK/ERK pathways, thereby exerting its anti-tumor effects.

Quantitative Analysis of this compound's Effect on AKT and ERK Phosphorylation

The inhibitory activity of this compound on the phosphorylation of AKT and ERK is dose-dependent and varies across different cell lines. The following tables summarize the key quantitative data from various studies.

TargetIC50 (nM)Assay TypeSource
IGF-1R35Cell-free[3][5]
Insulin Receptor (IR)75Cell-free[3][5]
pERK1/228In vitro cell assay[2]
p-p70S6K60In vitro cell assay[2]

Table 1: IC50 Values of this compound for Key Signaling Molecules.

Cell LineCancer TypeThis compound ConcentrationTreatment DurationEffect on pAKTEffect on pERKSource
HT-29Colorectal Carcinoma210 nM (EC50)Not SpecifiedInhibitionInhibition[2]
Colo205Colorectal Carcinoma320 nM (EC50)Not SpecifiedInhibitionInhibition[2]
NCI-H292Lung Cancer0.01 - 10 µM30 minutesSignificant DecreaseNot Specified
Esophageal Squamous Cell Carcinoma (TE-13, TE-1, KYSE-510)Esophageal Squamous Cell Carcinoma0.1, 1.0 µmol/L72 hoursLow levels in allDown-regulation in all
Orbital Fibroblasts (from TAO patients)Thyroid-Associated Ophthalmopathy1, 5, 20 µM (pretreatment)2 hoursInhibition of IGF-1 induced phosphorylationInhibition of IGF-1 induced phosphorylation
Small Cell Lung Cancer (SCLC) cell lines (e.g., H187, H526)Small Cell Lung CancerIncreasing doses2 hoursInhibitionNo evident suppression

Table 2: Dose-Dependent Effects of this compound on AKT and ERK Phosphorylation in Various Cell Lines.

Signaling Pathways and Experimental Workflows

IGF-1R Signaling to AKT and ERK Pathways

The following diagram illustrates the central role of IGF-1R in activating the PI3K/AKT and MAPK/ERK signaling cascades and the point of intervention for this compound.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Ras Ras IGF-1R->Ras IR IR IR->PI3K IR->Ras IGF-1/2 IGF-1/2 IGF-1/2->IGF-1R IGF-1/2->IR This compound This compound This compound->IGF-1R Inhibits This compound->IR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (pAKT, pERK, Total AKT, Total ERK) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

References

The Dichotomous Role of IGF-1R and IR in Fueling Tumor Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the intricate and often overlapping roles of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR) in driving tumor proliferation. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the signaling pathways, crosstalk, and therapeutic targeting of this critical axis in oncology.

Executive Summary

The IGF-1R and IR signaling axes are pivotal in normal physiological processes, including growth and metabolism. However, a growing body of evidence implicates their dysregulation in the pathogenesis and progression of a wide array of cancers.[1][2] These receptor tyrosine kinases, upon activation by their respective ligands (IGF-1, IGF-2, and insulin), trigger a cascade of intracellular events that promote cell proliferation, survival, and resistance to therapy.[3][4] The significant structural and functional homology between IGF-1R and IR, including the formation of hybrid receptors, presents a complex challenge in developing effective anti-cancer therapies.[1][2][5] This guide delves into the molecular mechanisms underlying their contribution to tumorigenesis, presents quantitative data on their expression in various cancers, details key experimental methodologies for their study, and provides visual representations of the core signaling pathways and experimental workflows.

The IGF-1R and IR Signaling Network

Both IGF-1R and IR are heterotetrameric receptors composed of two extracellular α-subunits and two transmembrane β-subunits with intrinsic tyrosine kinase activity.[6][7] Ligand binding induces a conformational change, leading to autophosphorylation of the β-subunits and the recruitment of substrate adaptor proteins, primarily Insulin Receptor Substrate (IRS) proteins and Shc.[3][8] This initiates two major downstream signaling cascades: the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway, which is a central regulator of cell growth, survival, and metabolism, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is predominantly involved in cell proliferation and differentiation.[2][8][9]

IGF-1R Signaling Pathway

The IGF-1R signaling pathway is a critical regulator of cell growth and survival.[1] Its activation is essential for malignant transformation by many oncogenes.[10]

IGF1R_Signaling IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS1/2 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Growth Growth mTOR->Growth SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

IGF-1R Signaling Pathway
Insulin Receptor Signaling Pathway

The Insulin Receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from alternative splicing of the INSR gene.[6] While IR-B is predominantly involved in metabolic regulation in adult tissues, IR-A is more highly expressed during fetal development and in cancer cells, where it exhibits a higher affinity for IGF-2 and can mediate mitogenic signals.[2][6][11]

IR_Signaling Insulin Insulin/IGF-2 IR IR (IR-A/IR-B) Insulin->IR IRS IRS1/2 IR->IRS Shc Shc IR->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Metabolism Metabolic Effects AKT->Metabolism Survival Survival AKT->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Insulin Receptor Signaling Pathway
Crosstalk and Hybrid Receptors

The high degree of homology between IGF-1R and IR allows for the formation of hybrid receptors (HRs), consisting of an IGF-1R αβ-hemireceptor and an IR αβ-hemireceptor.[12] These HRs are activated with high affinity by IGF-1 and to a lesser extent by insulin. The formation of these hybrid receptors, along with the ability of IGF-2 to activate IR-A, creates a complex signaling network where the inhibition of one receptor can be compensated by the other, contributing to therapeutic resistance.[1][13]

Crosstalk_Hybrid_Receptors cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes IGF1 IGF-1 IGF1R IGF-1R Homodimer IGF1->IGF1R High Affinity Hybrid IGF-1R/IR Hybrid Receptor IGF1->Hybrid High Affinity IGF2 IGF-2 IGF2->IGF1R High Affinity IR IR Homodimer (IR-A/IR-B) IGF2->IR High Affinity (IR-A) Insulin Insulin Insulin->IR High Affinity Insulin->Hybrid Low Affinity PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT MAPK MAPK Pathway IGF1R->MAPK IR->PI3K_AKT IR->MAPK Hybrid->PI3K_AKT Hybrid->MAPK Survival Survival PI3K_AKT->Survival Metabolism Metabolism PI3K_AKT->Metabolism Proliferation Proliferation MAPK->Proliferation

IGF-1R and IR Crosstalk and Hybrid Receptor Signaling

Quantitative Expression of IGF-1R and IR in Cancer

The expression levels of IGF-1R and IR vary significantly across different tumor types and even within the same cancer subtype, which has implications for patient prognosis and response to targeted therapies.

Gene Expression Analysis (TCGA)

Analysis of The Cancer Genome Atlas (TCGA) data reveals differential expression of IGF1R and INSR genes across a wide range of cancers compared to normal tissues.

Cancer TypeIGF1R Expression (Tumor vs. Normal)INSR Expression (Tumor vs. Normal)Reference
Breast Cancer (BRCA)Significantly Increased-[2]
Colon Adenocarcinoma (COAD)Significantly Increased-[2][14]
Lung Adenocarcinoma (LUAD)Significantly Increased-[2]
Liver Hepatocellular Carcinoma (LIHC)Significantly Increased-[2]
Bladder Urothelial Carcinoma (BLCA)High expression correlates with unfavorable OSHigh expression correlates with unfavorable OS[2]
Cholangiocarcinoma (CHOL)High expression correlates with unfavorable OS-[2]
Acute Myeloid Leukemia (LAML)High expression correlates with unfavorable OS-[2]
Sarcoma (SARC)High expression correlates with favorable OS-[2]

OS: Overall Survival

Protein Expression in Cancer Cell Lines and Tissues

Immunohistochemical (IHC) and quantitative mass spectrometry-based proteomics have been employed to determine the protein levels of IGF-1R and IR in various cancer cell lines and patient tumor samples.

Cancer TypeCell LinesIGF-1R Protein LevelIR Protein LevelReference
Rhabdomyosarcoma (RMS)Rh30, Rh41, RD68 to 333 amol/µg-[4]
Adrenocortical Carcinoma (ACC)H295R, JIL-2266, MUC-1, TVBF-7VariablePrevalent IRA isoform[15][16]
Gastric & Hepatocellular CarcinomaVariousVariableVariable[17]
Colorectal Cancer (CRC)SW480High-[18]

Key Experimental Protocols

The study of IGF-1R and IR in cancer relies on a variety of established molecular and cellular biology techniques.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with inhibitor/siRNA A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan (B1609692) E->F G Measure absorbance at 570nm F->G

MTT Cell Proliferation Assay Workflow

Protocol:

  • Seed cells at a density of 2 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[19]

  • Treat cells with the desired concentrations of inhibitors or transfect with siRNA.

  • Incubate for the desired time period (e.g., 72 hours).[19]

  • Add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[19]

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Receptor Phosphorylation

Western blotting is used to detect the phosphorylation status of IGF-1R and IR, indicating their activation.

Protocol:

  • Lyse treated or untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies against phospho-IGF-1R/IR and total IGF-1R/IR overnight at 4°C.[20]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation for Hybrid Receptor Detection

Co-immunoprecipitation (Co-IP) is employed to demonstrate the physical interaction between IGF-1R and IR, confirming the presence of hybrid receptors.

Protocol:

  • Lyse cells in a non-denaturing lysis buffer.

  • Pre-clear the lysate with protein A/G agarose (B213101) beads.

  • Incubate the lysate with an antibody against either IGF-1R or IR overnight at 4°C.[17]

  • Add protein A/G agarose beads to pull down the antibody-protein complex.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blot using an antibody against the other receptor.[17]

In Vivo Tumor Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of IGF-1R/IR inhibitors in a living organism.

Protocol:

  • Inject human cancer cells subcutaneously into the flank of immunocompromised mice.

  • Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Administer the inhibitor (e.g., OSI-906) or vehicle control orally or via intraperitoneal injection according to the desired schedule.[21]

  • Measure tumor volume regularly with calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).

Therapeutic Targeting of IGF-1R and IR

The critical role of IGF-1R and IR in tumor proliferation has led to the development of several therapeutic strategies, including monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs).[22] However, clinical trial results have been mixed, highlighting the challenges of targeting this complex signaling network.[22][23] The compensatory activation of IR in response to IGF-1R inhibition is a major mechanism of resistance.[1][14] Therefore, dual inhibitors targeting both IGF-1R and IR may offer a more effective therapeutic approach.[1]

Conclusion

The IGF-1R and IR signaling pathways are key drivers of tumor proliferation and survival. Their intricate crosstalk and the formation of hybrid receptors contribute to a robust signaling network that can be challenging to inhibit effectively. A thorough understanding of the molecular mechanisms, quantitative expression patterns, and appropriate experimental methodologies is crucial for the development of novel and effective anti-cancer therapies targeting this axis. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to IGF-1R/IR-targeted therapies and on developing combination strategies to overcome resistance.

References

The Core Mechanism of OSI-906 Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-906, also known as Linsitinib, is a potent and selective oral small-molecule dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] The IGF signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in a multitude of human cancers, promoting tumorigenesis, metastasis, and resistance to therapy.[1][3][4] this compound exerts its anti-neoplastic effects primarily by blocking these pro-survival signals, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of IGF-1R/IR Signaling

The primary mechanism of this compound is the competitive inhibition of ATP binding to the tyrosine kinase domains of both IGF-1R and, to a lesser extent, the IR.[6][7] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell survival and proliferation.[6][8] The two major signaling pathways downstream of IGF-1R/IR that are inhibited by this compound are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6][7][9]

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central regulator of cell survival.[9][10] Upon activation by IGF-1R, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting IGF-1R phosphorylation, this compound effectively blocks the activation of PI3K and Akt.[5][9][10] This inhibition of Akt is a critical step in this compound-induced apoptosis and has been observed in numerous tumor cell lines, including those from lung, pancreas, and colorectal cancers.[5]

Inhibition of the MAPK/ERK Proliferation Pathway

The MAPK/ERK pathway is another key signaling cascade activated by IGF-1R that primarily regulates cell proliferation and growth.[6] this compound-mediated inhibition of IGF-1R blocks the activation of this pathway, contributing to the overall anti-tumor effect.[9]

A Novel TGFβ/PKA Dependent Apoptosis Pathway

Recent studies in colorectal cancer cells have identified a novel mechanism where this compound can induce apoptosis in a Transforming Growth Factor-beta (TGFβ) and Protein Kinase A (PKA) dependent manner.[11] In this context, this compound treatment leads to PKA activation that is dependent on TGFβ signaling, which in turn results in the activation of caspases 3 and 7.[11]

The inhibition of these critical survival pathways by this compound shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and programmed cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R / IR PI3K PI3K IGF1R->PI3K Activates ERK ERK IGF1R->ERK Activates OSI906 This compound (Linsitinib) OSI906->IGF1R Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Survival Promotes

Caption: Core mechanism of this compound action on the IGF-1R/IR pathway.

Induction of Apoptosis

The blockade of pro-survival signaling by this compound culminates in the activation of the intrinsic apoptotic pathway.

Caspase Activation

A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. This compound treatment has been shown to significantly increase the activity of the executioner caspases, caspase-3 and caspase-7, in various cancer cell lines.[6][11] This activation is a definitive indicator of apoptosis. For instance, in FET colorectal cancer cells, a 1 μM treatment with this compound resulted in an approximately 4-fold increase in caspase 3/7 activation.[11] Similarly, in IGF-1R and TSH-R expressing cell lines, linsitinib induced a significant increase in caspase-3/7 activity at concentrations of 31,612.5 ng/mL and 63,225 ng/mL.[6] The combination of this compound with an Aurora B inhibitor also led to a significant increase in cleaved caspase-3 positive cells.[12]

Modulation of Apoptosis-Related Proteins

The activation of caspases is tightly regulated by a balance of pro- and anti-apoptotic proteins, particularly those of the Bcl-2 family.[13] While direct binding of this compound to Bcl-2 family proteins has not been reported, the inhibition of Akt, a known regulator of these proteins, is a key indirect mechanism. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad. By inhibiting Akt, this compound effectively removes this pro-survival signal, tipping the balance in favor of apoptosis. Furthermore, studies have shown that in linsitinib-sensitive esophageal squamous cell carcinoma cells, treatment increases the expression of cleaved PARP and activated Caspase-3, whereas resistant cells show a decrease, suggesting a reduced capacity for apoptosis in the resistant phenotype.[3]

cluster_upstream Upstream Signaling cluster_downstream Apoptotic Cascade OSI906 This compound IGF1R_Akt Inhibition of IGF-1R/Akt Pathway OSI906->IGF1R_Akt TGFb_PKA Activation of TGFβ/PKA Pathway OSI906->TGFb_PKA Caspase37 Caspase-3/7 Activation IGF1R_Akt->Caspase37 Promotes TGFb_PKA->Caspase37 Promotes PARP PARP Cleavage Caspase37->PARP Leads to Apoptosis Apoptosis PARP->Apoptosis Hallmark of

Caption: this compound induced apoptotic cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various in vitro studies.

Table 1: Inhibitory Concentrations of this compound (Linsitinib)

TargetAssay TypeIC50Reference
IGF-1RCell-free35 nM[5]
Insulin Receptor (IR)Cell-free75 nM[5]
Downstream Signaling (Akt, ERK1/2, S6 Kinase)Cellular0.028 to 0.13 µM[8]

Table 2: Anti-proliferative Activity of this compound (Linsitinib) in Cancer Cell Lines

Cell Line TypeEC50 RangeReference
Various Tumor Cell Lines (NSCLC, CRC, etc.)0.021 to 0.810 µM[8]

Table 3: this compound (Linsitinib) Induced Apoptosis and Cell Cycle Arrest

Cell Line/ModelConcentrationEffectMeasurementReference
FET Colorectal Cancer1 µM~4-fold increase in Caspase 3/7 activationCaspase Activity Assay[11]
IGF-1R expressing cells31,612.5 ng/mL78% proliferation inhibitionCell Proliferation Assay[6]
TSH-R expressing cells31,612.5 ng/mL75% proliferation inhibitionCell Proliferation Assay[6]
IGF-1R expressing cells31,612.5 ng/mLSignificant increase in Caspase 3/7 activityCaspase-Glo® 3/7 Assay[6]
TSH-R expressing cells31,612.5 ng/mLSignificant increase in Caspase 3/7 activityCaspase-Glo® 3/7 Assay[6]
IGF-1R expressing cells63,225 ng/mL73% proliferation inhibitionCell Proliferation Assay[6]
TSH-R expressing cells63,225 ng/mL73% proliferation inhibitionCell Proliferation Assay[6]
IGF-1R expressing cells63,225 ng/mLSignificant increase in Caspase 3/7 activityCaspase-Glo® 3/7 Assay[6]
TSH-R expressing cells63,225 ng/mLSignificant increase in Caspase 3/7 activityCaspase-Glo® 3/7 Assay[6]
SCLC (sensitive lines)Not specifiedIncrease in active caspase-3Flow Cytometry[14]
SCLC (sensitive lines)Not specifiedIncrease in sub-G1 populationFlow Cytometry[14]
Colorectal Cancer XenograftsNot specifiedG0/G1 phase cell cycle arrestNot specified[5]

Detailed Experimental Protocols

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Objective: To determine the effect of this compound on the number of viable cells in culture.

  • Methodology:

    • Seed cells into 96-well opaque-walled plates at an appropriate density in media containing 10% Fetal Calf Serum (FCS).

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 3 days).[8]

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the fraction of maximal proliferation by dividing the signal from treated cells by the signal from control cells.[8]

Apoptosis Detection by Caspase-Glo® 3/7 Assay
  • Objective: To quantify the activity of caspase-3 and caspase-7 as a marker of apoptosis.

  • Methodology:

    • Seed cells in a 96-well white-walled plate and treat with this compound as described for the proliferation assay.

    • Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the sample volume.

    • Gently mix the contents of the wells using a plate shaker at 300–500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each sample in a plate-reading luminometer.

    • Data is often presented as a relative increase in caspase activity compared to the vehicle-treated control.[6]

Apoptosis Detection by Flow Cytometry (Active Caspase-3 Staining)
  • Objective: To identify and quantify the percentage of cells undergoing apoptosis by detecting active caspase-3.

  • Methodology:

    • Treat cells with this compound for the desired time (e.g., 72 hours).

    • Harvest cells (including any floating cells) and wash with Phosphate Buffered Saline (PBS).

    • Fix and permeabilize the cells according to the manufacturer's protocol for the chosen anti-active caspase-3 antibody.

    • Stain the cells with a fluorescently-labeled antibody specific for the cleaved (active) form of caspase-3.[14]

    • Wash the cells to remove unbound antibody.

    • Analyze the samples using a flow cytometer, gating on the cell population and measuring the fluorescence intensity in the appropriate channel.

    • The percentage of cells positive for active caspase-3 represents the apoptotic population.[14]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Objective: To determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.

  • Methodology:

    • Treat cells with this compound for a specified duration (e.g., 72 hours).

    • Harvest all cells (adherent and floating) and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, then incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. The DNA content is measured by the PI fluorescence.

    • The percentage of cells in the sub-G1, G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An increase in the sub-G1 peak indicates an increase in apoptosis.[14]

Western Blotting for Signaling Pathway Analysis
  • Objective: To assess the phosphorylation status of key proteins in the IGF-1R signaling pathway and the expression of apoptosis markers.

  • Methodology:

    • Culture and treat cells with this compound for the desired time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, cleaved PARP, cleaved caspase-3, and a loading control like β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for semi-quantitative analysis.

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellSeeding 1. Seed Cells (e.g., 96-well plate) CellTreatment 2. Treat with this compound (various concentrations) CellSeeding->CellTreatment Viability Cell Viability (e.g., CellTiter-Glo) CellTreatment->Viability Caspase Caspase Activity (e.g., Caspase-Glo) CellTreatment->Caspase Flow Flow Cytometry (Annexin V / PI) CellTreatment->Flow Western Western Blot (p-Akt, Cleaved PARP) CellTreatment->Western IC50_Calc Calculate IC50/ % Inhibition Viability->IC50_Calc Apoptosis_Quant Quantify Apoptosis (% positive cells) Caspase->Apoptosis_Quant Flow->Apoptosis_Quant Protein_Quant Quantify Protein Expression/Phosphorylation Western->Protein_Quant

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound induces apoptosis in cancer cells primarily through the potent and dual inhibition of IGF-1R and IR. This blockade disrupts critical pro-survival signaling cascades, namely the PI3K/Akt and MAPK/ERK pathways. The resulting loss of survival signals leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and -7 and subsequent cleavage of cellular substrates like PARP. The comprehensive understanding of this mechanism, supported by robust in vitro and in vivo data, underscores the therapeutic potential of targeting the IGF-1R pathway and provides a strong rationale for its continued investigation in oncology drug development.

References

Preclinical Profile of Linsitinib (OSI-906): A Technical Guide for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Linsitinib (OSI-906) is a potent and selective oral small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its dysregulation is implicated in the pathogenesis and progression of numerous solid tumors.[2] This technical guide provides a comprehensive overview of the preclinical data for Linsitinib in solid tumors, designed to support researchers, scientists, and drug development professionals. The guide details Linsitinib's mechanism of action, in vitro efficacy across a range of cancer cell lines, and in vivo anti-tumor activity in xenograft models. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways and experimental workflows are provided to facilitate the design and execution of future preclinical studies.

Mechanism of Action

Linsitinib is a dual ATP-competitive inhibitor of IGF-1R and IR.[3] By binding to the kinase domain of these receptors, Linsitinib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[4] The two primary pathways inhibited by Linsitinib are the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K Activates MAPK_pathway Ras/Raf/MEK IGF1R_IR->MAPK_pathway Activates Linsitinib Linsitinib Linsitinib->IGF1R_IR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ERK ERK MAPK_pathway->ERK Activates ERK->Proliferation

Figure 1: Linsitinib's Mechanism of Action.

In Vitro Efficacy

Linsitinib has demonstrated potent anti-proliferative activity across a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the tables below.

Table 1: Linsitinib Kinase Inhibitory Activity
TargetIC50 (nM)Assay Type
IGF-1R35Cell-free assay
Insulin Receptor (IR)75Cell-free assay

Data sourced from multiple references.[1][4][6]

Table 2: Linsitinib Anti-proliferative Activity in Solid Tumor Cell Lines
Cell LineCancer TypeEC50 (µM)
NCI-H292Non-Small Cell Lung Cancer0.021-0.810
Colo-205Colorectal Cancer0.021-0.810
HT29Colorectal Cancer0.021-0.810
H358Non-Small Cell Lung Cancer0.021-0.810
H1703Non-Small Cell Lung Cancer0.021-0.810
BxPC3Pancreatic Cancer0.021-0.810
A673Ewing's Sarcoma0.021-0.810
SW620Colorectal Cancer0.021-0.810
DU4475Breast Cancer0.021-0.810
HepG2Hepatocellular Carcinoma0.021-0.810
Hepa-1Hepatocellular Carcinoma0.021-0.810
RKOColorectal Cancer0.021-0.810
KYSE150Esophageal Squamous CarcinomaInsensitive
KYSE510Esophageal Squamous CarcinomaInsensitive

EC50 values represent a range reported across multiple studies.[4][5][6][7]

In Vivo Efficacy

Preclinical studies using xenograft models of human solid tumors have demonstrated the in vivo anti-tumor efficacy of Linsitinib.

Table 3: Linsitinib In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeLinsitinib Dose (mg/kg)Administration RouteTumor Growth Inhibition (TGI)Notes
IGF-1R-driven (LISN)Not Specified25Oral (once daily)60%No tumor regression observed.[4][5]
IGF-1R-driven (LISN)Not Specified75Oral (once daily)100%55% tumor regression observed.[4][5]
GEOColorectal Cancer15Oral (once daily)Enhanced tumor regressionIn combination with erlotinib.
HCC1143Triple-Negative Breast Cancer25Oral (daily)No significant effect on tumor growth.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Linsitinib.

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol is adapted from methodologies described for assessing the anti-proliferative effects of Linsitinib.[9][10]

  • Cell Seeding:

    • Culture cancer cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS).

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Linsitinib in culture medium at 2X the final desired concentrations.

    • Remove the existing medium from the wells and add 100 µL of the Linsitinib dilutions or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (MTS):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Cell Viability Measurement (CellTiter-Glo):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of Linsitinib concentration to determine the EC50 value.

Western Blot Analysis of IGF-1R Signaling

This protocol is a synthesized methodology based on descriptions of western blotting to assess the effect of Linsitinib on the IGF-1R pathway.[6][11][12]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat with desired concentrations of Linsitinib for 2 hours.

    • Stimulate with IGF-1 (e.g., 50 ng/mL) for 5-10 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Tumor Model

This protocol is a generalized procedure based on preclinical in vivo studies of Linsitinib.[8][13]

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare Linsitinib in a suitable vehicle (e.g., 25 mM L-tartaric acid).

    • Administer Linsitinib or vehicle control orally via gavage at the desired dose and schedule (e.g., 25 or 75 mg/kg, once daily).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (TGI) using the formula: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Experimental Workflow Visualization

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (IC50/EC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (Target Engagement & Pathway Analysis) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Establishment Viability_Assay->Xenograft_Model Inform Dosing Western_Blot->Xenograft_Model Confirm Mechanism Linsitinib_Treatment Linsitinib Treatment Xenograft_Model->Linsitinib_Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Linsitinib_Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Optional) Efficacy_Assessment->PD_Analysis

Figure 2: Preclinical Experimental Workflow.

Conclusion

The preclinical data for Linsitinib demonstrate its potent and selective inhibition of the IGF-1R/IR signaling pathway, leading to anti-proliferative and pro-apoptotic effects in a range of solid tumor models. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid in the design and interpretation of future preclinical research on Linsitinib and other IGF-1R/IR inhibitors. Further investigation into predictive biomarkers and combination strategies will be crucial in optimizing the therapeutic potential of this class of agents in the treatment of solid tumors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to OSI-906 (Linsitinib)

Introduction

This compound, also known as Linsitinib, is a potent and selective small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] As an orally bioavailable, ATP-competitive dual inhibitor, it has been a subject of significant interest in oncology research for its potential to inhibit tumor cell proliferation and induce apoptosis.[3][4] The IGF-1R signaling pathway is frequently overexpressed in various human cancers and plays a crucial role in cell proliferation, survival, and oncogenic transformation.[3][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is an imidazopyrazine derivative.[6] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (1s,3s)-3-[8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol[4][7]
Synonyms Linsitinib, OSI 906, OSI906[4][6][8]
CAS Number 867160-71-2[1][8]
Molecular Formula C₂₆H₂₃N₅O[6][8]
Molecular Weight 421.50 g/mol [8][9]
Appearance Yellow solid[10]
Purity ≥98%[8]
Solubility Soluble in DMSO (≥21.08 mg/mL); Insoluble in water[11]

Mechanism of Action

This compound functions as a dual ATP-competitive inhibitor of IGF-1R and the highly homologous insulin receptor (IR).[2][5] By binding to the kinase domain of these receptors, it prevents autophosphorylation and subsequent activation of downstream signaling cascades.[5][9] The primary pathways inhibited are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.[9][12] Inhibition of these pathways ultimately leads to the suppression of tumor cell growth and the induction of apoptosis.[3][13]

The signaling pathway and the inhibitory action of this compound are depicted in the diagram below.

OSI906_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K RAS Ras IGF1R_IR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand IGF-1 / Insulin Ligand->IGF1R_IR OSI906 This compound OSI906->IGF1R_IR

Caption: this compound inhibits IGF-1R/IR signaling pathways.

Pharmacodynamics and Efficacy

In Vitro Activity

This compound demonstrates potent inhibition of both IGF-1R and IR kinases in cell-free assays. It effectively blocks ligand-dependent autophosphorylation of IGF-1R in cellular assays and inhibits the activation of downstream signaling proteins like Akt, ERK1/2, and p70S6K.[9][10] The compound has shown anti-proliferative effects across a variety of tumor cell lines.[9][13]

ParameterTarget/Cell LineValue (nM)Reference
IC₅₀ IGF-1R (cell-free)35[1][2]
IC₅₀ Insulin Receptor (IR) (cell-free)75[1][2]
IC₅₀ IGF-1R autophosphorylation (cellular)24[10][12]
IC₅₀ pERK1/228[10]
IC₅₀ p-p70S6K60[10]
EC₅₀ HT-29 (colorectal cancer)210[10]
EC₅₀ Colo205 (colorectal cancer)320[10]
EC₅₀ Various tumor cell lines21 - 810[9]
In Vivo Activity

Oral administration of this compound has demonstrated robust anti-tumor efficacy in various xenograft models.[5][12] Studies in mice with IGF-1R-driven xenografts showed significant tumor growth inhibition (TGI) and even tumor regression at higher doses.[9]

SpeciesDose (mg/kg)EffectReference
Mouse (NCI-H292 xenograft)60Inhibition of glucose uptake[9]
Mouse (LISN xenograft)2560% Tumor Growth Inhibition[9][10]
Mouse (LISN xenograft)75100% TGI, 55% Regression[9][10]
Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several animal models.

SpeciesElimination Half-life (hours)Reference
Dog1.18[9]
Rat2.64[9]
Mouse2.14[9]

Experimental Protocols

Protein Kinase Biochemical Assays
  • Objective: To determine the IC₅₀ values of this compound against purified recombinant kinases.

  • Methodology:

    • Purified recombinant kinase catalytic domains (e.g., human IGF-1R, IR) are used.[3]

    • Assays are typically performed in a 96-well plate format.[3]

    • For ELISA-based assays, a substrate like poly(Glu:Tyr) is bound to the plate surface.[3]

    • The kinase, ATP, and varying concentrations of this compound are added to the wells.

    • Phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[3]

    • A substrate for HRP (e.g., ABTS) is added, and the absorbance is measured to quantify kinase activity.[3]

    • IC₅₀ values are calculated from the dose-response curve of percent inhibition versus the logarithm of the compound concentration.[9]

Cellular Proliferation Assay
  • Objective: To determine the EC₅₀ values of this compound on tumor cell lines.

  • Methodology:

    • Tumor cells are seeded into 96-well plates in a suitable growth medium containing Fetal Calf Serum (FCS).[9]

    • Cells are incubated for a period (e.g., 3 days) in the presence of various concentrations of this compound or vehicle control (DMSO).[9]

    • Inhibition of cell growth is determined by quantifying intracellular ATP content using a luminescent assay kit (e.g., CellTiter-Glo®).[9]

    • Data is normalized to the vehicle-treated control cells to calculate the fraction of maximal proliferation.[9]

    • EC₅₀ values are derived from the resulting dose-response curves.

The general workflow for this type of assay is illustrated below.

Cell_Proliferation_Workflow A 1. Seed cells in 96-well plate B 2. Add varying concentrations of this compound A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® reagent C->D E 5. Measure Luminescence D->E F 6. Analyze data & calculate EC50 E->F

Caption: Workflow for an in vitro cell proliferation assay.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

  • Methodology:

    • Animal Model: Athymic nude mice are commonly used.[11]

    • Tumor Implantation: Human tumor cell lines (e.g., NCI-H292, LISN) are injected subcutaneously into the mice.[9][11]

    • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at specified doses (e.g., 25, 60, 75 mg/kg).[9][11][12]

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint: The study concludes after a set period or when tumors in the control group reach a predetermined size. Efficacy is evaluated based on metrics like Tumor Growth Inhibition (TGI) and tumor regression.[9][10]

Conclusion

This compound (Linsitinib) is a well-characterized dual inhibitor of IGF-1R and IR with demonstrated preclinical efficacy. Its ability to potently block key cell survival and proliferation pathways has established it as a significant tool in cancer research. The data and protocols summarized in this guide provide a technical foundation for professionals engaged in the study and development of targeted cancer therapies. Although clinical trials have shown mixed results, with a Phase III trial in adrenocortical carcinoma not meeting its primary endpoint for survival, the compound remains an important research tool for investigating IGF-1R/IR signaling.[7]

References

An In-depth Technical Guide to the Selectivity of Osi-906 (Linsitinib) for IGF-1R versus Insulin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the selectivity profile of Osi-906 (linsitinib), a dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR). The following sections present quantitative data, key experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction and Mechanism of Action

This compound, also known as linsitinib, is an orally bioavailable small-molecule inhibitor that targets the ATP-binding site of the tyrosine kinase domains of both IGF-1R and the highly homologous IR.[1][2] The IGF-1R signaling axis is critically involved in cell proliferation and survival, and its overexpression has been implicated in the development and progression of numerous cancers.[1][3] Given the high degree of sequence identity between the kinase domains of IGF-1R and IR (approximately 82%), developing selective inhibitors is challenging.[4] this compound was designed as a potent dual inhibitor of both receptors, a strategy that may be advantageous for overcoming resistance mechanisms in certain tumors.[1][4] It functions by preventing the ligand-induced autophosphorylation of the receptors, thereby blocking the activation of downstream signaling cascades such as the PI3K-AKT and Ras-Raf-MAPK pathways.[1][3]

Quantitative Selectivity Profile

The selectivity of this compound has been characterized in both biochemical (cell-free) and cellular assays. The data consistently demonstrates a modest preference for IGF-1R over IR.

Table 1: Biochemical (Cell-Free) Assay Data

This table summarizes the inhibitory activity of this compound against purified recombinant kinase domains.

TargetAssay TypeIC50 (nM)Selectivity (IR/IGF-1R)Source(s)
IGF-1RCell-Free Kinase Assay35~2.1-fold[3][5][6]
Insulin Receptor (IR)Cell-Free Kinase Assay75-[3][5][6]

Table 2: Cellular Assay Data

This table presents the potency of this compound in inhibiting receptor function and downstream signaling within a cellular context.

Target/PathwayAssay TypeIC50 (nM)Selectivity vs. IRSource(s)
IGF-1RCellular Autophosphorylation249-fold[7]
Insulin Receptor (IR)Cellular Autophosphorylation~216 (inferred)-[7]
pAkt, pERK1/2, pS6 KinaseDownstream Signaling Inhibition28 - 130-[5]

Note: The 9-fold selectivity in cellular assays was explicitly stated, from which the approximate IC50 for IR was inferred based on the provided IGF-1R IC50.

Signaling Pathway Inhibition

This compound acts at the apex of the IGF-1R/IR signaling cascades. By inhibiting receptor autophosphorylation, it effectively blocks two major downstream pathways crucial for cell growth and survival.

IGF1R_IR_Pathway IGF-1R/IR Signaling and this compound Inhibition cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Insulin Insulin IR IR Insulin->IR PI3K PI3K IGF-1R->PI3K Autophosphorylation RAS RAS IGF-1R->RAS IR->PI3K IR->RAS This compound This compound This compound->IGF-1R This compound->IR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation / Survival Proliferation / Survival mTOR->Proliferation / Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation / Survival

This compound inhibits IGF-1R and IR autophosphorylation, blocking downstream signaling.

Experimental Methodologies

Detailed protocols for the key assays used to determine the selectivity and potency of this compound are outlined below.

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified IGF-1R and IR kinase domains.

Protocol:

  • Substrate Coating: 96-well assay plates are coated with a generic tyrosine kinase substrate, such as poly(Glu:Tyr).[5][6]

  • Enzyme Addition: Purified, recombinant human IGF-1R or IR kinase catalytic domains are added to the wells.[5][6]

  • Inhibitor Incubation: A dose-response curve is generated by adding varying concentrations of this compound to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a fixed concentration of ATP (e.g., 100 µM).[5][6]

  • Detection: After incubation, the wells are washed. Substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[5][6]

  • Quantification: A colorimetric substrate for HRP, such as ABTS, is added. The resulting absorbance is measured (e.g., at 405/490 nm) to quantify the extent of phosphorylation.[5][6]

  • Data Analysis: IC50 values are calculated from the sigmoidal dose-response plot of percent inhibition versus the logarithm of this compound concentration.[6]

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow A 1. Coat 96-well plate with Poly(Glu:Tyr) substrate B 2. Add purified IGF-1R or IR kinase A->B C 3. Add serial dilutions of this compound B->C D 4. Initiate reaction with ATP C->D E 5. Incubate to allow phosphorylation D->E F 6. Wash and add anti-pTyr-HRP detection antibody E->F G 7. Add colorimetric HRP substrate (ABTS) F->G H 8. Read absorbance to quantify inhibition G->H

Workflow for an ELISA-based biochemical kinase inhibition assay.

This assay measures the ability of this compound to inhibit ligand-induced receptor activation in a live-cell environment.

Protocol:

  • Cell Seeding: Cells engineered to express human IGF-1R (e.g., 3T3/huIGF1R) or cells with endogenous receptor expression are seeded into plates.[7]

  • Serum Starvation: Cells are serum-starved for several hours (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.

  • Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Ligand Stimulation: Cells are stimulated with a short pulse (e.g., 5-10 minutes) of a specific ligand (e.g., IGF-1 for IGF-1R or insulin for IR) to induce receptor autophosphorylation.[8]

  • Cell Lysis: The reaction is stopped by washing with cold PBS and adding lysis buffer to extract cellular proteins.

  • Detection and Quantification: The levels of phosphorylated IGF-1R (p-IGF-1R) and total IGF-1R are quantified. This is typically done via Western Blot or a capture ELISA/array.[1][8]

  • Data Analysis: The ratio of phosphorylated to total receptor is calculated and plotted against this compound concentration to determine the cellular IC50.

Cellular_Assay_Workflow Cellular Autophosphorylation Assay Workflow A 1. Seed cells in culture plates B 2. Serum-starve cells to reduce basal signaling A->B C 3. Pre-treat cells with serial dilutions of this compound B->C D 4. Stimulate with ligand (IGF-1 or Insulin) C->D E 5. Lyse cells to extract proteins D->E F 6. Quantify p-Receptor vs. Total Receptor (Western/ELISA) E->F G 7. Calculate IC50 from dose-response curve F->G

Workflow for a cellular receptor autophosphorylation assay.

This assay assesses the functional downstream consequence of IGF-1R/IR inhibition by measuring the impact of this compound on tumor cell growth.

Protocol:

  • Cell Seeding: A panel of tumor cell lines is seeded into 96-well plates in media containing fetal calf serum (FCS).[5]

  • Drug Treatment: Cells are incubated with varying concentrations of this compound for an extended period (e.g., 3 days).[5]

  • Viability Measurement: Cell viability or growth inhibition is determined by quantifying the intracellular ATP content using a luminescent assay, such as CellTiter-Glo®.[5] The luminescence signal is directly proportional to the number of viable cells.

  • Data Analysis: Data is normalized to vehicle-treated control cells. The EC50 (effective concentration) values for growth inhibition are determined from the resulting dose-response curves.

Proliferation_Assay_Workflow Cell Proliferation Assay Workflow A 1. Seed tumor cells in 96-well plates B 2. Add serial dilutions of this compound A->B C 3. Incubate for 72 hours to allow for proliferation B->C D 4. Add CellTiter-Glo® reagent to lyse cells and release ATP C->D E 5. Read luminescence to quantify number of viable cells D->E F 6. Calculate EC50 for growth inhibition E->F

Workflow for an ATP-based cell proliferation/viability assay.

Summary and Conclusion

This compound (linsitinib) is a potent dual inhibitor of IGF-1R and IR. Quantitative analysis reveals a consistent, albeit modest, selectivity for IGF-1R over IR. In cell-free biochemical assays, this compound is approximately 2-fold more selective for IGF-1R (IC50 = 35 nM) than for IR (IC50 = 75 nM).[3][5][6] This selectivity is more pronounced in a cellular context, where this compound demonstrates a 9-fold greater potency for inhibiting IGF-1R autophosphorylation compared to IR.[7] This inhibition of receptor activation translates into a potent blockade of downstream signaling and the inhibition of proliferation across a range of tumor cell lines.[1][5] The methodologies described herein provide a robust framework for characterizing the potency and selectivity of kinase inhibitors targeting the IGF-1R/IR axis.

References

The Antineoplastic Activity of OSI-906 (Linsitinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-906, also known as linsitinib, is a potent and selective oral small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2][3] The IGF signaling pathway plays a crucial role in cell growth, proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention.[3][4] this compound competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition ultimately leads to reduced tumor cell proliferation and induction of apoptosis.[5][6] This technical guide provides a comprehensive overview of the antineoplastic activity of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: Dual Inhibition of IGF-1R and IR Signaling

This compound exerts its anticancer effects by targeting the tyrosine kinase activity of both IGF-1R and, to a lesser extent, the structurally similar insulin receptor (IR).[1][2][5] The binding of ligands, such as IGF-1 and IGF-2, to the extracellular domain of IGF-1R induces a conformational change that activates the intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the recruitment and phosphorylation of substrate adaptor proteins, most notably insulin receptor substrate (IRS) proteins.

Phosphorylated IRS proteins act as docking sites for various signaling molecules containing SH2 domains, which in turn activate two major downstream pathways:

  • The PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.

By inhibiting the initial autophosphorylation of IGF-1R and IR, this compound effectively blocks the activation of these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling axis for their growth and survival.[5][6]

OSI906_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IGF1R IGF-1R IRS IRS IGF1R->IRS pY IR IR IR->IRS pY IGF1 IGF-1 IGF1->IGF1R IGF2 IGF-2 IGF2->IGF1R Insulin Insulin Insulin->IR PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation OSI906 This compound (Linsitinib) OSI906->IGF1R OSI906->IR

Diagram 1: this compound Mechanism of Action.

Quantitative Data on Antineoplastic Activity

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Reference
IGF-1RCell-free Kinase Assay35[1][2][5]
IRCell-free Kinase Assay75[1][2][5]
IGF-1R AutophosphorylationCellular Assay28 - 130[5]
Table 2: Preclinical In Vivo Efficacy of this compound
Cancer ModelDosingOutcomeReference
IGF-1R-driven Xenograft25 mg/kg, once daily60% Tumor Growth Inhibition (TGI)[5]
IGF-1R-driven Xenograft75 mg/kg, once daily100% TGI, 55% tumor regression[5]
NCI-H292 Xenograft60 mg/kg, single doseInhibition of glucose uptake[5]
GEO Colorectal Xenograft (with Erlotinib)15 mg/kg/day (this compound) + 100 mg/kg/day (Erlotinib)Improved tumor regressions vs single agents[7]
Table 3: Clinical Trial Outcomes with this compound
Cancer TypePhaseCombination AgentBest ResponseReference
Advanced Solid TumorsIErlotinib7% Partial Response (PR), 51% Disease Control Rate[8][9]
Advanced Solid TumorsIIrinotecan47% Stable Disease (SD)[10][11]
Refractory Metastatic Colorectal CancerIbEverolimusNo objective responses observed[12]
Relapsed/Refractory Multiple MyelomaIBortezomib + Dexamethasone88% of patients achieved Stable Disease or better[13]
EGFR-mutant NSCLCIIErlotinibNo significant difference in Progression-Free Survival vs placebo

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the antineoplastic activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of IGF-1R and IR.

  • Enzyme and Substrate Preparation: Purified recombinant human IGF-1R or IR kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplate wells.

  • Compound Incubation: A dilution series of this compound is prepared in a suitable buffer (e.g., containing DMSO). The compound is added to the wells containing the substrate.

  • Reaction Initiation: The kinase enzyme and ATP are added to the wells to initiate the phosphorylation reaction. The plate is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This is typically done using an ELISA-based method, where a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A colorimetric or chemiluminescent substrate is then used for detection, and the signal is read using a microplate reader.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The cells are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: This luminescent assay quantifies ATP, an indicator of metabolically active cells. A reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The signal from treated wells is normalized to the vehicle control to determine the percentage of growth inhibition. IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Pathway Modulation

This technique is used to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway.

  • Cell Treatment and Lysis: Cells are treated with this compound for a specified time, often following stimulation with IGF-1. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Kinase Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Pathway Modulation) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model (e.g., Mouse) Western_Blot->Xenograft Dosing This compound Administration (Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Tumor_Measurement->PD_Analysis Phase1 Phase I Trial (Safety, MTD) PD_Analysis->Phase1 Phase2 Phase II Trial (Efficacy) Phase1->Phase2 Phase3 Phase III Trial (Pivotal Study) Phase2->Phase3

Diagram 2: General Experimental Workflow for this compound Evaluation.
In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is typically administered orally via gavage, once or twice daily, at predefined dose levels. The control group receives the vehicle.

  • Efficacy Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

  • Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be excised to analyze the in vivo inhibition of the IGF-1R pathway via Western blotting or immunohistochemistry.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine significance.

Conclusion

This compound (linsitinib) is a well-characterized dual inhibitor of IGF-1R and IR with demonstrated antineoplastic activity across a range of preclinical models. Its mechanism of action, centered on the blockade of the PI3K/Akt and MAPK signaling pathways, provides a strong rationale for its use in cancers dependent on IGF signaling. While preclinical data showed significant promise, clinical outcomes have been modest, highlighting the complexity of targeting the IGF-1R pathway, potential resistance mechanisms, and the importance of patient selection. Combination therapies, such as with EGFR inhibitors, have shown some activity and represent a potential path forward. The data and protocols summarized in this guide provide a foundational understanding of the preclinical and clinical evaluation of this compound for professionals in the field of oncology drug development.

References

Methodological & Application

Application Notes and Protocols for Osi-906 (Linsitinib) in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osi-906, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] The IGF-1R signaling pathway is crucial in promoting tumorigenesis, metastasis, and resistance to cancer therapies, making it a key target for anticancer drug development.[1][3] Linsitinib effectively blocks the autophosphorylation of both IGF-1R and IR, which in turn inhibits downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, leading to reduced cell proliferation and induction of apoptosis in various tumor cell lines.[4][5] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cell proliferation.

Mechanism of Action

This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding site of the IGF-1R and IR tyrosine kinases. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades critical for cell growth and survival, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[4][5][6] The disruption of these pathways ultimately leads to cell cycle arrest and apoptosis.[2]

OSI906_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling IGF-1R_IR IGF-1R / IR PI3K PI3K IGF-1R_IR->PI3K RAS RAS IGF-1R_IR->RAS Ligand IGF-1 / IGF-2 Ligand->IGF-1R_IR Activates This compound This compound (Linsitinib) This compound->IGF-1R_IR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: this compound Signaling Pathway Inhibition.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
IGF-1R35Cell-free
IR75Cell-free

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][4]

Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeEC50 (µM)
VariousNon-small-cell lung cancer, Colorectal cancer0.021 - 0.810

EC50 values represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[7][8]

Experimental Protocols

In Vitro Cell Proliferation Assay using MTT

This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cells using a colorimetric MTT assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H292, Colo-205, HT29)[7]

  • This compound (Linsitinib)

  • Cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)[7]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (to solubilize formazan crystals)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[9]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of this compound in culture medium at various concentrations. A vehicle control with the same concentration of DMSO should also be prepared.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible.

    • Add 100 µL of the detergent reagent to each well to solubilize the formazan crystals.

    • Leave the plate at room temperature in the dark for 2 hours.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight (cell attachment) Seed_Cells->Incubate_Overnight Prepare_OSI906 Prepare this compound dilutions & vehicle control Incubate_Overnight->Prepare_OSI906 Treat_Cells Treat cells with this compound or vehicle Prepare_OSI906->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Detergent Add detergent reagent Incubate_2_4h->Add_Detergent Incubate_2h_Dark Incubate 2 hours in dark Add_Detergent->Incubate_2h_Dark Read_Absorbance Read absorbance at 570 nm Incubate_2h_Dark->Read_Absorbance Calculate_Viability Calculate % cell viability and determine EC50 Read_Absorbance->Calculate_Viability

References

Application Notes: Linsitinib (OSI-906) Inhibition of IGF-1R Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell growth and survival.[2][3] Dysregulation of the IGF-1R pathway is implicated in the pathogenesis of various cancers. Linsitinib, by inhibiting IGF-1R autophosphorylation, effectively blocks these downstream signaling events, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4][5]

These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of IGF-1R phosphorylation (p-IGF-1R) by Linsitinib in a cell-based assay.

IGF-1R Signaling Pathway

The binding of IGF-1 to its receptor, IGF-1R, triggers a conformational change that leads to the autophosphorylation of the receptor's tyrosine kinase domain. This activation serves as a docking site for various substrate proteins, including Insulin Receptor Substrate (IRS) and Shc. The phosphorylation of these substrates initiates downstream signaling cascades. Two major pathways activated are the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also critical for cell proliferation and differentiation. Linsitinib acts as an ATP-competitive inhibitor, binding to the kinase domain of IGF-1R and preventing the ATP binding required for autophosphorylation, thereby inhibiting the activation of these downstream pathways.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds pIGF1R p-IGF-1R IGF1R->pIGF1R Autophosphorylation Linsitinib Linsitinib (this compound) Linsitinib->pIGF1R Inhibits PI3K PI3K pIGF1R->PI3K Activates ERK ERK pIGF1R->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Western_Blot_Workflow A 1. Cell Culture (e.g., in 6-well plates) B 2. Serum Starvation (24 hours) A->B C 3. Linsitinib Pre-treatment (Indicated concentrations, 2 hours) B->C D 4. IGF-1 Stimulation (e.g., 50 ng/ml, 5 minutes) C->D E 5. Cell Lysis (RIPA or NP-40 buffer) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (to PVDF membrane) G->H I 9. Blocking (5% non-fat milk or BSA) H->I J 10. Primary Antibody Incubation (anti-p-IGF-1R, anti-IGF-1R, anti-Actin) I->J K 11. Secondary Antibody Incubation (HRP-conjugated) J->K L 12. Detection (ECL reagent) K->L M 13. Imaging and Analysis L->M

References

Application Note: Preparation of Osi-906 (Linsitinib) Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osi-906, also known as Linsitinib, is a potent and selective dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2][3] Accurate and consistent preparation of stock solutions is critical for ensuring reproducible results in preclinical research. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical and Handling Data

All quantitative data regarding this compound is summarized in the table below for easy reference.

PropertyValueSource
Synonyms Linsitinib, this compound[1][2]
Molecular Formula C₂₆H₂₃N₅O[1][2][4]
Molecular Weight 421.49 g/mol [1][4]
Appearance White to yellow solid[1][5]
Purity ≥98%[2]
Solubility in DMSO ≥ 50 mg/mL (118.63 mM)[1][6][7]
Storage (Solid Form) -20°C, desiccated, for up to 3 years[1][6]
Storage (DMSO Solution) -80°C for up to 2 years; -20°C for up to 1 year[1]

This compound Signaling Pathway Inhibition

This compound exerts its biological effect by inhibiting the kinase activity of both IGF-1R and IR. This blockade prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Osi906_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras IR Insulin Receptor IR->PI3K IR->Ras IGF1 IGF-1 IGF1->IGF1R Insulin Insulin Insulin->IR Osi906 This compound Osi906->IGF1R Osi906->IR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6 Kinase mTOR->S6K Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IGF-1R and IR signaling pathways.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (Linsitinib) powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Water bath sonicator

Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Volume of DMSO (mL) = [Mass of this compound (mg)] / [Desired Concentration (mM) * Molecular Weight (mg/mmol)]

For a 10 mM stock solution using 1 mg of this compound:

  • Molecular Weight = 421.49 mg/mmol

  • Volume of DMSO (mL) = 1 mg / (10 mM * 0.42149 mg/mmol)

  • Volume of DMSO (mL) = 0.23725 mL or 237.3 µL

Therefore, to make a 10 mM stock solution, add 0.237 mL of DMSO for each mg of this compound.[5]

Step-by-Step Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder (e.g., 1 mg or 5 mg) and place it into a sterile vial.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Securely cap the vial and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A clear, pale yellow solution should be formed.

  • Aiding Dissolution (If Necessary): If precipitation or incomplete dissolution occurs, briefly sonicate the vial in a water bath or warm it gently to 37°C.[1][6] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of this compound.[1][7]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials.[8][9]

  • Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[1] For short-term storage, -20°C is acceptable (up to 1 year).[1]

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation protocol.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Calculated Volume of Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Sterile Single-Use Vials dissolve->aliquot store Store at -80°C (Long-Term) aliquot->store end End store->end

Caption: Experimental workflow for this compound stock solution preparation.

Safety and Handling Precautions

  • This compound is intended for research use only.

  • Handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin.[10] Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.

References

Application Notes and Protocols for OSI-906 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-906, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and tumorigenesis, making it a key target in cancer therapy.[1][3] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent.[4][5] These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in mouse xenograft studies.

Quantitative Data Summary

The following table summarizes the dosages and their effects as reported in various preclinical mouse xenograft studies.

Xenograft ModelCell LineDosageAdministration RouteTreatment ScheduleKey Findings
Colorectal CancerGEO40 mg/kgOral GavageDailyInhibition of subcutaneous CRC xenograft growth and downregulation of XIAP.[4]
Colon CarcinomaGEO60 mg/kgOral GavageSingle DoseSignificant target inhibition (80%) for up to 24 hours.[3]
IGF-1R-drivenLISN25 mg/kgOralOnce Daily60% tumor growth inhibition (TGI) with no regression.[6][7]
IGF-1R-drivenLISN75 mg/kgOralOnce Daily100% TGI and 55% regression; maximal inhibition of IGF-1R phosphorylation (80%) between 4 and 24 hours.[6][7]
Lung CancerNCI-H29260 mg/kgOralSingle DoseInhibition of glucose uptake at 2, 4, and 24 hours post-treatment.[2][6]
Triple Negative Breast CancerHCC114325 mg/kgOral GavageDailyInvestigated impact on tumor formation.[8][9]
Uveal MelanomaUM00125-40 mg/kgOral GavageDaily (in combination)Effective inhibition of metastatic tumor growth in combination with YM-254890.[10]

Signaling Pathway

This compound targets the IGF-1R and IR, which, upon ligand binding (IGF-1/IGF-2), activate downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways inhibited by this compound are the PI3K/Akt/mTOR and the Ras/MAPK pathways.[3][5]

OSI906_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / IR IRS IRS IGF1R_IR->IRS Activates Ligand IGF-1 / IGF-2 Ligand->IGF1R_IR Binds OSI906 This compound (Linsitinib) OSI906->IGF1R_IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Grb2_Sos Grb2/Sos IRS->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_Sos->Ras MAPK MAPK Ras->MAPK MAPK->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Experimental Protocols

Preparation of this compound Formulation

A common vehicle for oral administration of this compound is 25 mM L-tartaric acid.[8][9] To prepare a dosing solution, the required amount of this compound is suspended in the vehicle to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 2.5 mg/mL). It is recommended to prepare the formulation fresh daily.

Mouse Xenograft Model Establishment
  • Cell Culture: Culture the desired cancer cell line (e.g., GEO, NCI-H292) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., serum-free medium or a mixture of medium and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

This compound Administration and Monitoring
  • Animal Grouping: Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Administration: Administer this compound or the vehicle control daily via oral gavage.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

Pharmacodynamic Analysis

To assess the in vivo effects of this compound on its target, tumors can be harvested at specific time points after the final dose. Western blot analysis can be performed on tumor lysates to measure the phosphorylation levels of IGF-1R, IR, Akt, and ERK.[4] A significant reduction in the phosphorylation of these proteins in the this compound treated group compared to the control group would confirm target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for a mouse xenograft study with this compound.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Implantation 3. Cell Implantation (Subcutaneous) Cell_Culture->Implantation OSI906_Prep 2. This compound Formulation Treatment 6. Daily Oral Gavage (Vehicle or this compound) OSI906_Prep->Treatment Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Harvest 9. Tumor Harvest Endpoint->Harvest PD_Analysis 10. Pharmacodynamic Analysis (e.g., Western Blot) Harvest->PD_Analysis

Caption: this compound Mouse Xenograft Experimental Workflow.

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of mouse xenograft models. The provided data and protocols offer a foundation for designing and executing in vivo studies to further evaluate the therapeutic potential of this IGF-1R/IR inhibitor. Careful consideration of the specific tumor model, dosage, and treatment schedule is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Establishing an OSI-906 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-906 (Linsitinib) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] The IGF-1R signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of numerous cancers.[2] While this compound has shown promise in preclinical and clinical studies, the development of acquired resistance remains a significant challenge to its long-term efficacy.

These application notes provide detailed protocols for the generation and characterization of this compound resistant cancer cell lines. Such models are invaluable tools for elucidating the molecular mechanisms of drug resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of next-generation inhibitors and combination therapies.

Data Presentation: Comparative Analysis of this compound Sensitive and Resistant Cell Lines

The following tables summarize key quantitative data comparing parental (sensitive) and this compound resistant cancer cell lines. This data is synthesized from multiple studies to provide a comparative overview.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A4-FukUnknown0.02806[1]
KS-1Unknown0.03835[1]
TE-11Esophageal Squamous Cell Carcinoma0.07822[1]
SGC7901Gastric Cancer5.18[3]
BGC803Gastric Cancer3.77[3]
MKN45Gastric Cancer2.69[3]
MKN28Gastric Cancer9.54[3]

Table 2: Characterization of this compound Sensitive vs. Resistant Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell LinePhenotypeApoptosis Marker Expression (Fold Change vs. Control)p-p65 (NF-κB) Expression (Fold Change vs. Control)
Cleaved PARPActivated Caspase-3
TE-13SensitiveIncreasedIncreased
TE-1ResistantDecreasedDecreased
KYSE-510ResistantDecreasedDecreased
Data derived from qualitative descriptions in reference[2]. Fold change is presented as a qualitative descriptor based on the source.

Experimental Protocols

Protocol 1: Determination of the Initial IC50 of this compound

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (Linsitinib)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the existing medium from the 96-well plate and add the medium containing the various concentrations of this compound. Incubate the plate for 72 hours under standard cell culture conditions.

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Generation of an this compound Resistant Cell Line

Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure and dose escalation.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (Linsitinib)

  • DMSO

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Treatment: Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50 determined in Protocol 1.

  • Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the cells daily and replace the drug-containing medium every 3-4 days. The surviving cells will eventually begin to proliferate.

  • Passaging: Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual, maintaining the same concentration of this compound. At each passage, cryopreserve a vial of cells as a backup.

  • Dose Escalation: Once the cells have adapted to the current drug concentration and show consistent growth, increase the concentration of this compound in the culture medium. A gradual increase (e.g., 1.5 to 2-fold) is recommended.

  • Repeat Cycle: Repeat the cycle of monitoring, passaging, and dose escalation. This is a long-term process that can take several months.

  • Establishment of Resistance: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells. At this point, the resistant cell line can be maintained in a culture medium containing a constant, high concentration of this compound.

Protocol 3: Characterization of the this compound Resistant Phenotype

Objective: To confirm and characterize the resistant phenotype of the newly established cell line.

Materials:

  • This compound resistant cell line

  • Parental (sensitive) cell line

  • Materials for IC50 determination (as in Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against: p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK, cleaved PARP, activated Caspase-3, p-p65 (NF-κB), and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • IC50 Re-evaluation: Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line using the method described in Protocol 1. A significant increase in the IC50 value confirms the resistant phenotype.

  • Western Blot Analysis: a. Culture both parental and resistant cells with and without this compound treatment. b. Lyse the cells using RIPA buffer and determine the protein concentration. c. Perform SDS-PAGE and Western blotting to analyze the expression and phosphorylation status of key proteins in the IGF-1R signaling pathway and markers of apoptosis and resistance (e.g., p-IGF-1R, p-Akt, p-ERK, cleaved PARP, activated Caspase-3, p-p65). d. Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression between the sensitive and resistant lines.

Visualizations: Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_protocol1 Protocol 1: Initial IC50 Determination cluster_protocol2 Protocol 2: Generation of Resistant Line cluster_protocol3 Protocol 3: Characterization p1_start Seed Parental Cells p1_treat Treat with this compound Gradient p1_start->p1_treat p1_assay Cell Viability Assay (72h) p1_treat->p1_assay p1_end Calculate IC50 p1_assay->p1_end p2_start Culture in IC50 of this compound p1_end->p2_start p2_monitor Monitor & Maintain p2_start->p2_monitor p2_passage Passage & Cryopreserve p2_monitor->p2_passage p2_escalate Increase this compound Dose p2_passage->p2_escalate p2_end Establish Resistant Line (>10x IC50) p2_passage->p2_end p2_escalate->p2_monitor Repeat Cycle p3_ic50 Confirm IC50 Shift p2_end->p3_ic50 p3_wb Western Blot Analysis p2_end->p3_wb p3_end Analyze Pathway Alterations p3_ic50->p3_end p3_wb->p3_end signaling_pathway cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell IGF1R_S IGF-1R / IR PI3K_S PI3K IGF1R_S->PI3K_S RAS_S RAS IGF1R_S->RAS_S OSI906_S This compound OSI906_S->IGF1R_S Inhibits AKT_S AKT PI3K_S->AKT_S Proliferation_S Proliferation & Survival AKT_S->Proliferation_S MAPK_S MAPK RAS_S->MAPK_S MAPK_S->Proliferation_S IGF1R_R IGF-1R / IR OSI906_R This compound OSI906_R->IGF1R_R Ineffective Inhibition NFkB NF-κB Pathway Proliferation_R Proliferation & Survival NFkB->Proliferation_R Bypass Bypass Signaling (e.g., other RTKs) Bypass->Proliferation_R

References

Application Notes and Protocols for Osi-906 (Linsitinib) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the design and execution of in vivo studies using Osi-906 (linsitinib), a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] The protocols and data presented are intended to facilitate the preclinical evaluation of this compound in various cancer models.

Overview of this compound

This compound is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of both IGF-1R and IR.[1][2] The activation of the IGF-1R signaling pathway by its ligands, IGF-1 and IGF-2, is implicated in tumor cell proliferation, survival, and resistance to therapy.[3][4] this compound blocks the autophosphorylation of IGF-1R and IR, thereby inhibiting downstream signaling through the PI3K/AKT/mTOR and MAPK pathways.[3] Due to its mechanism of action, this compound has shown anti-tumor efficacy in a range of preclinical xenograft models.[1][2][4]

This compound Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound.

OSI906_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space IGF1R IGF-1R IRS IRS IGF1R->IRS IR Insulin Receptor IR->IRS IGF1_2 IGF-1 / IGF-2 IGF1_2->IGF1R Insulin Insulin Insulin->IR OSI906 This compound (Linsitinib) OSI906->IGF1R Inhibits OSI906->IR Inhibits PI3K PI3K IRS->PI3K Grb2_Sos Grb2/Sos IRS->Grb2_Sos AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_Sos->Ras MAPK MAPK Ras->MAPK MAPK->Proliferation

Caption: this compound inhibits the IGF-1R and IR signaling pathways.

In Vivo Dosing and Administration

This compound is orally bioavailable and has demonstrated efficacy in various preclinical models.[1][2][3] The following table summarizes typical treatment schedules from published in vivo studies.

Animal ModelTumor ModelDose (mg/kg)Dosing ScheduleRoute of AdministrationVehicle/FormulationReference
MouseGEO Colon Carcinoma Xenograft60Single oral doseOral gavageNot specified[3]
MouseGEO, Colo-205, Cal-62 Xenografts60Once dailyOral gavageNot specified[3]
MouseIGF-1R-driven Xenograft25Once daily for 14 daysOral gavageNot specified[5]
MouseIGF-1R-driven Xenograft75Once daily for 14 daysOral gavageNot specified[5]
MouseNCI-H292 Xenograft60Single doseOral gavageNot specified[5]
MouseThyroid Eye Disease Model10Daily for 4 weeksOral gavage25 mM tartaric acid in water[6]
MouseRenal Ischemia-Reperfusion Injury Model20Once a day for 3 daysNot specifiedNot specified[7]

Note on Hyperglycemia: A common side effect associated with this compound treatment is transient hyperglycemia due to the inhibition of the insulin receptor.[3] Researchers should consider monitoring blood glucose levels. A twice-daily (BID) dosing schedule with a lower dose may help to mitigate this effect while maintaining anti-tumor efficacy.[3]

Experimental Protocols

Preparation of this compound for Oral Administration

Formulation 1: Tartaric Acid Solution (as described for a thyroid eye disease model)[6]

  • Prepare a 25 mM solution of tartaric acid in sterile water.

  • Calculate the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.

  • Suspend the this compound powder in the 25 mM tartaric acid solution.

  • Vortex or sonicate the suspension until it is homogeneous.

  • Prepare the formulation fresh every five days and store it at room temperature, protected from light.[6]

Formulation 2: DMSO/PEG300/Tween 80/Water [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 125 mg/mL).

  • For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile water (ddH₂O) to bring the final volume to 1 mL.

  • This formulation should be used immediately after preparation.[5]

In Vivo Xenograft Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study with this compound.

InVivo_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Cell_Culture Tumor Cell Culture (e.g., GEO, Colo-205) Tumor_Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control Group Randomization->Treatment_Vehicle Treatment_OSI906 This compound Treatment Group(s) Randomization->Treatment_OSI906 Dosing Daily Oral Gavage Treatment_Vehicle->Dosing Treatment_OSI906->Dosing Tumor_Measurement Tumor Volume Measurement (e.g., 2-3 times/week) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Blood_Glucose Blood Glucose Monitoring (Optional but Recommended) Dosing->Blood_Glucose Endpoint Study Endpoint (e.g., Tumor Volume Limit) Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

References

Application Notes and Protocols: Assessing the Synergy of OSI-906 and Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for assessing the synergistic anti-cancer effects of OSI-906 (linsitinib), a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin (B600854) receptor (IR), and erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The rationale for this combination therapy is rooted in the extensive crosstalk between the EGFR and IGF-1R signaling pathways, which can mediate resistance to single-agent targeted therapies.[1][2] Preclinical data suggest that the combined inhibition of both pathways can lead to supra-additive or synergistic inhibition of tumor growth in various cancer types, including non-small cell lung cancer (NSCLC), breast, pancreatic, and colorectal cancer.[1]

These application notes and protocols are designed to guide researchers in quantifying the synergistic potential of this drug combination and elucidating the underlying molecular mechanisms.

Data Presentation: Quantifying Synergy

The synergy between this compound and erlotinib can be quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Combination Index (CI) of Linsitinib (this compound) with EGFR Inhibitors in ESCC Cell Lines

Cell LineDrug CombinationIC50 (Single Agent)Combination DosesCombination Index (CI)Synergy Interpretation
KYSE150Linsitinib + GefitinibL: >10 µM, G: 1.8 µML: 1 µM, G: 0.5 µM< 1Synergy
KYSE450Linsitinib + GefitinibL: 5.2 µM, G: 2.5 µML: 1 µM, G: 1 µM< 1Synergy
KYSE510Linsitinib + LapatinibL: >10 µM, La: 3.1 µML: 2 µM, La: 1 µM< 1Synergy
TE-7Linsitinib + LapatinibL: 6.8 µM, La: 4.2 µML: 2 µM, La: 2 µM< 1Synergy

Data adapted from a study on esophageal squamous cell carcinoma, demonstrating synergy with EGFR inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound and erlotinib, alone and in combination, on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • This compound (Linsitinib)

  • Erlotinib

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and erlotinib in complete medium.

    • Treat cells with varying concentrations of this compound alone, erlotinib alone, and in combination at constant or non-constant ratios. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using software like CompuSyn.

Western Blot Analysis

This protocol is for examining the effects of this compound and erlotinib on the phosphorylation status of key proteins in the EGFR and IGF-1R signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-EGFR, EGFR, p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound, erlotinib, or the combination for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound and erlotinib, alone and in combination.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound, erlotinib, or the combination for 24-48 hours.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Signaling Pathways

Synergy_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR IGF1 IGF-1 IGF1R IGF-1R/IR IGF1->IGF1R PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras IGF1R->PI3K IGF1R->Ras Erlotinib Erlotinib Erlotinib->EGFR OSI906 This compound OSI906->IGF1R Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: EGFR and IGF-1R/IR signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment cluster_analysis Data Analysis and Interpretation Start Seed Cancer Cells Treatment Treat with this compound, Erlotinib, and Combination Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot CI_Calc Calculate Combination Index (CI) Viability->CI_Calc Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism WesternBlot->Mechanism Conclusion Conclusion on Synergy CI_Calc->Conclusion Mechanism->Conclusion Logical_Relationship cluster_problem Problem cluster_hypothesis Hypothesis cluster_approach Experimental Approach cluster_outcome Expected Outcome Resistance Resistance to Single EGFR Inhibition Crosstalk Crosstalk between EGFR and IGF-1R/IR Pathways Resistance->Crosstalk Dual_Inhibition Dual Inhibition Overcomes Resistance Crosstalk->Dual_Inhibition Combination Combine this compound (IGF-1R/IRi) and Erlotinib (EGFRi) Dual_Inhibition->Combination Synergy Synergistic Anti-Cancer Effect (CI < 1) Combination->Synergy

References

immunofluorescence protocol for Osi-906 treated cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Immunofluorescence Protocol for OSI-906 Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] The IGF-1R signaling pathway is crucial in regulating cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[3][4][5] this compound exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6][7] This leads to reduced cell proliferation and induction of apoptosis in tumor cells.[3][4]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of specific proteins and to observe the effects of drug treatments on cellular morphology and signaling pathways. This document provides a detailed protocol for performing immunofluorescence on cells treated with this compound to assess its impact on downstream signaling targets.

Mechanism of Action of this compound

This compound is a small molecule tyrosine kinase inhibitor that targets the ATP-binding site of IGF-1R and IR.[5] In cell-free assays, Linsitinib has an IC50 of 35 nM for IGF-1R and 75 nM for the highly homologous insulin receptor.[1][2][6] By preventing receptor autophosphorylation, this compound effectively abrogates the activation of critical downstream signaling proteins such as Akt, ERK1/2, and p70S6K.[6][7] This inhibition can lead to cell cycle arrest and apoptosis, making it a subject of interest in cancer therapy.[8][9]

OSI906_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K ERK MAPK/ERK IGF1R_IR->ERK IGF1 IGF-1 IGF1->IGF1R_IR Binds OSI906 This compound (Linsitinib) OSI906->IGF1R_IR Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation IF_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Analysis A Seed Cells on Coverslips B Treat with this compound (or Vehicle Control) A->B C Fixation (4% PFA, 15 min) B->C D Permeabilization (0.3% Triton X-100, 10 min) C->D E Blocking (1% BSA, 60 min) D->E F Primary Antibody Incubation (Overnight at 4°C) E->F G Secondary Antibody Incubation (1-2 hr at RT, in dark) F->G H Counterstain & Mount G->H I Fluorescence Microscopy (Confocal or Widefield) H->I

References

Application Notes and Protocols for Pharmacodynamic Biomarker Analysis of Osi-906 (Linsitinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osi-906, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] By targeting these receptor tyrosine kinases, this compound blocks critical signaling pathways involved in tumor cell proliferation, survival, and transformation.[3][4][5] These application notes provide detailed protocols for the analysis of pharmacodynamic (PD) biomarkers to assess the biological activity of this compound in preclinical and clinical settings.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of both IGF-1R and IR, preventing their autophosphorylation.[5][6] This action blocks the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival.[3][5]

Osi906_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IGF-1R_IR IGF-1R / IR PI3K PI3K IGF-1R_IR->PI3K Ras Ras IGF-1R_IR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation_Survival Cell Proliferation & Survival S6K->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Ligand IGF-1 / Insulin Ligand->IGF-1R_IR Activates This compound This compound This compound->IGF-1R_IR Inhibits

Figure 1: this compound Mechanism of Action.

Pharmacodynamic Biomarkers

The following table summarizes key pharmacodynamic biomarkers for assessing this compound activity.

Biomarker CategorySpecific BiomarkerRationaleRecommended Assay(s)
Target Engagement Phospho-IGF-1R (pIGF-1R)Direct measure of this compound binding and inhibition of its primary target.Western Blot, ELISA, Immunohistochemistry (IHC)
Phospho-IR (pIR)Direct measure of this compound binding and inhibition of its secondary target.Western Blot, ELISA, IHC
Downstream Signaling Phospho-Akt (pAkt)Key mediator of the PI3K pathway, downstream of IGF-1R/IR.Western Blot, ELISA, IHC
Phospho-S6 Kinase (pS6K)Downstream effector of the PI3K/Akt/mTOR pathway.Western Blot, ELISA, IHC
Phospho-ERK1/2 (pERK1/2)Key mediator of the MAPK pathway, downstream of IGF-1R/IR.Western Blot, ELISA, IHC
Metabolic Response 18F-FDG UptakeMeasures changes in glucose metabolism resulting from IGF-1R/IR inhibition.Positron Emission Tomography (PET)
3H-2-Deoxy-Glucose UptakeIn vitro measure of glucose uptake inhibition.Scintillation Counting
Circulating Factors Total IGF-1Inhibition of IGF-1R can lead to a feedback increase in circulating IGF-1.ELISA
InsulinInhibition of the insulin receptor can lead to hyperglycemia and increased insulin levels.ELISA
Growth Hormone (GH)Part of the GH-IGF-1 axis that can be affected by IGF-1R inhibition.ELISA

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
IGF-1R35
Insulin Receptor (IR)75

Data from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: Inhibition of Glucose Uptake by this compound in NCI-H292 Cells [7][8]

This compound Concentration (µM)Percent Inhibition of 3H-2-Deoxy-Glucose Uptake
1.012%
1035%
3060%

Table 3: In Vivo Target Inhibition in NCI-H292 Xenografts (60 mg/kg single dose) [7][8]

BiomarkerTime Post-Dose (hours)Percent Inhibition
pIGF-1R/pIR2>80%
pIGF-1R/pIR4>80%

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated Proteins

This protocol describes the detection of pIGF-1R, pIR, pAkt, pS6K, and pERK1/2 in cell lysates or tumor homogenates.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis or Tissue Homogenization) Protein_Quant 2. Protein Quantification (e.g., BCA Assay) Sample_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Acquisition and Densitometry Analysis Detection->Analysis

Figure 2: Western Blot Workflow.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for pIGF-1R, pIR, pAkt, pS6K, pERK1/2, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • For cultured cells, wash with cold PBS and lyse in ice-cold lysis buffer.

    • For tumor tissue, homogenize in lysis buffer on ice.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize phosphoprotein levels to the corresponding total protein or a loading control (e.g., β-actin or GAPDH).

Protocol 2: In Vitro 3H-2-Deoxy-Glucose Uptake Assay

This assay measures the effect of this compound on glucose uptake in cancer cell lines.

Glucose_Uptake_Assay_Workflow Cell_Seeding 1. Seed Cells in a Multi-well Plate Osi906_Treatment 2. Treat with this compound (e.g., 30 minutes) Cell_Seeding->Osi906_Treatment Radiotracer_Incubation 3. Add 3H-2-Deoxy-Glucose and Incubate Osi906_Treatment->Radiotracer_Incubation Wash 4. Wash Cells to Remove Extracellular Radiotracer Radiotracer_Incubation->Wash Cell_Lysis 5. Lyse Cells Wash->Cell_Lysis Scintillation_Counting 6. Measure Radioactivity using a Scintillation Counter Cell_Lysis->Scintillation_Counting Data_Analysis 7. Analyze Data and Calculate Percent Inhibition Scintillation_Counting->Data_Analysis

Figure 3: Glucose Uptake Assay Workflow.

Materials:

  • Cancer cell line (e.g., NCI-H292)

  • Cell culture medium

  • This compound

  • 3H-2-Deoxy-Glucose

  • Glucose-free medium

  • Cell lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for a short period (e.g., 30 minutes) to minimize effects on cell proliferation.[8]

  • Radiotracer Incubation: Remove the medium and add glucose-free medium containing 3H-2-Deoxy-Glucose. Incubate for a defined period (e.g., 10-15 minutes).

  • Washing: Aspirate the radiotracer-containing medium and quickly wash the cells with ice-cold PBS to stop glucose uptake.

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of a parallel well. Calculate the percent inhibition of glucose uptake relative to vehicle-treated control cells.

Protocol 3: ELISA for Circulating Biomarkers

This protocol provides a general workflow for measuring total IGF-1 and insulin in plasma or serum samples using commercially available ELISA kits.

Procedure:

  • Sample Collection: Collect blood samples from subjects at specified time points (e.g., pre-dose and post-dose). Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Preparing standards and samples.

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating the plate.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

    • Reading the absorbance on a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the biomarker in the unknown samples.

Conclusion

The pharmacodynamic biomarker assays outlined in these application notes are essential tools for the preclinical and clinical development of this compound. By providing quantitative measures of target engagement and downstream pathway modulation, these analyses can help determine optimal dosing, identify responsive patient populations, and provide crucial insights into the mechanism of action of this dual IGF-1R/IR inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: OSI-906 (Linsitinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of OSI-906 (Linsitinib) in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock in an aqueous buffer?

A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions.[1][2] It is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6][7] When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer, the abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to exceed its solubility limit and precipitate out of solution. This phenomenon is known as antisolvent precipitation.

Q2: What is the maximum solubility of this compound in a common aqueous buffer?

A2: The solubility of this compound in aqueous buffers is sparingly low. One study reported a solubility of approximately 0.03 mg/mL in a 1:30 solution of dimethylformamide (DMF) to phosphate-buffered saline (PBS) at pH 7.2.[1] It is important to note that the aqueous component of this mixture is only a fraction of the total volume. The solubility in purely aqueous buffers is expected to be even lower.

Q3: Are there any strategies to increase the solubility of this compound in aqueous solutions for in vitro experiments?

A3: Yes, several strategies can be employed to improve the solubility and prevent precipitation of this compound for in vitro studies:

  • Use of Co-solvents: Maintaining a certain percentage of an organic co-solvent like DMSO in the final working solution can help keep the compound dissolved. However, the final concentration of the co-solvent must be compatible with the experimental system (e.g., cell culture) and appropriate vehicle controls must be included.

  • Use of Surfactants: Non-ionic surfactants like Tween-80 can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

  • Careful Mixing Technique: The method of dilution is critical. Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that can lead to immediate precipitation.

Q4: What are the recommended formulations for in vivo studies with this compound?

A4: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Commonly used formulations include a mixture of co-solvents and surfactants. One frequently cited formulation is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option involves 10% DMSO and 90% corn oil. When preparing these formulations, it is crucial to add the solvents sequentially and ensure the solution is clear after each addition. Sonication may also be recommended to aid dissolution.[4]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffer

This guide provides a structured approach to troubleshoot and resolve common precipitation issues encountered when preparing aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Lower the final concentration of this compound in your working solution.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is tolerated by your experimental system.
Improper mixing technique leading to localized supersaturation.- Add the DMSO stock solution dropwise to the full volume of the vigorously stirring aqueous buffer.- Avoid adding the aqueous buffer directly to the DMSO stock.
Precipitation Over Time The prepared solution is a thermodynamically unstable supersaturated solution.- Prepare fresh solutions immediately before each experiment.- Store stock solutions at -20°C or -80°C in an organic solvent like DMSO and avoid repeated freeze-thaw cycles.[4][8] Aqueous solutions are not recommended for storage for more than one day.[1]
Temperature fluctuations affecting solubility.- Prepare and store your solutions at a constant temperature. If the solution was prepared warm, it might precipitate upon cooling to room temperature.
Cloudy or Hazy Solution Formation of fine precipitates that are not immediately visible as large crystals.- Centrifuge the solution at high speed to pellet any undissolved compound. Use the supernatant for your experiment, but be aware that the actual concentration will be lower than intended.- Consider using a formulation with a solubilizing agent like Tween-80.

Quantitative Solubility Data

The aqueous solubility of this compound is limited. The table below summarizes the available quantitative data. Researchers are encouraged to determine the solubility in their specific experimental buffers.

Solvent System Temperature pH Solubility Molar Solubility
DMSO25°CN/A20-96 mg/mL[1][4]47.4 mM - 227.8 mM
Ethanol25°CN/A~1 mg/mL[1]~2.4 mM
DMF25°CN/A~25 mg/mL[1]~59.3 mM
1:30 DMF:PBS25°C7.2~0.03 mg/mL[1]~0.07 mM
Water25°CN/AInsoluble (<1 mg/mL)[2][6]<2.4 mM

Note: The molecular weight of this compound is 421.49 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions into aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • In a sterile microcentrifuge tube, weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of this compound.

  • Under a laminar flow hood, add the appropriate volume of cell culture-grade DMSO to the this compound powder. To make a 10 mM stock solution, one vendor suggests adding 0.237 mL of DMSO for each mg of this compound.[8]

  • Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used if dissolution is slow.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vitro Assays

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

  • Vortex mixer or magnetic stirrer

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • In a sterile conical tube, place the required volume of the pre-warmed aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of buffer. This results in a final DMSO concentration of 0.1%.

  • Continue to vortex or stir for an additional 30-60 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the this compound working solution.

Visualizations

OSI906_Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK RAS/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Insulin Insulin IR IR Insulin->IR IRS IRS IGF1R->IRS Grb2 Grb2/Shc IGF1R->Grb2 IR->IRS IR->Grb2 OSI906 This compound (Linsitinib) OSI906->IGF1R OSI906->IR PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression

Caption: this compound signaling pathway inhibition.

Troubleshooting_Workflow Start Start: Prepare Aqueous Solution Precipitate Precipitation Observed? Start->Precipitate Success Solution Clear: Proceed with Experiment Precipitate->Success No Cause Identify Potential Cause Precipitate->Cause Yes Action1 Action: Lower Final Concentration Cause->Action1 Action2 Action: Improve Mixing Technique (Add stock to buffer) Cause->Action2 Action3 Action: Increase Co-solvent % (e.g., DMSO) Cause->Action3 Action4 Action: Prepare Fresh Solution Immediately Before Use Cause->Action4 Action1->Start Retry Action2->Start Retry Action3->Start Retry Action4->Start Retry

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Managing Hyperglycemia as an Off-Target Effect of OSI-906 (Linsitinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing hyperglycemia, a known off-target effect of the dual IGF-1R/IR inhibitor OSI-906 (linsitinib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as linsitinib, is a potent and selective oral small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2][3][4] It functions by blocking the autophosphorylation of both IGF-1R and IR, which in turn inhibits downstream signaling pathways such as PI3K/AKT and MAPK/ERK that are crucial for tumor cell proliferation and survival.[1][5]

Q2: Why does this compound cause hyperglycemia?

Hyperglycemia is a well-documented off-target effect of this compound due to its inhibition of the insulin receptor (IR).[5][6] The IR plays a central role in glucose homeostasis. By inhibiting the IR, this compound disrupts normal insulin signaling, leading to decreased glucose uptake by peripheral tissues and increased hepatic glucose production, resulting in elevated blood glucose levels.[6][7] The kinase domains of IGF-1R and IR are highly homologous, which explains the dual inhibitory activity of this compound.[5]

Q3: At what doses of this compound is hyperglycemia typically observed?

Hyperglycemia has been observed in both preclinical and clinical studies. In preclinical mouse models, oral administration of this compound has been shown to worsen glucose tolerance in a dose-dependent manner.[6] For instance, a dose of 25 mg/kg has been reported to elevate blood glucose levels after 12 days of administration.[1][8] In clinical trials, transient grade 1-2 hyperglycemia has been reported in patients receiving various doses of this compound.[9]

Q4: Can the dosing schedule of this compound be modified to manage hyperglycemia?

Yes, preclinical studies suggest that alternate dosing schedules may help to minimize the hyperglycemic effects of this compound while retaining anti-tumor efficacy.[5] For example, a low-dose, twice-daily (BID) schedule was found to reduce hyperglycemia compared to a once-daily schedule, while maintaining similar anti-tumor activity.[5] In clinical trials, intermittent dosing schedules (e.g., days 1-3 of each week) have also been investigated.[10]

Q5: What is the impact of this compound-induced hyperglycemia on pancreatic β-cells?

Interestingly, studies in mice have shown that while this compound induces glucose intolerance and hyperinsulinemia, it does not appear to directly impair insulin secretion from isolated pancreatic islets.[6] Furthermore, one-week daily administration of this compound in mice led to a significant increase in β-cell mass and proliferation rate, suggesting a potential compensatory response to the induced insulin resistance.[6]

Troubleshooting Guide

Issue: Unexpectedly severe hyperglycemia or poor health of experimental animals.

Possible Cause 1: High sensitivity of the animal model to insulin receptor inhibition.

  • Recommendation: Animal models with pre-existing insulin resistance, such as diet-induced obese mice, may exhibit more severe glucose intolerance following this compound administration.[6] It is crucial to establish baseline glucose and insulin levels for your specific animal model before initiating treatment. Consider using a lower starting dose of this compound in these models.

Possible Cause 2: Dose of this compound is too high for the specific model.

  • Recommendation: The dose-response for both anti-tumor efficacy and hyperglycemia can vary between models. If severe hyperglycemia is observed, consider reducing the dose of this compound. Preclinical studies have shown anti-tumor activity at doses of 25 mg/kg, with more significant tumor growth inhibition at 75 mg/kg, a dose which also elicits more severe hyperglycemia.[1][8][11]

Possible Cause 3: Dehydration and general toxicity.

  • Recommendation: Monitor animals closely for signs of dehydration, weight loss, and other indicators of poor health, as severe hyperglycemia can lead to these conditions. Ensure easy access to drinking water. If significant weight loss or other signs of toxicity are observed, a dose reduction or temporary cessation of treatment may be necessary.

Issue: Difficulty in distinguishing between anti-tumor effects and metabolic toxicity.

Possible Cause: Confounding effects of hyperglycemia on tumor growth.

  • Recommendation: It is important to regularly monitor blood glucose levels throughout the experiment. This will allow you to correlate tumor growth inhibition with both drug exposure and the metabolic state of the animal. Consider including a control group that is made hyperglycemic through other means (e.g., streptozotocin) to understand the specific effects of hyperglycemia on your tumor model, independent of this compound's direct anti-tumor action.

Data Presentation

Table 1: Dose-Response of this compound on Anti-Tumor Efficacy and Hyperglycemia in Preclinical Models

Dose of this compoundAnti-Tumor Efficacy (IGF-1R-driven xenograft model)Observed Hyperglycemic EffectsReference
25 mg/kg (once daily)60% Tumor Growth Inhibition (TGI), no regressionElevates blood glucose levels after 12 days of administration[1][8]
75 mg/kg (once daily)100% TGI and 55% regressionElicited severe hyperglycemia, body weight loss, and a low survival rate in wild-type mice[1][8][11]
7.5 mg/kg (daily)Not specified for anti-tumor efficacyTransiently evoked glucose intolerance and hyperinsulinemia in mice (equivalent to clinical daily dose)[6]
60 mg/kg (single oral dose)Significant target inhibition (80% loss of phospho-IGF-1R) for up to 24 hoursTransient increases in blood glucose levels[5]

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Preclinical Models Treated with this compound

Objective: To regularly monitor blood glucose levels in preclinical models to assess the hyperglycemic effects of this compound.

Materials:

  • Glucometer and compatible test strips (e.g., Accu-Chek)

  • Lancets for blood collection (size appropriate for the animal model)

  • Gauze pads

  • Animal restraint device

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Baseline Measurement: Prior to the first dose of this compound, measure and record the baseline blood glucose levels for all animals. It is recommended to fast the animals for 4-6 hours before this measurement to reduce variability.

  • Animal Restraint: Gently restrain the animal using an appropriate method to ensure minimal stress.

  • Blood Collection Site: For mice and rats, the tail vein is a common site for blood collection. Warm the tail with a heat lamp or warm water to dilate the vein.

  • Disinfection: Clean the tip of the tail with a 70% ethanol wipe and allow it to air dry.

  • Blood Sampling: Using a sterile lancet, make a small puncture in the tail vein. A small drop of blood should form.

  • Glucose Measurement: Gently bring the glucometer test strip into contact with the blood drop, ensuring enough blood is drawn into the strip as per the manufacturer's instructions.

  • Recording Data: Record the blood glucose reading.

  • Post-Sampling Care: Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.

  • Monitoring Schedule:

    • Acute Effects: Measure blood glucose at 2, 4, 8, and 24 hours after the first dose of this compound.

    • Chronic Effects: During long-term studies, measure blood glucose 2-3 times per week, consistently at the same time of day relative to drug administration.

    • Dose Adjustments: If significant hyperglycemia is observed (e.g., >300 mg/dL), more frequent monitoring may be necessary.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Preclinical Models

Objective: To assess the effect of this compound on glucose tolerance.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight, prepared in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose: At time 0, measure and record the baseline blood glucose level as described in Protocol 1.

  • Glucose Administration: Immediately after the baseline measurement, administer the glucose solution orally via gavage.

  • Post-Gavage Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose administration.

  • Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) to quantify the degree of glucose intolerance.

  • Timing of OGTT: The OGTT should be performed after the animals have been on this compound treatment for a sufficient period to induce a steady-state metabolic effect (e.g., after 1-2 weeks of daily dosing).

Mandatory Visualizations

OSI906_Hyperglycemia_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds P_IR Phosphorylated IR (Active) IR->P_IR Autophosphorylation OSI906 This compound OSI906->IR inhibits IRS IRS Proteins P_IR->IRS activates Hyperglycemia Hyperglycemia PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound inhibits the insulin receptor, leading to hyperglycemia.

Hyperglycemia_Management_Workflow cluster_actions Troubleshooting Actions start Start Experiment with this compound monitor_glucose Monitor Blood Glucose (2-3 times/week) start->monitor_glucose is_hyperglycemic Blood Glucose > 300 mg/dL? monitor_glucose->is_hyperglycemic confirm_reading Confirm Reading with a second measurement is_hyperglycemic->confirm_reading Yes continue_exp Continue Experiment with current protocol is_hyperglycemic->continue_exp No assess_animal Assess Animal Health (weight, hydration, behavior) confirm_reading->assess_animal reduce_dose Consider Dose Reduction assess_animal->reduce_dose change_schedule Consider Alternate Dosing (e.g., intermittent) reduce_dose->change_schedule change_schedule->monitor_glucose end End of Experiment continue_exp->end

Caption: Workflow for managing this compound-induced hyperglycemia.

References

Technical Support Center: Overcoming Acquired Resistance to Linsitinib (OSI-906)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Linsitinib (OSI-906), a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to Linsitinib. What are the common molecular mechanisms?

A1: Acquired resistance to Linsitinib often involves the activation of bypass signaling pathways that allow cancer cells to circumvent the blockade of the IGF-1R/IR pathway. Key reported mechanisms include:

  • Activation of the NF-κB Signaling Pathway: In some cancer types, such as esophageal squamous cell carcinoma (ESCC), resistant cells show an upregulation of phosphorylated NF-κB (p-p65), which promotes cell survival and reduces apoptosis.[1]

  • EGFR Pathway Crosstalk: The epidermal growth factor receptor (EGFR) signaling pathway can become activated to compensate for IGF-1R/IR inhibition. This crosstalk can restore downstream signaling through pathways like PI3K/Akt and MAPK, promoting proliferation.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2 (also known as BCRP) and ABCC10, can actively pump Linsitinib out of the cell, reducing its intracellular concentration and efficacy.

  • Compensatory Signaling via other Receptor Tyrosine Kinases (RTKs): Besides EGFR, other RTKs can be upregulated to bypass the dependency on IGF-1R signaling.

Q2: I observe reduced Linsitinib efficacy, but Western blotting shows that p-IGF-1R is still inhibited. What could be the issue?

A2: This scenario strongly suggests that a bypass mechanism is at play. While Linsitinib is effectively inhibiting its primary target, the cancer cells have adapted by activating alternative survival pathways. We recommend investigating the following:

  • Check for NF-κB Activation: Probe for phosphorylated p65 (p-p65) via Western blot. A significant increase in p-p65 in resistant cells compared to sensitive parental cells is a strong indicator of this resistance mechanism.[1]

  • Assess EGFR Pathway Activity: Analyze the phosphorylation status of EGFR and its downstream effectors like Akt and ERK.

  • Evaluate Drug Efflux: Use an ABCG2 or ABCC10 transporter activity assay to determine if increased drug efflux is contributing to the observed resistance.

Q3: What combination therapies have shown promise in overcoming Linsitinib resistance in preclinical models?

A3: Combining Linsitinib with inhibitors of the identified resistance pathways has demonstrated synergistic effects. Notable combinations include:

  • Linsitinib + NF-κB Inhibitor (JSH-23): This combination has been shown to re-sensitize Linsitinib-resistant ESCC cells by blocking the pro-survival NF-κB pathway.[1]

  • Linsitinib + EGFR Inhibitor (Erlotinib): Dual blockade of IGF-1R/IR and EGFR pathways can prevent compensatory signaling and has shown activity in various solid tumors.[2]

  • Linsitinib + Paclitaxel: This combination has been explored in clinical trials, with the rationale that IGF-1R/IR inhibition can block survival signals evoked by chemotherapy.[3]

Q4: How do I differentiate between intrinsic and acquired resistance to Linsitinib?

A4: Intrinsic resistance is observed when cancer cells are non-responsive to Linsitinib from the initial treatment. This is often due to pre-existing activation of bypass pathways (e.g., NF-κB) or the absence of dependency on the IGF-1R/IR pathway for survival.[1] Acquired resistance develops in a cell population that was initially sensitive to the drug after a period of treatment. This typically involves the selection and expansion of cells that have developed new mechanisms to survive the drug's effects. A time-course experiment measuring cell viability (e.g., with an MTT assay) can help distinguish between these two forms of resistance.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High IC50 value for Linsitinib in a previously sensitive cell line. Development of acquired resistance.1. Confirm resistance with a clonogenic survival assay. 2. Investigate potential mechanisms: check for p-p65, p-EGFR, and ABCG2 expression/activity.
Linsitinib inhibits p-IGF-1R but cell proliferation is unaffected. Activation of a bypass signaling pathway.1. Perform a phospho-RTK array to identify other activated receptors. 2. Test for activation of NF-κB (p-p65) or EGFR (p-EGFR, p-Akt, p-ERK) pathways via Western blot.
Inconsistent results in cell viability assays (e.g., MTT). Suboptimal assay conditions or cell plating density.1. Ensure a linear relationship between cell number and absorbance. 2. Optimize cell seeding density and incubation times. 3. Use a positive control (e.g., a known sensitive cell line) and a negative control (vehicle only).
Combination therapy with an EGFR inhibitor is not synergistic. The resistance mechanism may not be EGFR-dependent.1. Investigate other mechanisms like NF-κB activation or drug efflux. 2. Confirm that the chosen EGFR inhibitor is active in your cell line at the concentration used.

Quantitative Data Summary

Table 1: Linsitinib Sensitivity in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell LineLinsitinib SensitivityNotes
TE-13 SensitiveShows increased apoptosis (cleaved PARP, Caspase-3) upon Linsitinib treatment.[1]
TE-1 ResistantExhibits reduced apoptosis and dose-dependent activation of NF-κB (p-p65) with Linsitinib.[1]
KYSE-510 ResistantShows reduced apoptosis and dose-dependent activation of NF-κB (p-p65) with Linsitinib.[1][4]

Table 2: Effect of Combination Therapy on Cell Viability in Linsitinib-Resistant ESCC Cells

Cell LineTreatmentApproximate Growth Inhibition (%)
TE-1 Linsitinib (10.0 µmol/L)30%
JSH-23 (20 µmol/L)15%
Linsitinib + JSH-2365%[5]
KYSE-510 Linsitinib (10.0 µmol/L)25%
JSH-23 (20 µmol/L)10%
Linsitinib + JSH-2360%[5]

Signaling Pathways & Experimental Workflows

Linsitinib_Resistance_Pathway Mechanisms of Linsitinib Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R / IR PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS EGFR EGFR EGFR->PI3K EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IKB IκB IKK->IKB phosphorylates, leads to degradation NFKB NF-κB (p65/p50) IKB->NFKB NFKB_nuc NF-κB (p65/p50) NFKB->NFKB_nuc translocates Gene Gene Expression (Survival, Proliferation) NFKB_nuc->Gene Gene->Proliferation Linsitinib Linsitinib (this compound) Linsitinib->IGF1R inhibits Erlotinib Erlotinib Erlotinib->EGFR inhibits JSH23 JSH-23 JSH23->NFKB_nuc inhibits transcription

Caption: Key signaling pathways implicated in acquired resistance to Linsitinib.

Experimental_Workflow cluster_validation Resistance Validation cluster_mechanism Mechanism Investigation start Sensitive Parental Cell Line culture Culture with increasing concentrations of Linsitinib over several passages start->culture resistant Linsitinib-Resistant Cell Line Established culture->resistant mtt MTT / Cell Viability Assay (Confirm increased IC50) resistant->mtt clonogenic Clonogenic Survival Assay (Confirm reduced colony formation) resistant->clonogenic wb Western Blot (p-IGF-1R, p-Akt, p-ERK, p-p65) mtt->wb clonogenic->wb efflux Drug Efflux Assay (e.g., using ABCG2 substrate) wb->efflux combo Combination Therapy Assay (e.g., Linsitinib + JSH-23) efflux->combo outcome Identify Resistance Mechanism & Strategy to Overcome It combo->outcome

Caption: Workflow for developing and characterizing Linsitinib-resistant cell lines.

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) and assess the cytotoxic effect of Linsitinib.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines (sensitive and resistant)

    • Complete culture medium

    • Linsitinib (this compound) stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[6]

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm).[7]

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

    • Drug Treatment: Prepare serial dilutions of Linsitinib in culture medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[1]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]

    • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value. A higher IC50 value indicates greater resistance.[9]

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in protein phosphorylation and expression levels in key signaling pathways.

  • Materials:

    • 6-well plates

    • Sensitive and resistant cell lines

    • Linsitinib

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors.[10]

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.[10] Starve cells in serum-free medium for 2-4 hours.[10]

    • Drug Incubation: Treat cells with the desired concentrations of Linsitinib (e.g., 0.1, 1.0 µM) or vehicle for the specified time (e.g., 72 hours).[1] For phosphorylation studies, a shorter stimulation/inhibition time (e.g., 5-15 minutes post-ligand stimulation) may be required.[11]

    • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[10] Scrape the cells and incubate the lysate on ice for 30 minutes.

    • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane for 1 hour at room temperature.[10] Incubate with primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival after drug treatment.

  • Materials:

    • 6-well plates

    • Sensitive and resistant cell lines

    • Linsitinib and/or other inhibitors (e.g., JSH-23)

    • Complete culture medium

    • Methanol (B129727) for fixation

    • 0.05% Crystal violet solution for staining.[1]

  • Procedure:

    • Cell Seeding: Plate a low density of cells (e.g., 1,000 cells/well) into 6-well plates.[1]

    • Treatment: The following day, treat the cells with various concentrations of Linsitinib, a combination of drugs, or vehicle control.

    • Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing colonies to form.[1]

    • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.05% crystal violet solution for 20 minutes.

    • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing >50 cells.[12]

    • Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) to quantify the drug's effect on clonogenic survival. A lower surviving fraction in resistant cells after combination treatment indicates successful reversal of resistance.

References

dose-limiting toxicities of Osi-906 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of OSI-906 (linsitinib) observed in preclinical models. This resource is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known or expected dose-limiting toxicities of this compound in preclinical models based on its mechanism of action?

As a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR), the most anticipated dose-limiting toxicity of this compound in preclinical models is hyperglycemia.[1] This is considered a class effect for small-molecule inhibitors targeting the IR.[1] Inhibition of the insulin receptor can disrupt normal glucose homeostasis, leading to elevated blood glucose levels. Researchers should be prepared to monitor for and manage hyperglycemia in their animal models.

Q2: Have there been any specific toxicities reported in preclinical studies of this compound?

Publicly available, detailed preclinical toxicology reports for this compound are limited. However, some studies in mice have reported general signs of toxicity at higher doses, including decreased activity and weight loss. In one study, a dose of 10 mg/kg was identified as being well-tolerated in mice. It is crucial to conduct dose-range finding studies in your specific model to determine the maximum tolerated dose (MTD).

Q3: What preclinical species are typically used for toxicology studies of small molecule inhibitors like this compound?

Standard preclinical toxicology programs for small molecule drugs typically involve studies in at least two species: one rodent (commonly rats) and one non-rodent (commonly dogs or non-human primates). This is a regulatory expectation to assess the safety profile of a new chemical entity before it proceeds to human clinical trials.

Troubleshooting Guides

Issue: Unexpected Animal Morbidity or Severe Weight Loss

Possible Cause: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) in the specific animal model being used.

Troubleshooting Steps:

  • Review Dosing: Immediately review the dose calculations and administration records to rule out any dosing errors.

  • Dose De-escalation: If multiple dose groups are being tested, consider halting the highest dose group and continuing with lower, better-tolerated doses. If only a single high dose is being used, a new study with a wider range of lower doses is recommended.

  • Supportive Care: Provide supportive care to affected animals as per your institution's animal care and use committee (IACUC) guidelines. This may include fluid and nutritional support.

  • Necropsy and Histopathology: For any animals that are euthanized due to morbidity, perform a full necropsy and collect tissues for histopathological analysis to identify potential target organs of toxicity.

Issue: Hyperglycemia Observed in Study Animals

Possible Cause: This is an expected pharmacological effect of this compound due to its inhibition of the insulin receptor.

Troubleshooting Steps:

  • Monitor Blood Glucose: Implement regular blood glucose monitoring. The frequency will depend on the dosing regimen (e.g., daily, multiple times on the day of dosing).

  • Establish a Baseline: Ensure you have baseline blood glucose levels for all animals before starting treatment.

  • Management Plan: Have a pre-approved plan for managing severe hyperglycemia, which may include dose reduction or temporary cessation of treatment, in consultation with veterinary staff and in accordance with your IACUC protocol.

  • Correlate with Other Findings: Analyze if the severity of hyperglycemia correlates with other clinical signs of toxicity or with anti-tumor efficacy.

Data Presentation

Table 1: Summary of Potential Preclinical Toxicities of this compound

SpeciesDoseObserved/Expected ToxicitiesSource
MouseHigh DosesDecreased activity, weight lossInferred from efficacy studies
Mouse25 mg/kgElevation of blood glucose levels after 12 days of administration.[2][2]
RatNot specifiedExpected: Hyperglycemia (class effect)[1]
DogNot specifiedExpected: Hyperglycemia (class effect)[1]

Experimental Protocols

Protocol: Blood Glucose Monitoring in a Rodent Model

Objective: To monitor for and quantify hyperglycemia in rodents treated with this compound.

Materials:

  • Handheld glucometer and test strips

  • Lancets for blood collection

  • Warming lamp (optional, for vasodilation)

  • Restraint device appropriate for the species

  • Personal protective equipment (PPE)

Procedure:

  • Acclimatization: Acclimate the animals to the restraint and blood collection procedure for several days before the start of the study to minimize stress-induced hyperglycemia.

  • Baseline Measurement: Prior to the first dose of this compound, obtain a baseline blood glucose reading from each animal.

  • Blood Collection:

    • Warm the tail of the animal using a warming lamp if necessary to improve blood flow.

    • Gently restrain the animal.

    • Clean the tail with an alcohol wipe and allow it to dry.

    • Using a sterile lancet, make a small puncture in the lateral tail vein.

    • Gently "milk" the tail to obtain a small drop of blood.

    • Apply the blood drop to the glucometer test strip and record the reading.

    • Apply gentle pressure to the puncture site with a clean gauze pad to stop the bleeding.

  • Post-Dose Monitoring: Collect blood glucose readings at pre-determined time points after this compound administration. A typical schedule might be 1, 2, 4, 8, and 24 hours post-dose on the first day of treatment, and then daily at the time of peak drug concentration (Tmax) for the duration of the study.

  • Data Analysis: Compare the post-dose glucose levels to the baseline levels for each animal and between treatment and control groups.

Protocol: General Toxicity Assessment in a Repeated-Dose Rodent Study

Objective: To assess the general toxicity of this compound following repeated daily administration in rodents for 28 days.

Procedure:

  • Animal Groups: Assign animals to a vehicle control group and at least three dose groups of this compound (low, mid, and high dose). Include both male and female animals. A satellite group for toxicokinetic analysis may also be included.

  • Dosing: Administer this compound or vehicle orally by gavage once daily for 28 consecutive days.

  • Clinical Observations:

    • Conduct a detailed clinical observation of each animal at least once daily. Note any changes in posture, activity level, breathing, and the presence of piloerection, tremors, or convulsions.

    • Perform a more detailed functional observational battery (FOB) weekly.

  • Body Weight: Record the body weight of each animal twice weekly.

  • Food Consumption: Measure the amount of food consumed per cage weekly and calculate the average consumption per animal.

  • Clinical Pathology:

    • Collect blood samples at the end of the 28-day treatment period for hematology and clinical chemistry analysis.

    • Hematology: Analyze for parameters such as red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), and platelet count.

    • Clinical Chemistry: Analyze for parameters such as glucose, alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), and creatinine.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full gross necropsy on all animals.

    • Collect a comprehensive set of organs and tissues.

    • Weigh key organs (e.g., liver, kidneys, spleen, heart).

    • Preserve tissues in 10% neutral buffered formalin for histopathological examination.

Mandatory Visualizations

OSI906_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Insulin Insulin IR IR Insulin->IR PI3K PI3K IGF1R->PI3K IR->PI3K Glucose_Uptake Glucose Uptake IR->Glucose_Uptake OSI906 This compound (Linsitinib) OSI906->IGF1R OSI906->IR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound inhibits both IGF-1R and IR signaling pathways.

Preclinical_Toxicity_Workflow Start Start: Dose Range-Finding Study Dosing Repeated-Dose Administration (e.g., 28 days) Start->Dosing Observations In-Life Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->Observations Clin_Path Clinical Pathology (Hematology & Clinical Chemistry) Dosing->Clin_Path Necropsy Gross Necropsy & Organ Weights Observations->Necropsy Report Final Toxicology Report Clin_Path->Report Histopath Histopathology Necropsy->Histopath Histopath->Report

Caption: Workflow for a preclinical repeated-dose toxicity study.

References

Technical Support Center: Optimizing Osi-906 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Osi-906 (linsitinib), a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR). The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to minimizing off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known molecular targets?

A1: this compound is a potent, orally bioavailable small-molecule dual inhibitor that targets the tyrosine kinase activity of both the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] It functions by binding reversibly to the ATP-binding site within the catalytic domains of these receptors.[3] This inhibition prevents receptor autophosphorylation and subsequently blocks downstream signaling pathways, such as the PI3K-AKT pathway, which are crucial for tumor cell proliferation and survival.[3][4]

Q2: What are the typical off-target effects observed with this compound, and at what concentrations might they appear?

A2: While this compound is considered a selective inhibitor, off-target effects can occur, particularly at higher concentrations.[5] Clinical studies have identified several common adverse events, which may be indicative of off-target activities or exaggerated on-target effects. These include fatigue, anorexia, nausea, diarrhea, hyperglycemia, and QTc prolongation.[2][6][7][8][9] In preclinical studies, this compound was found to have no significant activity against a panel of other kinases such as Abl, ALK, BTK, EGFR, and FGFR1/2 at a concentration of 1 µM.[4][5] However, it is crucial for researchers to perform dose-response experiments in their specific model system to determine the optimal concentration that maximizes on-target inhibition while minimizing these potential off-target effects.[10]

Q3: We are observing unexpected levels of toxicity in our cell line at what we believe to be an on-target concentration. How can we determine if this is due to an off-target effect?

A3: Distinguishing between on-target and off-target toxicity is a critical step in validating your experimental results. Here is a systematic approach to troubleshoot this issue:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended targets (IGF-1R and IR) at the concentration you are using. This can be done by assessing the phosphorylation status of these receptors via Western blot. A decrease in phosphorylated IGF-1R (p-IGF-1R) and p-IR confirms on-target activity.

  • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the IC50 for target inhibition and the EC50 for cell viability. If the concentration required to induce toxicity is significantly higher than that needed to inhibit IGF-1R/IR phosphorylation, it may suggest an off-target mechanism.[11]

  • Utilize a Secondary Inhibitor: Use a structurally different inhibitor that also targets IGF-1R/IR. If this second inhibitor recapitulates the on-target effects without causing the same level of toxicity, it strengthens the possibility of an this compound-specific off-target effect.

  • Genetic Knockdown Approaches: Employ techniques like siRNA or CRISPR/Cas9 to specifically knock down IGF-1R and/or IR. If the phenotype (e.g., decreased proliferation) of the genetic knockdown is similar to the effect of this compound at non-toxic concentrations, it supports an on-target mechanism. If the toxicity persists with this compound in knockdown cells, it points towards an off-target effect.[10]

Quantitative Data Summary

The following tables provide a summary of the inhibitory concentrations of this compound against its primary targets and the maximum tolerated doses observed in various clinical trial settings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
IGF-1R35Cell-free
IR75Cell-free

Data sourced from Selleck Chemicals product information.[4]

Table 2: Maximum Tolerated Dose (MTD) of this compound in Clinical Trials

Combination AgentThis compound Dosing ScheduleMTD
Everolimus (B549166)50 mg BID, continuous50 mg BID
Erlotinib450 mg QD, intermittent (days 1-3 weekly)450 mg QD
Erlotinib400 mg QD, continuous400 mg QD
Irinotecan450 mg QD, intermittent (days 1-3 weekly)450 mg QD
Monotherapy600 mg QD, intermittent (days 1-3 or 1-7 every 14 days)600 mg QD

Data compiled from multiple Phase I and Ib clinical studies.[6][7][8][12]

Visualizing Pathways and Workflows

IGF-1R/IR Signaling Pathway

IGF1R_IR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IGF1R IGF-1R PI3K PI3K IGF1R->PI3K IR IR IR->PI3K IGF1 IGF-1 IGF1->IGF1R Insulin Insulin Insulin->IR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Osi906 This compound Osi906->IGF1R Osi906->IR

Caption: this compound inhibits IGF-1R and IR, blocking downstream PI3K/AKT signaling.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow Start Start: Select Cell Line & Culture Conditions DoseResponse Step 1: Dose-Response Curve (e.g., 0.01 to 10 µM this compound) Start->DoseResponse AssessTarget Step 2: Assess On-Target Inhibition (Western Blot for p-IGF-1R/p-IR) DoseResponse->AssessTarget AssessViability Step 3: Assess Cell Viability (e.g., CellTiter-Glo Assay) DoseResponse->AssessViability DetermineIC50 Step 4: Determine IC50 (Target) & EC50 (Viability) AssessTarget->DetermineIC50 AssessViability->DetermineIC50 Compare Step 5: Compare IC50 vs. EC50 DetermineIC50->Compare OptimalDose Optimal Dose Range: IC50 < Dose < EC50 Compare->OptimalDose IC50 << EC50 OffTarget Potential Off-Target Toxicity: IC50 ≈ EC50 Compare->OffTarget IC50 close to EC50 Validate Step 6: Validate with Secondary Assays (e.g., siRNA, different inhibitor) OptimalDose->Validate Dose_Effect_Relationship cluster_dose This compound Concentration cluster_effect Observed Effects LowDose Low Concentration OnTarget On-Target Effect (IGF-1R/IR Inhibition) LowDose->OnTarget Partial MidDose Optimal Concentration MidDose->OnTarget Maximal HighDose High Concentration HighDose->OnTarget Maximal OffTarget Off-Target Effects & Toxicity HighDose->OffTarget Increasing

References

troubleshooting inconsistent results in Osi-906 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OSI-906. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experiments involving this compound (Linsitinib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Linsitinib, is a potent and selective dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2] It functions by binding to the ATP-binding site in the kinase domain of these receptors, which prevents autophosphorylation and subsequent activation of downstream signaling pathways.[3] The primary pathways inhibited are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, growth, and survival.[4][5]

Q2: In which experimental setups is this compound typically used?

A2: this compound is primarily used in cancer research. Common in vitro applications include cell proliferation and viability assays (e.g., using CellTiter-Glo), apoptosis assays, and western blotting to analyze the phosphorylation status of IGF-1R/IR and downstream targets like Akt and ERK.[6][7] In vivo, it is used in xenograft models to assess its anti-tumor efficacy.[2][6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations greater than 10 mM.[8] For long-term storage, the powdered form should be kept at -20°C for up to 3 years, while stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.

Q4: Why does this compound inhibit both IGF-1R and the Insulin Receptor (IR)?

A4: IGF-1R and IR are highly homologous receptor tyrosine kinases, sharing significant structural similarity within their kinase domains.[9] This similarity makes it challenging to develop highly selective inhibitors. This compound was designed to target conserved regions in both receptors.[2] This dual inhibition can be advantageous in cancers where IR signaling might compensate for the inhibition of IGF-1R.[10]

Q5: What are known mechanisms of resistance to this compound?

A5: As with many small molecule tyrosine kinase inhibitors, resistance can develop through several mechanisms. These can include mutations in the target receptors (IGF-1R or IR) that prevent drug binding, or the activation of alternative signaling pathways that bypass the need for IGF-1R/IR signaling.[11][12] Overexpression of the IGF-2 ligand has also been implicated in resistance to EGFR inhibition, a mechanism that could potentially be relevant for this compound.[10]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Issue 1: No observable effect or lower-than-expected potency of this compound in cell-based assays.
Potential Cause Troubleshooting Step
Compound Degradation 1. Prepare fresh working dilutions from a frozen DMSO stock for each experiment. Avoid multiple freeze-thaw cycles. 2. For long-term experiments (>72 hours), replenish the media with freshly diluted this compound every 48-72 hours.[13]
Incorrect Concentration 1. Verify the initial concentration of your stock solution. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line.[6]
Cell Line Insensitivity 1. Confirm that your cell line expresses sufficient levels of IGF-1R and/or IR.[8] 2. Check literature to see if your cell line is known to be dependent on the IGF-1R/IR signaling pathway. Sensitivity often correlates with high phosphorylation levels of both receptors.[8] 3. Consider testing other cell lines known to be sensitive to this compound (e.g., NCI-H292, Colo-205).[6][7]
Suboptimal Assay Conditions 1. Ensure the cell seeding density is appropriate; very high or very low confluency can affect results. 2. Check the incubation time. For proliferation assays, an incubation period of 72 hours is common.[6][7]
Issue 2: High variability and inconsistent results between experiments.
Potential Cause Troubleshooting Step
Inconsistent Cell State 1. Use cells from a consistent passage number for all experiments. 2. Ensure cells are in the logarithmic growth phase at the time of treatment. 3. Standardize serum concentration in the media, as serum contains growth factors (like IGF-1) that activate the target pathway.
Pipetting Inaccuracy 1. Use calibrated pipettes and ensure proper mixing when preparing serial dilutions. 2. When plating cells, ensure a homogenous cell suspension to avoid density gradients across the plate.
Solvent Effects 1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. 2. Keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity or off-target effects.
Assay Readout Timing 1. For endpoint assays (e.g., CellTiter-Glo), ensure the time between adding the reagent and reading the plate is consistent for all plates.
Logical Flow for Troubleshooting Inconsistent Results

A systematic approach can help pinpoint the source of variability. The following diagram outlines a logical workflow for diagnosing issues.

G Start Inconsistent Results Observed Check_Compound Verify this compound Integrity (Fresh Aliquot, Check Age) Start->Check_Compound Check_Cells Standardize Cell Culture (Passage #, Seeding Density) Start->Check_Cells Check_Protocol Review Experimental Protocol (Dilutions, Incubation Times) Start->Check_Protocol Run_Controls Run Diagnostic Controls (Positive & Negative Control Cells) Check_Compound->Run_Controls Check_Cells->Run_Controls Check_Protocol->Run_Controls Analyze_Data Re-analyze Data (Check for Edge Effects, Outliers) Run_Controls->Analyze_Data Isolate_Variable Isolate & Test One Variable (e.g., Serum Lot, New Compound Stock) Analyze_Data->Isolate_Variable Resolved Problem Resolved Isolate_Variable->Resolved

Caption: A logical workflow for diagnosing inconsistent experimental results.

Experimental Protocols & Data

This compound In Vitro Potency

The following table summarizes the reported potency of this compound in various assays and cell lines. Use this data as a reference for designing your experiments.

Assay Type Target / Cell Line Parameter Value Reference
Kinase AssayIGF-1RIC5035 nM[1]
Kinase AssayInsulin Receptor (IR)IC5075 nM[1]
Cell ProliferationVarious Tumor Cell LinesEC500.021 - 0.810 µM[7]
Downstream SignalingAkt, ERK1/2, S6 KinaseIC500.028 - 0.13 µM[6][7]
Full Inhibition (in cells)IGF-1R / IR PhosphorylationConcentration~1 µM[6][7]
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from standard procedures used to evaluate this compound.[6][7]

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 90 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10X working stock of this compound by performing serial dilutions in culture medium from a DMSO stock. Ensure the DMSO concentration in the 10X stock is kept constant.

    • Add 10 µL of the 10X this compound dilutions to the respective wells. Add 10 µL of medium with the same final DMSO concentration to vehicle control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-Akt/p-ERK Inhibition

This protocol outlines the steps to assess the inhibition of downstream signaling pathways.[1][14]

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁶ cells into 6-well plates and allow them to attach overnight.

    • Serum-starve the cells for 2-4 hours (if investigating ligand-stimulated phosphorylation).

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.4, 1.6 µM) for 2-24 hours.[1]

    • If applicable, stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes before harvesting.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture & Seed Cells Treat_Cells Treat Cells with this compound Culture_Cells->Treat_Cells Prepare_OSI906 Prepare this compound Dilutions Prepare_OSI906->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Assay Perform Assay (e.g., Cell Viability, Western Blot) Incubate->Assay Acquire_Data Acquire Data (Plate Reader, Imager) Assay->Acquire_Data Analyze Analyze & Interpret Results Acquire_Data->Analyze

Caption: A generalized workflow for in vitro experiments using this compound.

Signaling Pathway Visualization

This compound Inhibition of the IGF-1R/IR Pathway

This compound targets the IGF-1R and IR, preventing the activation of two major downstream signaling cascades that drive cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_nucleus Nucleus IGF1R IGF-1R / IR IRS IRS IGF1R->IRS Shc Shc / Grb2 IGF1R->Shc PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation OSI906 This compound OSI906->IGF1R Inhibits Ligand IGF-1 / IGF-2 Insulin Ligand->IGF1R Activates

Caption: this compound blocks IGF-1R/IR, inhibiting PI3K/Akt and Ras/MAPK pathways.

References

Technical Support Center: OSI-906 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of OSI-906 (Linsitinib) in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions and cell culture media?

A1: While specific public data on the half-life of this compound in various cell culture media is limited, it is known to be sparingly soluble in aqueous buffers.[1] For optimal results, it is recommended to prepare fresh dilutions of this compound in pre-warmed cell culture media for each experiment and to avoid storing the aqueous solution for more than one day.[1] The stability of any small molecule in solution can be influenced by factors such as pH, temperature, and interactions with media components.[2] To ensure the integrity of your experiments, it is best practice to perform a stability assessment under your specific experimental conditions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions are typically prepared in organic solvents like DMSO.[1][3] These stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] A DMSO stock solution of this compound is reported to be stable for at least 6 months when stored at -20°C.[3]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into cell culture media. What can I do?

A3: This is a common issue due to the low aqueous solubility of many small molecules.[5] Here are some troubleshooting steps:

  • Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C, as adding the compound to cold media can decrease its solubility.[5]

  • Optimize the dilution method: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed media. Adding the compound dropwise while gently vortexing can also help prevent precipitation.[4][5]

  • Check the final DMSO concentration: Keep the final concentration of DMSO in your cell culture media low, typically below 0.1%, to avoid solvent-induced toxicity and solubility issues.[4]

  • Lower the final concentration: The concentration of this compound you are using may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration for your experiment.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound stability in cell culture experiments.

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media (e.g., amino acids, vitamins) could be reacting with the compound.[2] The pH of the media may be affecting stability.[2]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze stability in different types of cell culture media to identify any specific reactive components.[2]
High variability between replicates Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS).[2] Incomplete solubilization of the compound in the stock solution or media.[5]Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Visually inspect stock solutions for precipitate and prepare fresh stock solutions frequently.[5]
Low recovery of this compound at T=0 Non-specific binding of the compound to plasticware (e.g., pipette tips, microplates).[2] Inaccurate pipetting.Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding to the plasticware.[2] Ensure pipettes are properly calibrated.[5]

Quantitative Data Summary

The following table provides illustrative data on the stability of a small molecule in cell culture media over 48 hours. This data is based on typical degradation kinetics and should be used for guidance purposes only.[5] It is highly recommended to generate specific stability data for this compound under your own experimental conditions.

Time Point (Hours) Concentration (µM) % Remaining
010.00100
29.8598.5
49.6296.2
89.2592.5
248.1081.0
486.5865.8

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][5]

Materials:

  • This compound (Linsitinib)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), optional

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[2] Ensure the compound is fully dissolved.

  • Spike the Media: Pre-warm the cell culture media (with or without FBS) to 37°C. Dilute the this compound stock solution into the media to the desired final concentration (e.g., 10 µM).[2][5] Ensure the final DMSO concentration is low (typically ≤ 0.1%).[4]

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.[5]

  • Time Zero (T=0) Sample: Immediately collect an aliquot from the spiked media. This will serve as your T=0 time point.[5]

  • Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.[2][4]

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from the incubated samples.[2]

  • Protein Precipitation (Quenching): To stop degradation and prepare the samples for analysis, add a threefold excess of a cold organic solvent like acetonitrile or methanol to each aliquot to precipitate proteins.[5]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[5]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[5]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[5]

Visualizations

Signaling Pathway

This compound is a dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[6][7] Inhibition of these receptors blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[7][8]

OSI906_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras IR IR IR->PI3K IR->Ras OSI906 This compound OSI906->IGF1R inhibits OSI906->IR inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits IGF-1R and IR signaling pathways.

Experimental Workflow

The following diagram illustrates the key steps for assessing the stability of this compound in cell culture media.

Stability_Workflow Start Prepare this compound Stock Solution (DMSO) Spike Spike Pre-warmed Cell Culture Media Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile/Methanol Sample->Quench Centrifuge Centrifuge to Pellet Precipitate Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze End Calculate % Remaining Analyze->End

Caption: Workflow for assessing this compound stability in media.

References

Osi-906 Technical Support Center: Investigating the Potential for QTc Prolongation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the potential of Osi-906 (linsitinib) to cause QTc prolongation. The following resources are designed to address common questions and provide direction for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: Has this compound been associated with QTc prolongation in clinical trials?

Yes, this compound has been linked to QTc prolongation in several clinical studies. In a Phase I dose-escalation trial of this compound in combination with erlotinib, QTc prolongation was identified as a dose-limiting toxicity[1]. Furthermore, "prolonged QT interval" has been reported as a common adverse event in Phase II studies of linsitinib[2].

Q2: What is the proposed mechanism for this compound-induced QTc prolongation?

The precise mechanism by which this compound may cause QTc prolongation has not been definitively established in the available literature. This compound is a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR)[1]. Disruption of the IGF-1R/IR signaling pathway, which plays a role in cardiomyocyte function, is a potential indirect mechanism. This pathway is known to influence downstream signaling cascades such as the PI3K/Akt pathway, which in turn can modulate the function of various cardiac ion channels responsible for the cardiac action potential. It is important to note that direct off-target effects on cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel, cannot be ruled out without specific preclinical testing.

Q3: Is there a known IC50 value for hERG channel inhibition by this compound?

Despite a comprehensive review of the available scientific literature, a specific IC50 value for the inhibition of the hERG potassium channel by this compound (linsitinib) has not been publicly reported. The hERG channel is a critical component of cardiac repolarization, and its inhibition is a common cause of drug-induced QTc prolongation. The absence of this data highlights the importance of conducting dedicated in vitro assessments to determine the direct inhibitory potential of this compound on the hERG channel.

Q4: What are the key signaling pathways affected by this compound in cardiomyocytes?

This compound targets the IGF-1 and insulin receptors, which are expressed on cardiomyocytes and are crucial for normal cardiac function. The binding of ligands (IGF-1 or insulin) to these receptors triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways regulate essential cellular processes such as cell growth, survival, and metabolism. Inhibition of IGF-1R and IR by this compound can disrupt these homeostatic functions within cardiomyocytes, potentially leading to electrophysiological alterations.

Troubleshooting and Experimental Guidance

For researchers investigating the cardiac safety profile of this compound, the following experimental approaches are recommended to assess the potential for QTc prolongation.

In Vitro Assessment of hERG Channel Inhibition

Objective: To determine if this compound directly inhibits the hERG potassium channel, a primary cause of drug-induced QTc prolongation.

Methodology: Patch-Clamp Electrophysiology

A manual or automated patch-clamp assay using cells stably expressing the hERG channel (e.g., HEK293 cells) is the gold standard.

  • Cell Preparation: Culture hERG-expressing cells under standard conditions.

  • Compound Application: Prepare a concentration range of this compound.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

    • Record baseline currents and then perfuse the cells with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak tail current at each concentration of this compound.

    • Normalize the current inhibition relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Cardiovascular Assessment in Animal Models

Objective: To evaluate the effect of this compound on the QTc interval and other cardiovascular parameters in a whole-animal model.

Methodology: Telemetry in Conscious, Unrestrained Animals

The use of telemetry allows for the continuous monitoring of electrocardiogram (ECG) and hemodynamic parameters without the confounding effects of anesthesia.

  • Animal Model: Use a suitable large animal model such as beagle dogs or non-human primates.

  • Telemetry Implantation: Surgically implant a telemetry transmitter for the recording of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period.

  • Dosing: Administer this compound at various dose levels, including therapeutically relevant and supratherapeutic concentrations.

  • Data Acquisition: Continuously record ECG and hemodynamic data before and after drug administration.

  • Data Analysis:

    • Measure the QT interval and correct for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).

    • Analyze changes in QTc, PR interval, QRS duration, heart rate, and blood pressure over time.

    • Perform statistical analysis to determine dose-dependent effects.

Data Presentation

Summary of this compound Clinical Cardiac Safety Profile
Adverse EventStudy PhasePopulationIncidence/DetailsReference
QTc Prolongation Phase IAdvanced Solid TumorsDose-Limiting Toxicity[1]
Prolonged QT Interval Phase IIMetastatic Castrate Resistant Prostate CancerCommon Adverse Event[2]

Note: Specific percentages of incidence for QTc prolongation are not consistently reported across all studies.

Visualizations

Signaling Pathways

IGF1R_IR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK IR IR IR->PI3K IR->MAPK IGF1 IGF-1 IGF1->IGF1R Insulin Insulin Insulin->IR Akt Akt PI3K->Akt CellResponse Cell Growth, Survival, Metabolism Akt->CellResponse MAPK->CellResponse Osi906 This compound Osi906->IGF1R Osi906->IR

Caption: IGF-1R and IR signaling pathways inhibited by this compound.

Experimental Workflow

QTc_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_risk Risk Assessment hERG_assay hERG Patch-Clamp Assay IC50 Determine hERG IC50 hERG_assay->IC50 Risk Integrated Risk Assessment for QTc Prolongation IC50->Risk Animal_model Telemetry-Instrumented Animal Model ECG_monitoring ECG & Hemodynamic Monitoring Animal_model->ECG_monitoring QTc_analysis Analyze QTc Interval Changes ECG_monitoring->QTc_analysis QTc_analysis->Risk

Caption: Experimental workflow for assessing QTc prolongation potential.

References

Technical Support Center: Investigating the Impact of OSI-906 on In Vivo Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of OSI-906 (linsitinib) on in vivo glucose metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects glucose metabolism?

A1: this compound is a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2][3][4] Both receptors share high homology in their kinase domains and are crucial for regulating glucose homeostasis.[5] By inhibiting both receptors, this compound disrupts downstream signaling pathways, including the PI3K/Akt pathway, which is essential for insulin-mediated glucose uptake and metabolism.[2][6][7] This inhibition leads to a state of insulin resistance, resulting in altered glucose metabolism.[2]

Q2: What are the most commonly observed effects of this compound on glucose metabolism in vivo?

A2: The most consistently reported in vivo effects of this compound administration are hyperglycemia (elevated blood glucose) and hyperinsulinemia (elevated insulin levels).[1][2][8] Studies in mice have demonstrated that oral administration of this compound can induce dose-dependent glucose intolerance.[2][8] In some cases, prolonged treatment has been associated with hepatic steatosis (fatty liver) and changes in pancreatic β-cell mass and proliferation.[1][2]

Q3: Does this compound affect insulin secretion directly?

A3: In vitro studies on isolated pancreatic islets have shown that this compound has no direct effect on insulin secretion.[8] The observed hyperinsulinemia in vivo is considered a compensatory response to the peripheral insulin resistance induced by the drug.[2]

Q4: Are there strategies to mitigate the hyperglycemic effects of this compound in preclinical studies?

A4: Yes, some research suggests that alternate dosing schedules may help minimize the hyperglycemic effects while retaining anti-tumor efficacy. For instance, a low, twice-daily (BID) dosing schedule was found to reduce hyperglycemia compared to a higher once-daily dose.[5] Additionally, the use of agents like phloridzin, a sodium-glucose cotransporter (SGLT) inhibitor, has been shown to improve this compound-induced hyperglycemia in mice.[8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpectedly severe hyperglycemia and mortality in animal models. High dosage of this compound.This compound can induce dose-dependent hyperglycemia. A dose of 75 mg/kg in rats has been associated with significant increases in blood glucose and mortality.[6] It is recommended to perform a dose-response study to determine the optimal dose that balances efficacy with manageable metabolic side effects. Consider starting with lower doses (e.g., 25-50 mg/kg in rodents) as cited in the literature.[6][9]
High variability in blood glucose readings between animals in the same treatment group. Differences in genetic background, diet, or gut microbiome.Ensure that animal models are from a consistent genetic background. Mice with pre-existing insulin resistance, such as those on a high-fat diet or specific genetic models (e.g., IRS-2-deficient mice), may exhibit more severe glucose intolerance in response to this compound.[8] Standardize diet and housing conditions for all animals.
Difficulty in distinguishing between direct tumor metabolic effects and systemic glucose changes. Systemic insulin resistance induced by this compound can confound the interpretation of tumor-specific metabolic imaging (e.g., FDG-PET).It is important to monitor blood glucose levels at the time of imaging, as hyperglycemia can compete with FDG uptake.[10] Consider including a control group treated with an agent that modulates blood glucose independently of IGF-1R/IR inhibition to dissect the systemic versus tumor-specific effects.
Inconsistent inhibition of downstream signaling pathways (e.g., pAkt, pS6). Timing of tissue collection relative to drug administration.The pharmacokinetic profile of this compound shows that it is rapidly absorbed.[4] Maximal inhibition of IGF-1R phosphorylation in xenograft models has been observed between 4 and 24 hours post-administration.[9] Conduct a time-course experiment to determine the optimal window for observing maximal target inhibition in your specific model.

Quantitative Data Summary

Table 1: Effect of this compound on Blood Glucose in Rodent Models

Animal Model This compound Dose Administration Route Observed Effect on Blood Glucose Reference
Wild-type Mice7.5 mg/kg (equivalent to clinical daily dose)OralTransiently evoked glucose intolerance.[8]
Wild-type Mice60 mg/kgOral (once daily)Transient increases in blood glucose levels.[5]
Rats75 mg/kgGavage (once daily for 3 days)Significantly increased blood glucose levels.[6]
NCI-H292 Xenograft Mice60 mg/kgSingle doseInhibited uptake of glucose at 2, 4, and 24 hours post-treatment.[9]

Table 2: Clinical Observations of Hyperglycemia with Linsitinib (this compound)

Study Population Linsitinib (this compound) Dose Adverse Event Incidence/Severity Reference
Patients with advanced solid tumorsNot specifiedHyperglycemiaGrade 2-3 occurrences.[11]
Patients with adrenocortical carcinoma150 mg twice dailyHyperglycemiaTwo patients (2%) experienced grade 3 or worse hyperglycemia.[3]
Patients with advanced solid tumors150 mg twice daily (MTD)HyperglycemiaIncluded as a dose-limiting toxicity.[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of Glucose Tolerance in Mice Treated with this compound

This protocol is adapted from studies investigating the metabolic effects of this compound in mice.[8][12]

1. Animal Model:

  • Use 8-week-old male C57BL/6J mice.

  • Acclimatize animals for at least one week before the experiment.

2. This compound Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., Solutol HS-15).

  • Administer this compound or vehicle orally (gavage) at the desired dose (e.g., 7.5 mg/kg to 75 mg/kg).

3. Oral Glucose Tolerance Test (OGTT):

  • Fast mice for 16 hours overnight.

  • Administer this compound or vehicle 30 minutes before the glucose challenge.

  • Administer a glucose solution (1.5 mg/g body weight) orally.

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after glucose administration.

  • Measure plasma glucose levels using a glucose meter.

4. Data Analysis:

  • Plot plasma glucose concentration versus time.

  • Calculate the area under the curve (AUC) to quantify glucose tolerance.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare between treatment groups.

Visualizations

Signaling Pathway

OSI906_Signaling_Pathway OSI906 This compound IGF1R_IR IGF-1R / Insulin Receptor OSI906->IGF1R_IR Inhibits PI3K PI3K IGF1R_IR->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound inhibits the IGF-1R/IR signaling pathway.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization B This compound or Vehicle Administration (Oral Gavage) A->B C Fasting (e.g., 16 hours) B->C D Oral Glucose Challenge C->D E Serial Blood Sampling (0-120 min) D->E F Glucose Measurement E->F G Data Analysis (AUC) F->G

References

OSI-906 Technical Support Center: Interpreting Unexpected Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OSI-906 (Linsitinib). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when working with this dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as linsitinib, is a potent and selective oral small-molecule inhibitor of the tyrosine kinases of both the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] By inhibiting these receptors, this compound blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4]

Q2: I am not observing the expected level of apoptosis in my cancer cell line after this compound treatment. What could be the reason?

A2: Several factors could contribute to a lack of expected apoptosis:

  • Intrinsic Resistance: Some cancer cell lines exhibit intrinsic resistance to this compound. One identified mechanism is the activation of the NF-κB signaling pathway, which can reduce the apoptotic effect of the drug.[5]

  • Cell Line Dependence: The sensitivity to this compound can be highly cell-line specific. For instance, hepatocellular carcinoma (HCC) cell lines with higher phosphorylation levels of both IGF-1R and IR tend to be more sensitive.[4][6]

  • Compensatory Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the IGF-1R/IR blockade. Crosstalk with other receptor tyrosine kinases, such as EGFR, can mediate resistance.[7]

Q3: My in vivo xenograft model is not responding to this compound as anticipated. What should I consider?

A3: Lack of in vivo efficacy can be due to several factors:

  • Tumor Microenvironment: The tumor microenvironment can influence drug response. Factors secreted by stromal cells may provide survival signals to cancer cells, mitigating the effect of this compound.

  • Pharmacokinetics: While this compound is orally bioavailable, its elimination half-life varies across species.[2] Ensure that the dosing regimen is appropriate for your animal model to maintain therapeutic concentrations.

  • Biomarker Status: The expression and activation levels of IGF-1R and IR in the xenograft tumor can significantly impact responsiveness. Tumors that are not highly dependent on the IGF-1R/IR signaling axis may not respond well to this compound.[8]

Q4: I am observing off-target effects in my experiment. Is this expected with this compound?

A4: While this compound is considered a selective inhibitor of IGF-1R and IR, off-target effects can occur, particularly at higher concentrations.[4] It is crucial to use the lowest effective concentration to minimize off-target activities. A study comparing this compound with another IGF-1R inhibitor, BMS-754807, suggested that some observed effects of BMS-754807 were due to off-target kinase interactions, whereas this compound was found to be more selective.[4] However, at concentrations that reverse multidrug resistance, this compound has been shown to interact with ABCG2 and ABCC10 transporter proteins.[9]

Troubleshooting Guide

This guide addresses specific unexpected experimental outcomes in a question-and-answer format.

Issue 1: Inconsistent results in cell proliferation assays.

  • Question: Why do my cell proliferation assay results vary between experiments even with the same concentration of this compound?

  • Possible Causes & Troubleshooting Steps:

    • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum starvation period before treatment.

    • Drug Stability: this compound is typically dissolved in DMSO for in vitro studies. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The solubility in DMSO is >10 mM.[6]

    • Assay Method: Different proliferation assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell viability. Consider using multiple assays to confirm your findings.

Issue 2: Unexpected activation of a signaling pathway.

  • Question: I am seeing an unexpected increase in the phosphorylation of a protein in a different signaling pathway after this compound treatment. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • Feedback Loops: Inhibition of the IGF-1R/IR pathway can sometimes lead to the activation of feedback loops. For example, inhibition of this pathway can lead to an elevation of IGF-1 levels.[7]

    • Pathway Crosstalk: As mentioned, cancer cells can reroute signaling through other pathways to survive. Investigate the activation status of other receptor tyrosine kinases like EGFR.

    • Off-Target Effects: At higher concentrations, this compound might inhibit other kinases. Perform a dose-response experiment to determine if this effect is concentration-dependent.

Issue 3: Development of acquired resistance in long-term studies.

  • Question: My initially sensitive cell line has become resistant to this compound after continuous culture with the drug. What are the potential mechanisms?

  • Possible Causes & Troubleshooting Steps:

    • Upregulation of Alternative Receptors: Cells may upregulate other receptors to compensate for the inhibited IGF-1R/IR signaling. Analyze the expression of other receptor tyrosine kinases.

    • Mutations in Downstream Effectors: Mutations in downstream signaling molecules like PI3K or KRAS can render the cells independent of upstream IGF-1R/IR signaling.

    • Increased Drug Efflux: Overexpression of drug efflux pumps like ABCG2 and ABCC10 can reduce the intracellular concentration of this compound.[9]

Data Presentation

In Vitro IC50 Values of this compound
ParameterValue (nM)Reference
IGF-1R IC5035[1][6]
IR IC5075[1][6]
Common Adverse Events in Clinical Trials (>5% incidence for Grade 3/4)
Adverse EventThis compound MonotherapyThis compound + ErlotinibThis compound + Irinotecan
Thrombocytopenia
Fatigue
Alanine aminotransferase elevation
Aspartate aminotransferase elevation
QTc Prolongation
Abnormal liver function
Hyperglycemia
Anorexia
Neutropenia

Note: This table summarizes Grade 3/4 adverse events reported in select clinical trials and is not exhaustive.[7][10][11]

Experimental Protocols

Western Blot for IGF-1R Phosphorylation
  • Cell Culture and Treatment: Plate cells (e.g., HCC-1806 breast cancer cells) in a 6-well plate and culture for 24 hours.[1]

  • Serum Starvation: Deprive cells of serum for 2 hours before treatment.

  • This compound Treatment: Treat cells with desired concentrations of this compound (e.g., 0.1, 0.4, 1.6 µM) for a specified duration (e.g., 24 hours).[1]

  • Stimulation: Stimulate cells with 1 µM insulin for 5 minutes in the presence or absence of this compound in serum-free medium.[1]

  • Lysis: Collect protein lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Immunoblotting: Separate 20 µg of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IGF-1R (p-IGF1R) and total IGF-1R. Use appropriate secondary antibodies and a detection reagent.

Cell Proliferation Assay (CellTiter-Glo)
  • Cell Seeding: Seed cells into a 96-well plate in media containing 10% FCS.[2]

  • Treatment: After allowing cells to attach, treat with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 3 days.[2]

  • Luminescence Measurement: Determine cell viability by quantifying intracellular ATP content using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Present data as a fraction of maximal proliferation, calculated by dividing the luminescence signal of treated cells by that of the vehicle-treated control cells.

Visualizations

OSI906_Signaling_Pathway cluster_membrane Cell Membrane IGF-1R_IR IGF-1R / IR PI3K PI3K IGF-1R_IR->PI3K RAS RAS IGF-1R_IR->RAS This compound This compound This compound->IGF-1R_IR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: this compound inhibits the IGF-1R/IR signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Protocols Verify Experimental Protocols (Concentration, Duration, etc.) Start->Check_Protocols Check_Reagents Confirm Reagent Quality (this compound stability, Cell line passage) Check_Protocols->Check_Reagents Investigate_Resistance Investigate Resistance Mechanisms Check_Reagents->Investigate_Resistance Resistance_Type Intrinsic or Acquired Resistance? Investigate_Resistance->Resistance_Type Intrinsic Analyze Baseline Pathway Activation (e.g., NF-κB) Resistance_Type->Intrinsic Intrinsic Acquired Assess Changes in Resistant Cells (e.g., Receptor Upregulation) Resistance_Type->Acquired Acquired Consider_Off_Target Consider Off-Target Effects Intrinsic->Consider_Off_Target Acquired->Consider_Off_Target Dose_Response Perform Dose-Response Experiment Consider_Off_Target->Dose_Response Consult Consult Literature for Similar Findings Dose_Response->Consult

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

Validation & Comparative

A Comparative Guide to OSI-906 and Other Dual IGF-1R/IR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OSI-906 (Linsitinib) with other dual IGF-1R/IR inhibitors, supported by experimental data. It delves into their performance, methodologies of key experiments, and the signaling pathways they target.

The insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR) are crucial transmembrane tyrosine kinases. Their signaling pathways are pivotal in normal physiological processes, but their dysregulation is a hallmark of numerous cancers, promoting tumor growth, proliferation, and resistance to therapies.[1][2] This has spurred the development of inhibitors that can simultaneously target both receptors. Dual inhibition is considered a promising strategy, as it may prevent compensatory signaling through the highly homologous IR when IGF-1R is blocked.[1]

This compound (Linsitinib) is a notable small-molecule inhibitor designed to dually target IGF-1R and IR.[3][4][5] This guide compares its preclinical and clinical profile with other significant dual inhibitors to inform research and development efforts.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and preclinical efficacy of this compound and other selected dual IGF-1R/IR inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50)

InhibitorIGF-1R IC50 (nM)IR IC50 (nM)Other Notable Targets (IC50 in nM)
This compound (Linsitinib) 35[4][5][6]75[4][5][6]Generally selective against a panel of other kinases.[6][7]
BMS-754807 1.8[8][9][10]1.7[8][9][10]Met (6), TrkA (7), TrkB (4), Aurora A (9), Aurora B (25)[9]
GSK1904529A 27[11][12]25[11][12]>100-fold selective for IGF-1R/IR over a panel of other kinases.[11]
Ceritinib 8[7]7[7]ALK (0.2), STK22D (23), FLT3 (60)[7]

Table 2: Preclinical Efficacy in Xenograft Models

InhibitorCancer ModelDosingTumor Growth Inhibition (TGI) / Response
This compound (Linsitinib) IGF-1R-driven xenograft75 mg/kg, PO, QD100% TGI with 55% tumor regression.[13]
This compound (Linsitinib) IGF-1R-driven xenograft25 mg/kg, PO, QD60% TGI.[13]
BMS-754807 Multiple xenograft models6.25 mg/kg, PO, QD53% to 115% TGI.[14]
BMS-754807 Pediatric solid tumors25 mg/kg, PO, BIDSignificant growth delay in 18 of 32 models.[15]
GSK1904529A NIH-3T3/LISN xenograft30 mg/kg, PO, BID98% TGI.[16]
GSK1904529A COLO 205 xenograft30 mg/kg, PO, QD75% TGI.[11]
Ceritinib Hepatocellular Carcinoma (HCC) xenograft(in combination with sorafenib)Enhanced tumor growth inhibition compared to single agents.[17]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluation for these inhibitors, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.

IGF1R_IR_Signaling IGF-1R/IR Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/MAPK Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Insulin Insulin IR IR Insulin->IR IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc IR->IRS IR->Shc OSI906 This compound & Other Dual Inhibitors OSI906->IGF1R Inhibits OSI906->IR Inhibits PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Anti-Apoptosis mTOR->CellSurvival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation Experimental_Workflow Inhibitor Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Biochemical Biochemical Assays (Kinase Inhibition) CellBased Cell-Based Assays (Proliferation, Apoptosis) Biochemical->CellBased Potency & Selectivity Signaling Signaling Pathway Analysis (Western Blot) CellBased->Signaling Cellular Effects Xenograft Tumor Xenograft Models Signaling->Xenograft Mechanism Confirmed Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy PKPD PK/PD Analysis Efficacy->PKPD Dose-Response Phase1 Phase I (Safety, MTD) PKPD->Phase1 Preclinical Candidate Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison to Standard) Phase2->Phase3

References

Dual Targeting of IGF-1R/IR and mTOR: A Comparative Guide on the Synergistic Effects of Osi-906 and Everolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synergistic effects of Osi-906 (linsitinib), a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin (B600854) receptor (IR), and everolimus (B549166), an mTOR inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical data surrounding this combination therapy.

Abstract

The combination of this compound and everolimus has been investigated as a potential anti-cancer strategy, targeting two critical signaling pathways involved in cell growth, proliferation, and survival. Preclinical studies in adrenocortical carcinoma (ACC) have demonstrated an additive effect of this combination on inhibiting cell proliferation and inducing cell cycle arrest. However, a phase Ib clinical trial in refractory metastatic colorectal cancer (mCRC) did not show significant clinical activity. This guide presents a detailed analysis of the available experimental data, methodologies, and the underlying signaling pathways to provide a clear comparison of the performance of this combination in different cancer contexts.

Preclinical Data: Additive Effects in Adrenocortical Carcinoma

In vitro studies on the human ACC cell lines H295R and HAC15 have shown that the combination of linsitinib and everolimus results in a statistically significant additive effect on the inhibition of cell proliferation.[1] This effect was more pronounced in a low serum concentration medium.[1]

Table 1: Effect of Linsitinib and Everolimus Combination on Cell Proliferation in ACC Cell Lines
Cell LineTreatment ConditionDrug ConcentrationEffect on Cell Proliferation
H295RHigh SerumLinsitinib (5 x 10⁻⁸ M) + Everolimus (10⁻⁶ M)Additive
H295RLow SerumLinsitinib (5 x 10⁻⁸ M) + Everolimus (10⁻⁶ M or 5 x 10⁻⁹ M)Additive
HAC15High SerumLinsitinib (5 x 10⁻⁸ M) + Everolimus (10⁻⁶ M)Additive
HAC15Low SerumLinsitinib (5 x 10⁻⁸ M) + Everolimus (10⁻⁶ M or 5 x 10⁻⁹ M)Additive

Source: De Martino et al., 2019[1]

Furthermore, the combination of linsitinib and everolimus demonstrated a significant additive effect in inducing a G1-phase cell cycle block in HAC15 cells.[1]

Table 2: Effect of Linsitinib and Everolimus Combination on Cell Cycle Distribution in HAC15 ACC Cells
TreatmentDrug Concentration% of Cells in G0/G1 Phase (Additive Effect)% of Cells in G2/M Phase (Reduction)
Linsitinib + Everolimus10⁻⁷ M + 10⁻⁶ MYes (p < 0.05 vs. everolimus alone)Yes (p < 0.05 vs. everolimus alone)
Linsitinib + Everolimus10⁻⁷ M + 5 x 10⁻⁹ MYes (p < 0.01 vs. everolimus alone)Yes (p < 0.05 vs. everolimus alone)

Source: De Martino et al., 2019[1]

Clinical Data: Lack of Efficacy in Metastatic Colorectal Cancer

A phase Ib clinical trial was conducted to determine the maximum tolerated dose (MTD) and to assess the safety and preliminary efficacy of the this compound and everolimus combination in patients with refractory metastatic colorectal cancer (mCRC).

The MTD was established as this compound 50 mg twice daily and everolimus 5 mg once daily.[2] However, the combination showed no indications of clinical activity in this patient population.[2]

Table 3: Summary of Phase Ib Clinical Trial of this compound and Everolimus in mCRC
ParameterResult
Maximum Tolerated Dose (MTD) This compound 50 mg BID + Everolimus 5 mg QD
Objective Responses None observed
Median Time on Study Treatment 7.6 weeks
Common Adverse Events (Grade 1/2) Fatigue (50%), Anorexia (50%)

Source: Bendell et al., 2015

Signaling Pathway and Mechanism of Action

This compound targets the IGF-1R and IR, which are upstream activators of the PI3K/Akt/mTOR pathway. Everolimus directly inhibits mTORC1, a key downstream effector in this pathway. The rationale for combining these two agents is to achieve a more complete vertical blockade of this critical signaling cascade, potentially overcoming resistance mechanisms.

IGF1R_mTOR_Pathway IGF1 IGF-1/IGF-2 IGF1R_IR IGF-1R / IR IGF1->IGF1R_IR IRS IRS IGF1R_IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4EBP1->CellGrowth Osi906 This compound (Linsitinib) Osi906->IGF1R_IR Everolimus Everolimus Everolimus->mTORC1

Caption: IGF-1R/mTOR signaling pathway with points of inhibition by this compound and everolimus.

Experimental Protocols

Cell Proliferation Assay (ACC Study)
  • Cell Lines: H295R and HAC15 human adrenocortical carcinoma cells.

  • Method: Cells were seeded in 96-well plates and treated with linsitinib and/or everolimus at various concentrations in medium containing either high (10%) or low (2.5%) fetal calf serum.

  • Incubation: 72 hours.

  • Analysis: Cell proliferation was assessed by measuring the DNA content per well using a fluorescent dye-based assay.

  • Data Interpretation: The additive effect was determined by comparing the proliferation inhibition of the combination treatment to that of the individual drugs.

Cell Cycle Analysis (ACC Study)
  • Cell Line: HAC15 cells.

  • Method: Cells were treated with linsitinib and/or everolimus for 48 hours.

  • Staining: Cells were fixed, permeabilized, and stained with propidium (B1200493) iodide to label the DNA.

  • Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry.

  • Data Interpretation: Changes in the percentage of cells in each phase were compared across treatment groups to determine the effect on cell cycle progression.

Experimental_Workflow Start Start: ACC Cell Culture Treatment Treatment: This compound, Everolimus, or Combination Start->Treatment Incubation Incubation (48-72h) Treatment->Incubation Proliferation Cell Proliferation Assay (DNA Content) Incubation->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle DataAnalysis Data Analysis: Compare Single vs. Combo Proliferation->DataAnalysis CellCycle->DataAnalysis

Caption: General workflow for in vitro experiments evaluating the this compound and everolimus combination.

Conclusion

The combination of this compound and everolimus demonstrates a clear context-dependent anti-cancer effect. While preclinical data in adrenocortical carcinoma models support an additive effect in inhibiting cell proliferation and inducing cell cycle arrest, clinical data in refractory metastatic colorectal cancer did not translate into a meaningful clinical benefit.

These disparate findings highlight the complexity of translating preclinical observations into clinical efficacy. The lack of response in mCRC could be attributed to various factors, including tumor heterogeneity, the presence of alternative resistance pathways, or insufficient drug exposure at the tumor site.

Future research should focus on identifying predictive biomarkers to select patient populations that are most likely to respond to this combination therapy. Further preclinical studies in a broader range of cancer models are also warranted to better understand the contexts in which dual inhibition of the IGF-1R/IR and mTOR pathways may be a viable therapeutic strategy.

References

Navigating Erlotinib Resistance: A Comparative Analysis of OSI-906 and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib (B232) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms implicated in this resistance is the activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway. This guide provides a comprehensive comparison of the efficacy of OSI-906 (linsitinib), a dual IGF-1R/insulin receptor inhibitor, in erlotinib-resistant tumors, alongside an evaluation of alternative therapeutic strategies. The information presented is supported by preclinical and clinical data to aid in research and development efforts.

The Rationale for Targeting IGF-1R in Erlotinib Resistance

Preclinical studies have suggested that the IGF-1R signaling pathway can act as a "bypass" track, allowing cancer cells to survive and proliferate despite the inhibition of EGFR by erlotinib. This crosstalk between the EGFR and IGF-1R pathways provided a strong rationale for the clinical investigation of combined EGFR and IGF-1R inhibition. Preclinical data indicated that the combined inhibition of IGF-1R/INSR and EGFR resulted in supra-additive inhibition of tumor growth in vitro and in vivo in various cancer models, including NSCLC.

Efficacy of this compound (Linsitinib) in Erlotinib-Resistant Tumors: A Look at the Clinical Data

The combination of this compound and erlotinib has been evaluated in clinical trials, with mixed results. A Phase I dose-escalation study showed that the combination was tolerable and demonstrated some preliminary antitumor activity. However, subsequent Phase II trials in different patient populations did not show a clinical benefit.

Clinical Trial Data for this compound and Erlotinib Combination
Clinical TrialPatient PopulationTreatment ArmsMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Key Adverse Events (Grade ≥3) for Combination Arm
Phase I (NCT00719131) Advanced Solid TumorsLinsitinib + Erlotinib (Dose Escalation)Not the primary endpoint7% (5/75) Partial ResponseQTc prolongation, abnormal liver function, hyperglycemia, anorexia
Phase II (NCT01089543) Chemotherapy-naïve, EGFR-mutant NSCLCLinsitinib + Erlotinib vs. Placebo + Erlotinib8.4 months vs. 12.4 months (HR: 1.37)47.7% vs. 75.0%Increased adverse events leading to decreased erlotinib exposure

These clinical findings highlight a discrepancy between the promising preclinical rationale and the lack of efficacy in the studied patient populations, underscoring the complexities of translating preclinical synergy into clinical benefit.

Alternative Therapeutic Strategies for Erlotinib Resistance

With the limited success of the this compound and erlotinib combination, research has focused on other mechanisms of erlotinib resistance and corresponding targeted therapies. The most well-characterized mechanisms include the EGFR T790M "gatekeeper" mutation, MET proto-oncogene amplification, and activation of the Fibroblast Growth Factor Receptor (FGFR) pathway.

Osimertinib (B560133): A Third-Generation EGFR TKI for T790M-Negative Resistance

Osimertinib, a third-generation EGFR TKI, is highly effective against tumors harboring the T790M mutation. However, its efficacy has also been explored in the T790M-negative population following progression on first-generation EGFR TKIs like erlotinib.

Study/AnalysisPatient PopulationTreatmentMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
Meta-analysis Erlotinib/Gefitinib-resistant, T790M-negative NSCLCOsimertinib3.96 months24.2%
AURA Phase I Erlotinib/Gefitinib-resistant, T790M-negative NSCLCOsimertinib2.8 months21%

While showing some activity, the efficacy of osimertinib in the T790M-negative setting is notably lower than in the T790M-positive population.

MET Inhibitors: Targeting a Key Bypass Pathway

MET amplification is another established mechanism of resistance to EGFR TKIs. The combination of a MET inhibitor, such as capmatinib, with an EGFR TKI has shown promise in this patient population.

Clinical TrialPatient PopulationTreatmentMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
Phase I/II (NCT01610336) EGFR-mutant, TKI-resistant, MET-positive NSCLCCapmatinib + ErlotinibNot reported50% (in dose-expansion cohort A)
FGFR Pathway Activation: An Emerging Resistance Mechanism

Activation of the FGFR signaling pathway has also been identified as a mechanism of acquired resistance to EGFR TKIs. Preclinical studies have shown that inhibition of FGFR can restore sensitivity to EGFR TKIs. Clinical data for FGFR inhibitors in this specific setting are still emerging.

Preclinical/Clinical EvidenceModel/Patient PopulationKey Findings
Preclinical Study Gefitinib-resistant PC-9 cells (PC-9/GR) with FGFR1 activationCombination of FGFR inhibitor (PD173074) with gefitinib (B1684475) restored sensitivity.
Clinical Case Reports Erlotinib-resistant NSCLC with FGFR fusionsCombination of erdafitinib (B607360) (FGFR inhibitor) with an EGFR TKI showed clinical benefit.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the context of erlotinib resistance studies.

Establishment of Erlotinib-Resistant Cell Lines
  • Cell Culture: Start with a parental erlotinib-sensitive NSCLC cell line (e.g., PC-9, HCC827, or H358).

  • Dose Escalation: Continuously expose the cells to gradually increasing concentrations of erlotinib over a period of several months. Start with a concentration close to the IC50 of the parental cells.

  • Selection: As cells become resistant to a given concentration, increase the erlotinib concentration in the culture medium.

  • Verification: Once a resistant population is established (e.g., able to proliferate in high concentrations of erlotinib), confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line. Characterize the molecular mechanism of resistance (e.g., sequencing for T790M, FISH for MET amplification, Western blot for IGF-1R phosphorylation).

Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Drug Treatment: Treat the cells with a range of concentrations of the drug(s) of interest (e.g., erlotinib, this compound, or their combination). Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the desired drugs for the specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IGF-1R, total IGF-1R, p-Akt, total Akt, p-EGFR, total EGFR, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Molecular Landscape and Experimental Design

To better understand the complex interplay of signaling pathways and the experimental approaches to study them, the following diagrams are provided.

EGFR_IGF1R_Crosstalk EGFR and IGF-1R Signaling Pathway Crosstalk cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K IGF1R->RAS IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

Crosstalk between EGFR and IGF-1R signaling pathways.

Experimental_Workflow Experimental Workflow for Evaluating Therapies in Erlotinib Resistance cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Establish Erlotinib-Resistant NSCLC Cell Lines B Characterize Resistance Mechanism (e.g., Western Blot, Sequencing) A->B C Cell Viability Assays (IC50 determination for single agents and combination) B->C D Signaling Pathway Analysis (Western Blot for p-EGFR, p-IGF-1R, p-AKT, etc.) C->D E Establish Xenograft Tumors with Erlotinib-Resistant Cells C->E Promising in vitro results F Treat Mice with Vehicle, Erlotinib, This compound, or Combination E->F G Monitor Tumor Growth and Animal Weight F->G H Pharmacodynamic Analysis of Tumors (e.g., Immunohistochemistry, Western Blot) G->H

A typical experimental workflow for drug evaluation.

Conclusion

The initial promise of overcoming erlotinib resistance by co-targeting the IGF-1R pathway with this compound has not been fully realized in the clinical setting. The discordance between preclinical and clinical results underscores the importance of robust predictive biomarkers and patient selection strategies. While the combination of this compound and erlotinib is not currently a viable strategy for unselected patient populations, the exploration of alternative resistance mechanisms, such as MET amplification and FGFR pathway activation, has opened new avenues for targeted therapies. The development of next-generation inhibitors and rational combination strategies based on the specific molecular drivers of resistance will be crucial in improving outcomes for patients with erlotinib-resistant NSCLC. This guide serves as a comparative resource to inform ongoing research and the strategic development of novel cancer therapeutics.

Head-to-Head Comparison: Osi-906 (Linsitinib) vs. IGF-1R Antibodies in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key IGF-1R Targeting Strategies

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, making it a compelling target in oncology. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Therapeutic strategies to inhibit IGF-1R signaling have primarily focused on two approaches: small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. This guide provides a head-to-head comparison of a prominent dual IGF-1R/Insulin (B600854) Receptor (IR) TKI, Osi-906 (linsitinib), and various IGF-1R monoclonal antibodies, supported by preclinical experimental data.

At a Glance: this compound vs. IGF-1R Antibodies

FeatureThis compound (Linsitinib)IGF-1R Monoclonal Antibodies
Target(s) IGF-1R and Insulin Receptor (IR) tyrosine kinasesExtracellular domain of IGF-1R
Mechanism of Action Competitively binds to the ATP-binding site of the intracellular kinase domain, inhibiting autophosphorylation and downstream signaling.Bind to the extracellular domain of IGF-1R, blocking ligand (IGF-1 and IGF-2) binding and/or inducing receptor internalization and degradation.[1]
Mode of Administration OralIntravenous
Key Differentiator Dual inhibition of both IGF-1R and IR, potentially overcoming resistance mechanisms mediated by the insulin receptor.High specificity for IGF-1R, potentially leading to a more favorable side effect profile related to insulin signaling.

Mechanism of Action: A Visual Representation

The following diagram illustrates the distinct mechanisms by which this compound and IGF-1R antibodies inhibit the IGF-1R signaling cascade.

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular IGF-1R_dimer IGF-1R Dimer PI3K_AKT PI3K/AKT Pathway (Survival) IGF-1R_dimer->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway (Proliferation) IGF-1R_dimer->RAS_MAPK Activates IR_dimer IR Dimer IR_dimer->PI3K_AKT Activates IR_dimer->RAS_MAPK Activates IGF1_IGF2 IGF-1 / IGF-2 (Ligands) IGF1_IGF2->IGF-1R_dimer Binds Insulin Insulin Insulin->IR_dimer Binds This compound This compound This compound->IGF-1R_dimer Inhibits Kinase This compound->IR_dimer Inhibits Kinase IGF-1R_Ab IGF-1R Antibody IGF-1R_Ab->IGF-1R_dimer Blocks Ligand Binding

Caption: Mechanisms of this compound and IGF-1R antibody action.

In Vitro Performance: Direct Comparison of Proliferative Inhibition

A recent preclinical study directly compared the in vitro efficacy of this compound (linsitinib) with the IGF-1R antibody teprotumumab on cell lines expressing IGF-1R. The results demonstrate a marked difference in their anti-proliferative effects.

Cell LineAgentConcentration (ng/mL)Proliferation Inhibition (%)p-value
IGF-1R expressing Linsitinib 31,612.5780.0031
63,225730.0073
Teprotumumab -21 - 31> 0.05
TSH-R expressing Linsitinib 31,612.5750.0059
63,225730.0108
Teprotumumab -11 - 15> 0.05

Data sourced from Ortiz-Otero et al., 2024.

In this direct comparison, linsitinib demonstrated a significantly more potent inhibition of cell proliferation in both IGF-1R and TSH-R expressing cell lines compared to teprotumumab.

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative effects of this compound and teprotumumab were assessed using a tetrazolium-based colorimetric assay.

  • Cell Seeding: IGF-1R and TSH-R expressing cells were seeded in 96-well plates and cultured for 24 hours.

  • Treatment: Cells were then treated with various concentrations of linsitinib or teprotumumab and incubated for an additional 24 hours at 37°C with 5% CO2.

  • Morphological Assessment: Morphological changes were observed and documented using microscopy.

  • Viability Assessment: A tetrazolium compound was added to each well, and the plate was incubated to allow for the formation of formazan.

  • Data Analysis: The absorbance was measured to quantify cell viability, and the percentage of proliferation inhibition was calculated relative to control (untreated) cells.

In Vivo Performance: Xenograft Model Data

This compound (Linsitinib) in Xenograft Models
Cancer ModelDoseOutcome
IGF-1R-driven xenograft 25 mg/kg/day (oral)60% tumor growth inhibition (TGI)
75 mg/kg/day (oral)100% TGI and 55% tumor regression
NCI-H292 (NSCLC) 60 mg/kg/day (oral)Significant tumor growth inhibition
Adrenocortical Carcinoma -Demonstrated anti-proliferative effects in vitro.

Data compiled from multiple preclinical studies.

IGF-1R Antibodies in Xenograft Models
AntibodyCancer ModelOutcome
Figitumumab Adrenocortical CarcinomaSignificant antitumor activity.
Cixutumumab Various (breast, colon, lung, pancreas, prostate, renal)Tumor growth inhibition was common, but tumor regressions were infrequent.
Ganitumab Pancreatic CancerIn combination with gemcitabine, showed trends toward improved survival.

Data compiled from multiple preclinical studies.

Experimental Workflow: A Typical Xenograft Study

The following diagram outlines a standard workflow for evaluating the in vivo efficacy of an anti-cancer agent using a xenograft mouse model.

Xenograft_Workflow Cell_Culture Cancer Cell Line Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle, This compound, or Antibody Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Analysis (e.g., IHC, Western Blot) Endpoint->Analysis

Caption: Standard workflow for a xenograft efficacy study.

Discussion and Conclusion

The preclinical data presented here highlight the distinct profiles of this compound and IGF-1R monoclonal antibodies as anti-cancer agents.

This compound (Linsitinib) demonstrates potent in vitro anti-proliferative activity and significant in vivo tumor growth inhibition, including tumor regression at higher doses. Its dual targeting of both IGF-1R and the insulin receptor may offer a broader mechanism of action, potentially circumventing resistance pathways involving IR signaling.

IGF-1R Monoclonal Antibodies exhibit high specificity for their target, which may translate to a more favorable safety profile concerning metabolic side effects. While they demonstrate tumor growth inhibition in various xenograft models, tumor regression appears to be less frequent compared to this compound in the available preclinical data.

The choice between these two therapeutic strategies may depend on the specific cancer type, the molecular profile of the tumor (including the expression and activation status of both IGF-1R and IR), and the desired balance between efficacy and potential side effects. The direct comparative in vitro data suggests a higher potency for this compound in inhibiting cell proliferation. However, further head-to-head in vivo studies are warranted to definitively establish the superior therapeutic agent for specific cancer indications.

For researchers and drug development professionals, these findings underscore the importance of comprehensive preclinical evaluation, including direct comparative studies, to guide the clinical development of targeted cancer therapies. The selection of appropriate preclinical models that accurately reflect the clinical setting is paramount for predicting therapeutic efficacy and informing rational combination strategies.

References

Validating OSI-906 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of OSI-906 (linsitinib) with other insulin-like growth factor-1 receptor (IGF-1R) and insulin (B600854) receptor (IR) inhibitors, focusing on the validation of in vivo target engagement. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to aid in the assessment of these compounds for preclinical and clinical research.

Introduction to this compound and the IGF-1R/IR Signaling Axis

This compound (linsitinib) is a potent, orally bioavailable small-molecule dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and tumorigenesis. Upon ligand binding (IGF-1 or IGF-2), the receptor undergoes autophosphorylation, activating downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This compound exerts its anti-tumor effects by inhibiting this initial phosphorylation step, thereby blocking downstream signaling.[3][4] Validating the in vivo engagement of this compound with its targets is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and predicting clinical efficacy.

Comparative Analysis of In Vivo Target Engagement

This section compares the in vivo performance of this compound with two other IGF-1R/IR inhibitors, NVP-AEW541 and BMS-754807. The data presented is compiled from various preclinical studies and summarized for ease of comparison.

Quantitative Data on In Vivo Target Inhibition and Efficacy
CompoundDoseAnimal ModelTarget Inhibition (p-IGF-1R)Downstream Signaling InhibitionTumor Growth Inhibition (TGI)Reference
This compound (Linsitinib) 60 mg/kg (single dose)GEO colon carcinoma xenograft~80% inhibition for up to 24 hoursInhibition of p-Akt and p-ERK observedSignificant TGI in GEO, Colo-205, and Cal-62 xenografts[3][5]
25 mg/kg (daily)IGF-1R-driven xenograftNot specifiedNot specified60% TGI[4]
75 mg/kg (daily)IGF-1R-driven xenograft80% maximal inhibition between 4 and 24 hoursNot specified100% TGI and 55% tumor regression[4]
NVP-AEW541 50 mg/kg (twice daily)Neuroblastoma xenograftsInhibition of IGF-II-mediated IGF-IR phosphorylationInhibition of IGF-II-mediated Akt phosphorylationSignificant tumor growth inhibition[6]
50 mg/kg (p.o.)NWT-21 tumor xenograftAbrogation of basal and IGF-I-induced receptor phosphorylationAbrogation of PKB and MAPK phosphorylationT/C value of 14%[7]
BMS-754807 6.25 mg/kg (daily)Transgenic-derived IGF-Sal tumor modelCorrelated inhibition of p-IGF-1RCorrelated inhibition of p-AktComplete tumor growth inhibition[8]
12.5 mg/kg (orally)IGF-1R-Sal tumor-bearing nude miceInhibition of IGF-1R phosphorylation in tumor and serumNot specifiedTGI ranging from 53% to 115% in various models[8][9]
25 mg/kg (5x/week for 2 weeks)AsPC-1 pancreatic cancer xenograftDecreased levels of activated IGF-1RDecreased levels of activated AKT59% net tumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.

In Vivo Xenograft Tumor Model Protocol
  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., GEO colon carcinoma, NCI-H292 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum.

    • Female athymic nude mice (6-8 weeks old) are used for tumor implantation.

    • A suspension of 5 x 10^6 to 1 x 10^7 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor volumes are measured 2-3 times weekly with calipers using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally (p.o.) once daily at doses of 25, 50, 60, or 75 mg/kg. The vehicle control is typically 25 mM L-tartaric acid.[4][10]

    • NVP-AEW541: Administered orally (p.o.) twice daily at a dose of 50 mg/kg, dissolved in 25 mmol/L L(+)-tartaric acid.[6]

    • BMS-754807: Administered orally (p.o.) once or twice daily at doses ranging from 6.25 to 25 mg/kg.

  • Assessment of Anti-Tumor Efficacy:

    • Tumor volumes and body weights are monitored throughout the study.

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Western Blot Analysis of Target Engagement
  • Tumor Tissue Collection and Lysate Preparation:

    • At specified time points after the final dose, mice are euthanized, and tumors are excised.

    • Tumor samples are snap-frozen in liquid nitrogen and stored at -80°C.

    • Frozen tumors are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Membranes are incubated overnight at 4°C with primary antibodies specific for:

      • Phospho-IGF-1R (Tyr1135/1136) / Phospho-IR (Tyr1150/1151)

      • Total IGF-1R / Total IR

      • Phospho-Akt (Ser473) / Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204) / Total ERK1/2

      • β-actin (as a loading control)

  • Detection and Quantification:

    • Membranes are washed with TBST and incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.

Visualizing Signaling Pathways and Workflows

This compound Signaling Pathway

OSI-906_Signaling_Pathway IGF1_IGF2 IGF-1 / IGF-2 IGF1R_IR IGF-1R / IR IGF1_IGF2->IGF1R_IR Binds PI3K PI3K IGF1R_IR->PI3K Ras Ras IGF1R_IR->Ras OSI906 This compound OSI906->IGF1R_IR Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IGF-1R/IR signaling cascade.

Experimental Workflow for In Vivo Target Validation

In_Vivo_Target_Validation_Workflow start Start: Tumor-bearing mice treatment Administer this compound or Vehicle Control start->treatment tumor_collection Collect Tumor Tissue at various time points treatment->tumor_collection protein_extraction Protein Extraction & Quantification tumor_collection->protein_extraction western_blot Western Blotting for p-IGF-1R, p-Akt, etc. protein_extraction->western_blot analysis Densitometry Analysis & Data Interpretation western_blot->analysis end End: Target Engagement Validated analysis->end

Caption: Workflow for assessing in vivo target engagement.

Conclusion

The available preclinical data robustly demonstrates that this compound effectively engages its targets, IGF-1R and IR, in vivo. This is evidenced by a significant, dose-dependent inhibition of receptor phosphorylation and downstream signaling pathways, leading to substantial tumor growth inhibition in various xenograft models. When compared to other IGF-1R/IR inhibitors such as NVP-AEW541 and BMS-754807, this compound shows a comparable, potent anti-tumor efficacy. The choice of inhibitor for a particular research application may depend on the specific tumor model, the desired dosing regimen, and the acceptable off-target effect profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further characterizing the in vivo activity of this compound and other related compounds.

References

Osi-906 (Linsitinib): A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osi-906 (linsitinib) is a potent and selective dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), with IC50 values of 35 nM and 75 nM in cell-free assays, respectively.[1] While demonstrating high affinity for its primary targets, a comprehensive understanding of its cross-reactivity with other kinase families is crucial for assessing its specificity and potential off-target effects. This guide provides a comparative analysis of this compound's activity across the human kinome, supported by experimental data and detailed methodologies.

Quantitative Kinase Selectivity Profile

To elucidate the selectivity of this compound, a kinome-wide scan was conducted against a panel of approximately 300 kinases. The following table summarizes the percentage of inhibition at a concentration of 18.6 nM. Data is categorized by kinase family to facilitate comparison.

Kinase FamilyKinase TargetPercent Inhibition (%) at 18.6 nM
Tyrosine Kinase IGF-1R 73
INSR (IR) 73
ABL1<10
ALK<10
BTK<10
EGFR<10
FGFR1<10
FGFR2<10
Serine/Threonine Kinase PKA<10
GSK-3β>25
CAMKK2>25

Note: A comprehensive list of all ~300 kinases screened is extensive. The table above highlights the primary targets and notable off-target kinases. For a complete dataset, researchers are encouraged to consult the supplemental information of the cited primary literature.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods for assessing selectivity, the following diagrams are provided.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K RAS Ras IGF1R_IR->RAS IGF1 IGF-1 IGF1->IGF1R_IR AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osi906 This compound Osi906->IGF1R_IR

Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Incubation Incubate Kinase, Substrate, ATP, and this compound Reagents->Incubation Detection Measure Kinase Activity (e.g., ELISA, Radiometric) Incubation->Detection Analysis Calculate % Inhibition and determine IC50 Detection->Analysis

Caption: Generalized workflow for determining kinase inhibitor selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's kinase selectivity.

In-House ELISA-based Kinase Assay for IC50 Determination

This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases like IGF-1R and IR.

Materials:

  • 96-well assay plates

  • Poly(Glu:Tyr) substrate

  • Purified recombinant kinase (e.g., IGF-1R, IR)

  • This compound (linsitinib) at various concentrations

  • ATP

  • Antiphosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate

  • Plate reader capable of measuring absorbance at 405/490 nm

Procedure:

  • Plate Coating: Coat 96-well plates with the poly(Glu:Tyr) substrate and incubate overnight. Wash the plates to remove any unbound substrate.

  • Kinase Reaction: Add the purified recombinant kinase, a specific concentration of ATP, and varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: After incubation, wash the plates and add the antiphosphotyrosine-HRP antibody. Incubate to allow binding to the phosphorylated substrate.

  • Signal Generation: Wash the plates again and add the ABTS substrate. The HRP enzyme will catalyze a colorimetric reaction.

  • Data Acquisition: Measure the absorbance at 405/490 nm using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Radiometric Kinase Assay for Selectivity Profiling

This method is employed for broader kinase screening to assess the selectivity of this compound.

Materials:

  • Purified recombinant kinases from a diverse panel

  • Specific peptide substrates for each kinase

  • This compound (linsitinib) at a fixed concentration (e.g., 18.6 nM)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • Phosphocellulose membrane

  • Phosphor imager

Procedure:

  • Reaction Setup: In a reaction plate, combine the kinase reaction buffer, the specific kinase, its corresponding peptide substrate, and this compound.

  • Initiation of Reaction: Add [γ-³³P]ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated peptide substrate will bind to the membrane.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Dry the membrane and expose it to a phosphor screen. Quantify the radioactivity on the membrane using a phosphor imager.

  • Data Analysis: The kinase activity in the presence of this compound is compared to a vehicle control (DMSO) to calculate the percentage of inhibition.

By providing a comprehensive, data-driven comparison, this guide aims to equip researchers with the necessary information to critically evaluate the cross-reactivity profile of this compound in their drug development and research endeavors.

References

Osi-906 (Linsitinib): A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osi-906, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2][3] Its mechanism of action disrupts critical signaling pathways involved in tumor cell proliferation, survival, and resistance to therapy, making it a subject of significant interest in oncology research. This guide provides a comparative analysis of this compound's performance across various cancer cell lines, supported by experimental data and detailed protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding site of the IGF-1R and IR tyrosine kinases. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] These pathways are crucial for cell cycle progression, proliferation, and the inhibition of apoptosis. By blocking these signals, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells.[5]

IGF1 IGF-1/IGF-2 IGF1R_IR IGF-1R / IR IGF1->IGF1R_IR Insulin Insulin Insulin->IGF1R_IR IRS IRS IGF1R_IR->IRS Osi906 This compound (Linsitinib) Osi906->IGF1R_IR PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of this compound in Cancer Cell Lines

The sensitivity of cancer cell lines to this compound varies, likely due to differences in the expression and activation of IGF-1R and IR, as well as the status of downstream signaling components. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in a panel of human cancer cell lines.

Cell LineCancer TypeIC50 / EC50 (µM)Reference
A4-Fuk Esophageal Squamous Cell Carcinoma0.02806 (IC50)[4]
KS-1 -0.03835 (IC50)[4]
TE-11 Esophageal Squamous Cell Carcinoma0.07822 (IC50)[4]
Various Non-Small-Cell Lung Cancer0.021 - 0.810 (EC50 range)[4]
Various Colorectal Cancer0.021 - 0.810 (EC50 range)[2][4]
HepG2 Hepatocellular CarcinomaSensitive
Hep3B Hepatocellular CarcinomaSensitive
HuH-7 Hepatocellular CarcinomaSensitive
HCC-1806 Triple-Negative Breast CancerProliferation inhibited[2]
MCF7 Breast Cancer (ER+)Proliferation inhibited[2]
RWP-1 Pancreatic CarcinomaMinimal effect on proliferation[5]
IMIM-PC-1 Pancreatic CarcinomaMinimal effect on proliferation[5]
IMIM-PC-2 Pancreatic CarcinomaMinimal effect on proliferation[5]
HS766T Pancreatic CarcinomaMinimal effect on proliferation[5]

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) treatment->viability western Western Blot Analysis (IGF-1R, Akt, ERK phosphorylation) treatment->western apoptosis Apoptosis Assay (e.g., Caspase-3/7 activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50 determination, etc.) viability->data_analysis western->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol determines the effect of this compound on cancer cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls. Incubate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol is used to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.[1]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]

    • Mix gently on a plate shaker for 30-60 seconds.[6]

    • Incubate at room temperature for 1-2 hours, protected from light.[6]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[1] An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Mechanisms of Resistance to this compound

Intrinsic and acquired resistance can limit the efficacy of this compound. In some esophageal squamous cell carcinoma (ESCC) cell lines, resistance has been associated with the activation of the NF-κB signaling pathway.[7] Inhibition of NF-κB has been shown to sensitize resistant ESCC cells to linsitinib.[7]

Conclusion

This compound demonstrates variable efficacy across different cancer cell lines, with potent activity observed in several models of non-small-cell lung, colorectal, and breast cancer. Its effectiveness is closely linked to the dependence of cancer cells on the IGF-1R/IR signaling pathways. Understanding the specific molecular characteristics of tumors is crucial for identifying patient populations most likely to benefit from this compound therapy. The provided experimental protocols offer a standardized framework for further investigation into the comparative effects of this promising anti-cancer agent.

References

Assessing the Therapeutic Window of Osi-906 Versus Other Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic window, a critical measure of a drug's safety and efficacy, is a key consideration in the development of targeted cancer therapies. This guide provides an objective comparison of the therapeutic window of Osi-906 (linsitinib), a potent inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin (B600854) receptor (IR), with other selected tyrosine kinase inhibitors (TKIs). By presenting preclinical and clinical data on efficacy and toxicity, this guide aims to offer a comprehensive resource for researchers and drug development professionals.

This compound is a small molecule inhibitor that targets the IGF-1R signaling pathway, which is implicated in tumor cell proliferation, survival, and resistance to therapy.[1] This guide will compare this compound with TKIs that target other critical signaling pathways in cancer, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and anaplastic lymphoma kinase (ALK). The TKIs selected for comparison are:

Comparative Analysis of Therapeutic Windows

The therapeutic window is the range of drug dosages that can treat disease effectively without causing intolerable toxic effects. A wider therapeutic window is generally desirable, as it allows for more flexibility in dosing and a lower risk of adverse events. The following sections present a comparative analysis of the preclinical and clinical data that inform the therapeutic window of this compound and other TKIs.

Preclinical Efficacy and Potency

The in vitro potency of a TKI is often measured by its half-maximal inhibitory concentration (IC50) against its target kinase and in cellular assays. In vivo efficacy is typically assessed in xenograft models, where tumor growth inhibition is measured.

Tyrosine Kinase InhibitorPrimary Target(s)IC50 (Cell-free assay)Representative Cell Line IC50In Vivo Efficacy (Xenograft Models)
This compound (Linsitinib) IGF-1R, IR35 nM (IGF-1R), 75 nM (IR)[2]24 nM (IGF-1R autophosphorylation)[1]100% tumor growth inhibition and 55% regression at 75 mg/kg in an IGF-1R driven model.[2]
Erlotinib EGFR2 nM[3]~20-100 nM in EGFR-mutant NSCLC cellsDose-dependent tumor stasis or regression in various human cancer xenografts.[3]
Gefitinib EGFR2-37 nM9-790 nM in various cancer cell linesDose-dependent tumor growth inhibition in human cancer xenografts.
Lapatinib EGFR, HER210.8 nM (EGFR), 9.8 nM (HER2)16-225 nM in HER2-overexpressing breast cancer cellsSignificant tumor growth inhibition in HER2-positive breast cancer xenografts.
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RETVEGFR-2: 9 nM, PDGFR-β: 2 nM10-100 nM in various cancer cell linesTumor growth inhibition and regression in various xenograft models.
Pazopanib VEGFRs, PDGFRs, c-KitVEGFR-2: 30 nM[4]10-50 µM in various cancer cell linesSignificant tumor growth inhibition in multiple xenograft models.[5]
Axitinib VEGFRs 1, 2, 30.2 nM (VEGFR-2)[6]1.09 µM (HK1-LMP1), 7.26 µM (C666-1)[6]Significant tumor growth inhibition in various xenograft models.[6]
Sorafenib VEGFRs, PDGFR-β, RAFRAF-1: 6 nM, VEGFR-2: 90 nM2.9-10.6 µM in various cancer cell linesBroad-spectrum antitumor activity in various xenograft models.
Regorafenib VEGFRs, TIE2, KIT, RET, RAFVEGFR-2: 4.2 nM1.5-20 µM in various cancer cell linesSignificant tumor growth inhibition in multiple patient-derived xenograft models.
Crizotinib ALK, MET, ROS120-50 nM (ALK)20-100 nM in ALK-positive NSCLC cellsSignificant tumor regression in ALK-positive NSCLC xenografts.
Ceritinib ALK, ROS120-fold more potent than crizotinib against ALKPotent inhibition of ALK-dependent cell linesDurable responses in ALK-positive xenograft models.[7]
Clinical Efficacy and Toxicity

The therapeutic window in a clinical setting is determined by the dose range that provides optimal efficacy with a manageable safety profile. This is often established in Phase I dose-escalation studies to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). The table below summarizes key clinical data for this compound and other TKIs.

Tyrosine Kinase InhibitorRecommended Phase II Dose (Monotherapy)Maximum Tolerated Dose (MTD)Common Dose-Limiting Toxicities (DLTs)Common Adverse Events (All Grades)
This compound (Linsitinib) 150 mg BID[8]450 mg (in combination with irinotecan)QTc prolongation, abnormal liver function, hyperglycemia, anorexia.Fatigue, nausea, vomiting, diarrhea, drug eruption.
Erlotinib 150 mg QD[9]200 mg/day[10]Diarrhea, rash.[11]Rash, diarrhea, fatigue, nausea.[11]
Gefitinib 250 mg QD[12]>700 mg/day[12]Diarrhea, skin toxicity.[13]Diarrhea, rash, pruritus, dry skin.
Lapatinib 1250 mg QD1500-1600 mg/dayDiarrhea, rash, fatigue.Diarrhea, rash, nausea, fatigue.
Sunitinib 50 mg QD (4 weeks on, 2 weeks off)[14]50 mg/day[14]Fatigue, thrombocytopenia, neutropenia.Fatigue, diarrhea, nausea, stomatitis, hand-foot syndrome, hypertension.
Pazopanib 800 mg QD800 mg/dayDiarrhea, fatigue, hypertension.Diarrhea, hypertension, hair color changes, nausea, fatigue, anorexia.
Axitinib 5 mg BID[15]10 mg BID (with dose titration)[16]Hypertension, stomatitis, increased liver enzymes, seizures.[17]Diarrhea, hypertension, fatigue, decreased appetite, nausea.
Sorafenib 400 mg BID[3]400 mg BIDHand-foot skin reaction, diarrhea, hypertension.Diarrhea, rash, fatigue, hand-foot skin reaction, alopecia, nausea.
Regorafenib 160 mg QD (3 weeks on, 1 week off)220 mg/dayHand-foot skin reaction, fatigue, diarrhea, hypertension, rash.Hand-foot skin reaction, fatigue, diarrhea, hypertension, dysphonia.
Crizotinib 250 mg BID[18]250 mg BID[19]Alanine aminotransferase increased, fatigue.[19]Visual disturbances, nausea, diarrhea, vomiting, edema, constipation.[20]
Ceritinib 450 mg QD (with food) or 750 mg QD (fasted)750 mg/dayDiarrhea, nausea, vomiting, abdominal pain, increased ALT/AST.[4][21]Diarrhea, nausea, vomiting, fatigue, abdominal pain.[21]

Discussion of Therapeutic Windows

This compound (Linsitinib): Preclinical data show potent inhibition of the IGF-1R pathway and significant anti-tumor activity.[1][2] However, clinical development has been challenging. The dose-limiting toxicities of QTc prolongation, liver dysfunction, and hyperglycemia highlight the on-target effects on the insulin receptor, which can narrow the therapeutic window. The need for careful patient monitoring for these metabolic side effects is a key consideration.

EGFR Inhibitors (Erlotinib, Gefitinib): Both erlotinib and gefitinib have demonstrated efficacy in EGFR-mutant non-small cell lung cancer. Erlotinib is often described as having a narrow therapeutic index, with rash and diarrhea being common dose-limiting toxicities that can impact patient compliance.[11] Gefitinib appears to have a wider therapeutic window, with a higher MTD relative to its effective dose.[12]

Dual HER2/EGFR Inhibitor (Lapatinib): Lapatinib also has a relatively narrow therapeutic window, with diarrhea being a very common and often dose-limiting side effect.

Multi-targeted TKIs (Sunitinib, Pazopanib, Axitinib, Sorafenib, Regorafenib): These agents target multiple kinases, primarily those involved in angiogenesis.

  • Sunitinib is considered a narrow therapeutic index drug, with a clear relationship between exposure and both efficacy and toxicity.[19][22]

  • Pazopanib has shown that maintaining a steady-state plasma concentration is crucial for efficacy, suggesting a defined therapeutic window.[5][23]

  • Axitinib has a defined therapeutic window, with studies suggesting an optimal plasma concentration range for maximizing efficacy while minimizing dose-limiting toxicities.[24]

  • Sorafenib and Regorafenib also have significant toxicities, particularly hand-foot skin reaction and diarrhea, that can limit dosing and narrow the therapeutic window.[3]

ALK Inhibitors (Crizotinib, Ceritinib):

  • Crizotinib is generally well-tolerated, suggesting a relatively wide therapeutic window.[19][25]

  • Ceritinib , a more potent ALK inhibitor, has more pronounced gastrointestinal side effects that often require dose modifications, indicating a narrower therapeutic window compared to crizotinib.[4][21]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by this compound and the comparator TKIs.

IGF1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/2 IGF-1/2 IGF-1R IGF-1R IGF-1/2->IGF-1R IR IR IGF-1/2->IR IRS-1 IRS-1 IGF-1R->IRS-1 Shc Shc IGF-1R->Shc IR->IRS-1 This compound This compound This compound->IGF-1R This compound->IR PI3K PI3K IRS-1->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: IGF-1R and IR Signaling Pathway Inhibition by this compound.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras STAT3 STAT3 EGFR->STAT3 EGFR_TKIs Erlotinib, Gefitinib, Lapatinib EGFR_TKIs->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Caption: EGFR Signaling Pathway Inhibition by EGFR TKIs.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCγ PLCγ VEGFR->PLCγ PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGFR_TKIs Sunitinib, Pazopanib, Axitinib, Sorafenib, Regorafenib VEGFR_TKIs->VEGFR PKC PKC PLCγ->PKC Vascular_Permeability Vascular_Permeability PKC->Vascular_Permeability Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition by Multi-targeted TKIs.

Experimental Protocols

This section provides an overview of the general methodologies used in the preclinical and clinical evaluation of TKIs.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with varying concentrations of TKI Seed_Cells->Treat_Cells Add_MTT Add MTT reagent to each well Treat_Cells->Add_MTT Incubate Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: General Workflow for an MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[21]

  • Drug Treatment: The TKI is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations.

  • MTT Addition: After the desired incubation period with the drug, MTT reagent is added to each well.[11]

  • Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: A solubilizing agent, such as DMSO or a specialized detergent, is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of a drug in a living organism.

Xenograft_Workflow Cell_Implantation Implant human tumor cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to grow to a predetermined size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer TKI or vehicle control according to the dosing schedule Randomization->Treatment Tumor_Measurement Measure tumor volume periodically Treatment->Tumor_Measurement Data_Analysis Analyze tumor growth inhibition and other endpoints (e.g., survival) Tumor_Measurement->Data_Analysis

Caption: General Workflow for a Tumor Xenograft Study.

Detailed Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[26]

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[26]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[26]

  • Drug Administration: The TKI is administered to the treatment group, typically orally or via intraperitoneal injection, according to a specific dosing schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Endpoint Analysis: The primary endpoint is often tumor growth inhibition. Other endpoints may include tumor regression, time to progression, and overall survival.

Clinical Trial Safety Assessment

In clinical trials, the safety and tolerability of a new drug are rigorously assessed. Adverse events (AEs) are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[2][22][24][27]

CTCAE Grading Scale:

  • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[22]

  • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[22]

  • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[22]

  • Grade 4: Life-threatening consequences; urgent intervention indicated.[22]

  • Grade 5: Death related to AE.[22]

Dose-limiting toxicities are typically defined as certain Grade 3 or 4 AEs that occur within the first cycle of treatment and are considered related to the study drug. The MTD is the highest dose at which no more than a prespecified proportion of patients (e.g., 1 in 6) experience a DLT.

Conclusion

The assessment of a TKI's therapeutic window is a multifaceted process that integrates preclinical potency and efficacy data with clinical safety and tolerability information. This compound, as a dual IGF-1R/IR inhibitor, demonstrates potent anti-tumor activity but also presents a challenge in managing on-target toxicities related to insulin signaling, which appears to result in a relatively narrow therapeutic window. In comparison, other TKIs exhibit a wide range of therapeutic windows, influenced by their target selectivity and off-target effects. This comparative guide provides a framework for understanding these differences and highlights the importance of a comprehensive evaluation of both efficacy and safety in the development of targeted cancer therapies. Further head-to-head comparative studies are warranted to more definitively delineate the therapeutic windows of these agents.

References

Comparative Efficacy of OSI-906 (Linsitinib) in Patient-Derived Xenograft Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of OSI-906 (linsitinib) in patient-derived xenograft (PDX) models. The information presented is supported by experimental data to aid in the evaluation of this compound against other therapeutic alternatives.

This compound, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] Its mechanism of action targets key signaling pathways involved in tumor cell proliferation and survival. This guide summarizes the available preclinical data on this compound's efficacy in PDX models, offers detailed experimental protocols for replication, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Analysis of Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition (TGI). The following tables summarize the key efficacy data from preclinical studies.

Table 1: Single-Agent Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosageTumor Growth Inhibition (TGI) / RegressionReference
IGF-1R-drivenNot Specified75 mg/kg100% TGI, 55% Regression[1][2]
IGF-1R-drivenNot Specified25 mg/kg60% TGI[1][2]
NCI-H292Lung Cancer60 mg/kgSignificant TGI[3][4]

Table 2: Comparative and Combination Therapy Efficacy of this compound

Xenograft ModelCancer TypeTreatment ArmsKey FindingsReference
Colorectal CancerColorectal CancerThis compound + IrinotecanThe combination was determined to be safe, with 47% of patients achieving stable disease.[5]
Advanced Solid TumorsVariousThis compound + ErlotinibThe combination was tolerable with preliminary evidence of anti-tumor activity.[6]
IGF-1R expressing cellsNot specifiedLinsitinib vs. TeprotumumabLinsitinib inhibited cell proliferation significantly more than Teprotumumab.[7]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for key experiments involving the evaluation of this compound in PDX models.

Establishment of Patient-Derived Xenografts (PDXs)
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.

  • Implantation: The tumor tissue is minced into small fragments and subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

In Vivo Drug Efficacy Studies
  • Drug Formulation and Administration: this compound is typically formulated for oral gavage. The vehicle control should be administered to the control group.

  • Dosing Schedule: Dosing can be administered daily or on a specified schedule (e.g., 5 days on, 2 days off) for a defined period.

  • Tumor Volume Measurement: Tumor volume is measured 2-3 times per week using calipers, and the tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis: The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group. Other endpoints may include tumor regression and overall survival.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz (DOT language).

OSI906_Signaling_Pathway This compound (Linsitinib) Signaling Pathway cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K RAS RAS IGF-1R->RAS IR IR IR->PI3K IR->RAS This compound This compound This compound->IGF-1R Inhibits This compound->IR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival

Caption: this compound inhibits IGF-1R and IR, blocking downstream PI3K/Akt and MAPK/ERK signaling.

PDX_Experimental_Workflow PDX Experimental Workflow for this compound Evaluation Patient Tumor Tissue Patient Tumor Tissue Implantation into Immunodeficient Mice Implantation into Immunodeficient Mice Patient Tumor Tissue->Implantation into Immunodeficient Mice PDX Model Establishment PDX Model Establishment Implantation into Immunodeficient Mice->PDX Model Establishment Tumor Growth to Palpable Size Tumor Growth to Palpable Size PDX Model Establishment->Tumor Growth to Palpable Size Randomization Randomization Tumor Growth to Palpable Size->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Tumor Volume Monitoring Tumor Volume Monitoring Treatment Group (this compound)->Tumor Volume Monitoring Control Group (Vehicle)->Tumor Volume Monitoring Data Analysis (TGI, etc.) Data Analysis (TGI, etc.) Tumor Volume Monitoring->Data Analysis (TGI, etc.)

Caption: Workflow for evaluating this compound efficacy in patient-derived xenograft models.

References

Safety Operating Guide

Navigating the Safe Disposal of Linsitinib (OSI-906): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Linsitinib (OSI-906) is a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR), playing a significant role in oncological research.[1][2][3] As with any powerful research chemical, its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Core Principles of Hazardous Waste Management

The disposal of investigational compounds like this compound falls under the broader category of hazardous chemical waste management. Key principles include ensuring researcher safety, adhering to regulatory compliance (such as EPA, DOE, NIH, and state requirements), and preventing environmental contamination.[4] All laboratory personnel handling hazardous waste are required by state and federal law to complete hazardous waste generator training.[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams contaminated with this compound. This includes:

  • Unused or Expired this compound: Pure, unused, or expired product.

  • Contaminated Lab Debris: Items such as used paper towels, pipettes, gloves, and glassware with trace amounts of chemical residue.[5]

  • Aqueous and Solvent Waste: Solutions containing this compound. Note that the first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6]

  • Chemically Contaminated Sharps: Needles, razor blades, and other sharps contaminated with this compound.[5]

Crucially, never mix incompatible wastes. [6] For instance, keep corrosive acids and bases segregated from other chemical waste.[5]

Step 2: Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing the appropriate Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Protective Clothing Laboratory coat

Step 3: Waste Collection and Container Management

  • Containers: Use sturdy, leak-proof, and chemically compatible containers for waste collection. Whenever possible, use the original container for collecting concentrated waste.[7] Solvents must be collected in containers identical to the original.[6]

  • Labeling: As soon as the first drop of waste is added, affix a standardized hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[8] The label must include the full chemical name, "Linsitinib (this compound)," and other required information.[8]

  • Container Fullness: Fill containers no further than the shoulder to prevent overfilling.[6]

  • Closure: Keep waste containers securely closed except when adding waste.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[8]

  • Use secondary containment, such as a plastic bin or tub, for all liquid hazardous waste.[6][8]

  • Segregate incompatible waste types within the SAA.[8]

Step 5: Arranging for Waste Pickup

Once a waste container is full or when your research project concludes, schedule a waste pickup with your institution's EHS department.[6] You will likely need to complete a hazardous waste pickup request form.[7] A licensed hazardous waste vendor will then transport the waste for final disposal, which is typically high-temperature incineration.

Signaling Pathway of this compound

This compound is a dual inhibitor of the IGF-1 receptor and the insulin receptor. Upon ligand binding, these receptors autophosphorylate and activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival. This compound competitively binds to the ATP-binding site in the kinase domain of these receptors, inhibiting their activity and subsequently blocking the downstream signaling.

OSI906_Signaling_Pathway This compound (Linsitinib) Mechanism of Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS IR Insulin Receptor (IR) IR->PI3K IR->RAS IGF1 IGF-1 IGF1->IGF1R Insulin Insulin Insulin->IR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression OSI906 This compound (Linsitinib) OSI906->IGF1R OSI906->IR

Caption: this compound inhibits the IGF-1R and IR signaling pathways.

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general procedure for handling and disposing of potent chemical compounds in a research setting is applicable. The core of the "experiment" of disposal is the meticulous adherence to the waste management steps outlined above, ensuring each step is documented and compliant with institutional and regulatory standards.

For any significant spill, immediately notify your institution's EHS department.[6] Always refer to your institution-specific guidelines and the Safety Data Sheet (SDS) for Linsitinib (this compound) for the most accurate and detailed information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Osi-906

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Osi-906 (Linsitinib). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build deep trust in your laboratory practices.

Immediate Safety and Handling Protocols

This compound is a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] As with any active pharmacological agent, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, double-gloving recommendedPrevents skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Fully buttoned, with tight-fitting cuffsProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.
Engineering Controls
Control MeasureSpecificationPurpose
Chemical Fume Hood Certified and properly functioningTo be used when weighing or preparing solutions of this compound to minimize inhalation exposure.
Safety Shower & Eyewash Station Accessible within the immediate work areaFor immediate decontamination in case of accidental exposure.

Operational Plan: Step-by-Step Guidance for Handling this compound

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh this compound Powder prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot and Store dissolve->aliquot decontaminate_surfaces Decontaminate Work Surfaces aliquot->decontaminate_surfaces dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Figure 1: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols: Solution Preparation

Stock Solution Preparation (Example):

  • Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is correctly worn.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: this compound is soluble in DMSO.[3] Slowly add the solvent to the powder while gently vortexing to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C for long-term stability.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Contaminated Solid Waste (e.g., pipette tips, gloves, weigh paper)
Unused this compound Powder Treat as hazardous chemical waste. Dispose of in its original container or a sealed, labeled waste container.
Contaminated Liquid Waste (e.g., unused solutions)
Sharps (e.g., needles, syringes)

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Understanding the Mechanism: this compound Signaling Pathway

This compound is a dual inhibitor of the IGF-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] By blocking the kinase activity of these receptors, this compound prevents the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.

signaling_pathway cluster_receptors Cell Membrane cluster_pathways Intracellular Signaling IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK IGF1R->MAPK IR IR IR->PI3K IR->MAPK Osi906 This compound Osi906->IGF1R Osi906->IR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Figure 2: The inhibitory effect of this compound on the IGF-1R and IR signaling pathways.

By providing this comprehensive guidance, we aim to empower researchers to handle this compound with the highest standards of safety, ensuring both personal well-being and the integrity of your valuable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.